BMS-986251
Description
Propriétés
Numéro CAS |
2041841-30-7 |
|---|---|
Formule moléculaire |
C30H29F8NO5S |
Poids moléculaire |
667.6 g/mol |
Nom IUPAC |
(1R,3S,4R)-4-[(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indole-3-carbonyl]-3-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C30H29F8NO5S/c1-16-14-18(26(41)42)2-9-22(16)25(40)39-13-12-27(45(43,44)21-7-5-20(31)6-8-21)23-10-4-19(15-17(23)3-11-24(27)39)28(32,29(33,34)35)30(36,37)38/h4-8,10,15-16,18,22,24H,2-3,9,11-14H2,1H3,(H,41,42)/t16-,18+,22+,24+,27+/m0/s1 |
Clé InChI |
JQORWGARJVSRBA-QOTTZFGFSA-N |
SMILES isomérique |
C[C@H]1C[C@@H](CC[C@H]1C(=O)N2CC[C@@]3([C@H]2CCC4=C3C=CC(=C4)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C5=CC=C(C=C5)F)C(=O)O |
SMILES canonique |
CC1CC(CCC1C(=O)N2CCC3(C2CCC4=C3C=CC(=C4)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C5=CC=C(C=C5)F)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of BMS-986251 in Th17 Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986251 is a potent and selective small molecule inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt). RORγt is the master transcriptional regulator of T helper 17 (Th17) cell differentiation, a critical pathway in the pathogenesis of various autoimmune diseases, including psoriasis. By binding to RORγt, this compound effectively suppresses the differentiation of naïve CD4+ T cells into Th17 cells and consequently inhibits the production of key pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22. Preclinical studies demonstrated the efficacy of this compound in animal models of psoriasis. However, the clinical development of this compound was discontinued due to safety concerns, specifically the observation of thymic lymphomas in a preclinical carcinogenicity study. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Introduction to RORγt and Th17 Cells in Autoimmunity
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine IL-17.[1] The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, including TGF-β and IL-6, and is critically dependent on the activation of the transcription factor RORγt.[2] Once differentiated, Th17 cells produce a range of inflammatory mediators, including IL-17A, IL-17F, IL-21, and IL-22, which play a central role in the inflammatory cascade of several autoimmune diseases.[1][3] In psoriasis, the IL-23/IL-17 axis is a key pathogenic pathway, making RORγt an attractive therapeutic target for the development of small molecule inhibitors.[4]
Molecular Mechanism of Action of this compound
This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORγt, this compound binds to the ligand-binding domain and stabilizes an inactive conformation of the receptor. This prevents the recruitment of co-activators necessary for gene transcription.
The primary molecular consequence of this compound binding to RORγt is the inhibition of RORγt-mediated transcription of target genes. This directly impacts the differentiation program of Th17 cells and their capacity to produce pro-inflammatory cytokines.
Inhibition of Th17 Differentiation and Cytokine Production
By suppressing RORγt activity, this compound effectively blocks the differentiation of naïve CD4+ T cells into the Th17 lineage. This leads to a significant reduction in the population of pathogenic Th17 cells. Consequently, the production and secretion of key Th17-associated cytokines are diminished. These cytokines include:
-
IL-17A and IL-17F: Signature cytokines of Th17 cells that are potent inducers of inflammation and are highly expressed in psoriatic lesions.
-
IL-22: A cytokine that promotes keratinocyte hyperproliferation in psoriasis.
-
GM-CSF: A cytokine that contributes to the inflammatory environment.
The inhibition of these cytokines alleviates the inflammatory cascade that drives the pathogenesis of diseases like psoriasis.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value | Reference |
| RORγt GAL4 Assay | EC50 | 12 nM | |
| Human Whole Blood IL-17 Inhibition Assay | EC50 | 24 nM | |
| RORα GAL4 Assay | EC50 | >10 µM | |
| RORβ GAL4 Assay | EC50 | >10 µM |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Administration | T1/2 (h) | CL (mL/min•kg) | Vss (L/kg) | Cmax (µM) | AUC (µM•h) | Reference |
| Mouse | IV (2 mg/kg) | 7.7 | 2.7 | 1.9 | - | - | |
| Mouse | PO (4 mg/kg) | - | - | - | 4.8 | 37 | |
| Rat | IV | 11 | 1.3 | 1.25 | - | - | |
| Rat | PO | - | - | - | 4.7 | 64 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the preclinical evaluation of RORγt inhibitors like this compound.
In Vitro Th17 Differentiation from Naïve CD4+ T Cells
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells, a fundamental assay for testing the inhibitory effect of compounds like this compound.
Materials:
-
Naïve CD4+ T cell isolation kit (mouse or human)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant human/mouse IL-6
-
Recombinant human/mouse TGF-β1
-
Anti-IFN-γ and Anti-IL-4 neutralizing antibodies
-
This compound or other test compounds
-
96-well cell culture plates
Procedure:
-
Isolate naïve CD4+ T cells from splenocytes (mouse) or PBMCs (human) using a negative selection kit according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Resuspend the isolated naïve CD4+ T cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.
-
Prepare the Th17 differentiation cocktail containing IL-6 (e.g., 20 ng/mL), TGF-β1 (e.g., 1-5 ng/mL), anti-IFN-γ (e.g., 10 µg/mL), and anti-IL-4 (e.g., 10 µg/mL) in the culture medium.
-
Add the test compound (this compound) at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Add the cell suspension to the antibody-coated plate.
-
Add the Th17 differentiation cocktail to the wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, collect the supernatant for cytokine analysis (e.g., ELISA or CBA for IL-17A) and the cells for flow cytometric analysis of intracellular IL-17A and RORγt expression.
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is widely used to assess the efficacy of anti-psoriatic compounds.
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Imiquimod cream (5%)
-
This compound formulated for oral administration
-
Calipers for measuring ear thickness
-
Scoring system for erythema and scaling
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
On day 0, shave the dorsal skin of the mice.
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and one ear for 5-7 consecutive days.
-
Administer this compound orally at the desired doses once or twice daily, starting from day 0 until the end of the experiment. A vehicle control group should be included.
-
Monitor the mice daily for body weight, ear thickness (measured with calipers), and skin inflammation.
-
Score the severity of skin inflammation on the back based on erythema, scaling, and thickness (e.g., on a scale of 0 to 4 for each parameter).
-
At the end of the study, euthanize the mice and collect skin and ear tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Spleens can be harvested for analysis of immune cell populations by flow cytometry. Skin tissue can be homogenized for cytokine measurement.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in Th17 cell differentiation and the mechanism of action of this compound.
Caption: Th17 Cell Differentiation Signaling Pathway.
Caption: Mechanism of Action of this compound.
Conclusion and Future Perspectives
This compound is a well-characterized RORγt inverse agonist that potently inhibits Th17 cell differentiation and function. Its mechanism of action provides a clear rationale for its potential therapeutic use in autoimmune diseases driven by the IL-17 pathway. The preclinical data demonstrated promising efficacy in models of psoriasis.
However, the discontinuation of its clinical development due to the emergence of thymic lymphomas in preclinical safety studies highlights a significant challenge for targeting RORγt. This adverse effect is likely linked to the essential role of RORγt in thymocyte development and survival.
For researchers and drug development professionals, the story of this compound serves as a critical case study. While the therapeutic target remains highly relevant, future efforts to develop RORγt inhibitors must focus on achieving a therapeutic window that separates the desired anti-inflammatory effects from on-target toxicities in the thymus. Strategies may include developing tissue-specific inhibitors, compounds with different binding kinetics, or intermittent dosing regimens. Understanding the detailed molecular interactions and downstream consequences of RORγt inhibition will be paramount to advancing safer and more effective oral therapies for Th17-mediated autoimmune diseases.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
The Discovery and Development of BMS-986251: A Potent and Selective RORγt Inverse Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: November 25, 2025
Executive Summary
BMS-986251 is a potent, selective, and orally active inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt). RORγt is a nuclear hormone receptor and a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune and inflammatory diseases. The development of small molecule inhibitors of RORγt, such as this compound, represents a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting RORγt
Retinoic acid-related orphan receptor gamma t (RORγt) is a critical transcription factor that governs the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] The IL-23/IL-17 axis is a well-established pathway in the pathophysiology of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[3][4] Biologics that target this pathway have demonstrated significant clinical efficacy.[2] Consequently, the development of orally available small molecule inhibitors of RORγt has been an area of intense research to offer an alternative to injectable monoclonal antibodies.
RORγt inverse agonists are a class of compounds that bind to the RORγt receptor and stabilize it in an inactive conformation. This prevents the recruitment of coactivators and promotes the binding of corepressors, leading to the suppression of RORγt-mediated gene transcription and a reduction in the production of IL-17 and other pro-inflammatory cytokines.
The Discovery of this compound
This compound emerged from a drug discovery program at Bristol Myers Squibb aimed at identifying potent and selective RORγt inverse agonists with favorable pharmacokinetic properties. The discovery process involved the design, synthesis, and evaluation of novel tricyclic analogues. Through structure-activity relationship (SAR) studies and computer-assisted drug design, researchers optimized the potency and overall profile of a lead series of compounds.
An X-ray crystal structure of an earlier compound in the series bound to RORγt revealed that the cyclohexane ring of the molecule was in close proximity to helix 5 of the receptor. This observation led to the hypothesis that substitutions on the cyclohexane ring could lead to favorable interactions with lipophilic amino acid residues in this region, thereby improving affinity. This rational design approach culminated in the identification of compound 5, later designated as this compound, which demonstrated a superior overall profile.
Mechanism of Action
This compound functions as a potent and selective inverse agonist of RORγt. By binding to the ligand-binding domain of RORγt, it induces a conformational change that prevents the transcriptional activation of target genes. This leads to a dose-dependent inhibition of IL-17 production by Th17 cells.
The signaling pathway affected by this compound is central to the inflammatory cascade in Th17-mediated autoimmune diseases.
Preclinical Pharmacology and Pharmacokinetics
This compound has demonstrated potent activity in a range of in vitro and in vivo preclinical models.
In Vitro Activity
The in vitro potency of this compound was assessed in a RORγt GAL4 reporter assay and a human whole blood assay measuring IL-17 inhibition.
| Assay | Parameter | Value | Reference |
| RORγt GAL4 Assay | EC50 | 12 nM | |
| Human Whole Blood (IL-17) | EC50 | 24 nM |
This compound exhibited high selectivity for RORγt over other ROR family members (RORα and RORβ) and other nuclear receptors.
In Vivo Efficacy
The efficacy of this compound was evaluated in mouse models of psoriasis, including the acanthosis model and the imiquimod-induced skin inflammation model. In these models, oral administration of this compound led to a robust and dose-dependent reduction in skin inflammation, comparable to positive controls. Specifically, it significantly reduced imiquimod-induced skin thickening at doses of 2, 7, and 20 mg/kg administered twice daily.
Pharmacokinetics
Pharmacokinetic studies were conducted in mice and rats to evaluate the drug's profile.
| Species | Route | T1/2 (h) | CL (mL/min·kg) | Vss (L/kg) | Cmax (µM) | AUC (µM·h) | Reference |
| Mouse | IV | 7.7 | 2.7 | 1.9 | - | - | |
| Mouse | PO | - | - | - | 4.8 | 37 | |
| Rat | IV | 11 | 1.3 | 1.25 | - | - | |
| Rat | PO | - | - | - | 4.7 | 64 |
This compound demonstrated excellent oral bioavailability and metabolic stability across species.
Clinical Development and Discontinuation
This compound advanced into clinical development with a Phase 1/2 study (NCT03329885) designed to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and patients with moderate-to-severe psoriasis. However, the trial was terminated. The termination was linked to safety concerns arising from a preclinical study, where the development of thymic lymphomas was observed in a 6-month rasH2-Tg mouse carcinogenicity study at doses of 5 and 25 mg/kg. This finding highlighted a significant safety challenge for the development of RORγt inverse agonists, as RORγt plays a role in thymocyte maturation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are outlined below.
RORγt GAL4 Reporter Assay
This cell-based assay is used to determine the inverse agonist activity of compounds on RORγt-mediated transcription.
Protocol:
-
Cell Seeding: HEK293T cells are cultured to 70-80% confluency and then seeded into 96-well plates.
-
Transfection: The cells are co-transfected with two plasmids: one expressing the RORγt ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain, and a second containing a luciferase reporter gene downstream of a GAL4 upstream activating sequence.
-
Compound Addition: After an incubation period to allow for plasmid expression, serial dilutions of this compound are added to the wells.
-
Incubation: The plates are incubated for 16-24 hours to allow the compound to interact with the RORγt-LBD fusion protein and affect luciferase expression.
-
Luminescence Reading: A luciferase assay reagent is added to the wells, and the resulting luminescence is measured using a plate reader. The inverse agonist activity is determined by the compound's ability to decrease the luciferase signal.
Human Whole Blood IL-17 Assay
This ex vivo assay measures the ability of a compound to inhibit the production of IL-17 in human whole blood.
Protocol:
-
Blood Collection: Freshly drawn human whole blood is collected in heparinized tubes.
-
Compound Pre-incubation: Aliquots of the whole blood are pre-incubated with various concentrations of this compound.
-
Stimulation: The blood is then stimulated with a cocktail of cytokines (e.g., IL-2 and IL-23) or other stimuli (e.g., anti-CD3/anti-CD28 antibodies) to induce T-cell activation and IL-17 production.
-
Incubation: The samples are incubated for a specified period (e.g., 24-48 hours) at 37°C.
-
Plasma Separation: After incubation, the plasma is separated by centrifugation.
-
IL-17 Quantification: The concentration of IL-17 in the plasma is measured using a sensitive immunoassay, such as an ELISA or HTRF assay.
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is widely used to screen for anti-psoriatic drugs.
Protocol:
-
Acclimatization: C57BL/6 mice are acclimatized to the laboratory conditions.
-
Induction of Psoriasis-like Inflammation: A daily topical dose of imiquimod cream (typically 5%) is applied to the shaved backs and/or ears of the mice for several consecutive days (e.g., 5-7 days).
-
Treatment: this compound or a vehicle control is administered orally to the mice, often starting on the same day as the imiquimod application.
-
Assessment of Inflammation: The severity of the skin inflammation is assessed daily by measuring parameters such as ear thickness, skin erythema (redness), and scaling. A Psoriasis Area and Severity Index (PASI) score can be adapted for this purpose.
-
Histological and Cytokine Analysis: At the end of the study, skin samples can be collected for histological analysis to assess epidermal thickening (acanthosis) and immune cell infiltration. Cytokine levels in the skin or systemically can also be measured.
Conclusion and Future Perspectives
This compound is a well-characterized, potent, and selective RORγt inverse agonist that demonstrated significant promise in preclinical models of autoimmune disease. Its discovery and development have provided valuable insights into the therapeutic potential of targeting the RORγt pathway with small molecules. However, the safety concerns that led to the termination of its clinical development underscore the challenges associated with modulating this key immunological transcription factor. Future efforts in the development of RORγt inverse agonists will need to focus on identifying compounds with a wider therapeutic window and a reduced risk of off-target effects, particularly those related to thymocyte development and function. The exploration of partial inverse agonists or compounds with different chemical scaffolds may offer avenues to mitigate these risks. Despite the setback with this compound, the targeting of RORγt remains an attractive strategy for the treatment of a range of inflammatory and autoimmune disorders.
References
BMS-986251: A Technical Deep Dive into IL-17 Pathway Inhibition via RORγt Inverse Agonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BMS-986251, a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). This compound was under investigation for the treatment of autoimmune diseases, particularly psoriasis, by targeting the interleukin-17 (IL-17) signaling pathway. Despite its promising preclinical profile, the development of this compound was discontinued due to safety concerns observed in preclinical toxicology studies. This document details the molecule's mechanism of action, summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the associated biological pathways and experimental workflows.
Core Mechanism of Action: RORγt Inverse Agonism
This compound functions as an inverse agonist of RORγt, a nuclear hormone receptor that acts as the master transcription factor for the differentiation of T helper 17 (Th17) cells.[1] Th17 cells are a subset of T helper cells that play a critical role in the inflammatory cascade by producing pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22.[1][2]
In its active state, RORγt binds to specific DNA sequences to drive the expression of genes essential for Th17 cell differentiation and function. Inverse agonists, unlike antagonists which simply block agonist binding, bind to the receptor and stabilize it in an inactive conformation.[1] This action of this compound prevents the recruitment of coactivators necessary for gene transcription, thereby suppressing the differentiation of Th17 cells and the subsequent production of IL-17 and other pro-inflammatory cytokines.[1] This targeted inhibition of the IL-23/IL-17 axis forms the basis of its therapeutic potential in Th17-mediated autoimmune diseases like psoriasis.
Quantitative Data Summary
The following tables summarize the key in vitro potency, selectivity, and in vivo efficacy data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Target | Assay Type | Cell Line | Value | Reference |
| RORγt | GAL4 Reporter Assay | Jurkat | EC50: 12 nM | |
| IL-17 Production | Human Whole Blood Assay | - | EC50: 24 nM | |
| RORα | GAL4 Reporter Assay | - | IC50: >10,000 nM | |
| RORβ | GAL4 Reporter Assay | - | IC50: >10,000 nM | |
| PXR | - | - | IC50: >5,000 nM | |
| LXRα | - | - | IC50: >7,500 nM | |
| LXRβ | - | - | IC50: >7,500 nM |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Psoriasis
| Model | Animal Strain | Dosing | Key Finding | Reference |
| Imiquimod-Induced Skin Inflammation | C57BL/6 mice | 2, 7, and 20 mg/kg BID (oral) | Significant, dose-dependent reduction in skin thickening. Efficacy at 20 mg/kg was comparable to an anti-mouse IL-23 antibody. | |
| IL-23-Induced Acanthosis | C57BL/6 female mice | Not specified | Robust efficacy comparable to a positive control. | |
| IL-2/IL-23 Stimulated Pharmacodynamic Model | Not specified | Not specified | Dose-dependent reduction of IL-17F production. |
Table 3: Preclinical Toxicology Findings for this compound
| Study Type | Animal Model | Doses | Key Finding | Reference |
| 6-Month Carcinogenicity Study | rasH2-Tg mice | 5, 25, or 75 mg/kg (once daily, oral) | Increased incidence of thymic lymphomas at mid and high doses. |
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. These are based on established methodologies and reflect the likely procedures used in the evaluation of this compound.
RORγt GAL4 Reporter Assay
This assay is designed to measure the ability of a compound to act as an inverse agonist on the RORγt ligand-binding domain (LBD).
Objective: To determine the EC50 value of this compound for the inhibition of RORγt activity.
Methodology:
-
Cell Line: Jurkat cells stably co-transfected with two plasmids:
-
An expression vector encoding a fusion protein of the GAL4 DNA-binding domain and the RORγt LBD.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Cell Culture: Jurkat reporter cells are cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
This compound is serially diluted and added to the cells.
-
Cells are incubated for a defined period (e.g., 24 hours) to allow for compound interaction and reporter gene expression.
-
A luciferase substrate is added to the wells.
-
Luminescence is measured using a luminometer.
-
-
Data Analysis: The EC50 value is calculated from the dose-response curve of luminescence inhibition.
Human Whole Blood IL-17 Inhibition Assay
This ex vivo assay measures the ability of a compound to inhibit the production of IL-17 from stimulated immune cells in a physiologically relevant matrix.
Objective: To determine the EC50 value of this compound for the inhibition of IL-17 production in human whole blood.
Methodology:
-
Sample: Freshly drawn human whole blood from healthy donors.
-
Stimulation: The blood is stimulated with a cocktail of reagents known to induce Th17 differentiation and IL-17 production (e.g., anti-CD3/anti-CD28 antibodies, IL-23, and IL-1β).
-
Assay Procedure:
-
Whole blood is aliquoted into 96-well plates.
-
This compound is serially diluted and added to the blood samples.
-
The plates are incubated for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Plasma is separated by centrifugation.
-
-
IL-17 Quantification: The concentration of IL-17 in the plasma is measured using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 value is determined from the dose-response curve of IL-17 inhibition.
Imiquimod-Induced Psoriasis Model in Mice
This in vivo model is a widely used preclinical model that recapitulates many of the key features of human psoriasis.
Objective: To evaluate the in vivo efficacy of this compound in a psoriasis-like skin inflammation model.
Methodology:
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Psoriasis: A daily topical application of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for several consecutive days.
-
Treatment: this compound is administered orally at various doses. A vehicle control and a positive control (e.g., an anti-IL-23 antibody) are included.
-
Efficacy Readouts:
-
Skin Thickness: Ear and back skin thickness are measured daily using a caliper.
-
Psoriasis Area and Severity Index (PASI): A modified PASI score is used to assess erythema (redness), scaling, and induration (thickness) of the skin lesions.
-
Histology: Skin biopsies are collected at the end of the study for histological analysis to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression: mRNA levels of key cytokines (e.g., IL-17A, IL-17F, IL-22) in the skin can be quantified by RT-qPCR.
-
-
Data Analysis: Statistical analysis is performed to compare the treatment groups with the control groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: IL-17 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for the RORγt GAL4 reporter assay.
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.
Clinical Development and Discontinuation
This compound advanced to a Phase 1/2 clinical trial (NCT03329885) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with moderate-to-severe psoriasis. However, the development program was terminated. The discontinuation was prompted by findings from a 6-month preclinical carcinogenicity study in rasH2-Tg mice, which revealed an increased incidence of thymic lymphomas at mid and high doses of this compound. This adverse finding was considered a significant safety risk, leading to the cessation of further clinical development. Detailed clinical efficacy and safety data from the terminated trial have not been extensively published.
Conclusion
This compound is a well-characterized, potent, and selective RORγt inverse agonist that demonstrated significant promise in preclinical models of psoriasis through its targeted inhibition of the IL-17 pathway. However, the emergence of a significant safety signal in preclinical toxicology studies, specifically the induction of thymic lymphomas, led to the discontinuation of its development. The case of this compound serves as a critical case study in drug development, highlighting the challenges of translating potent pharmacology into a safe and effective therapy, particularly when targeting fundamental components of the immune system. The data and methodologies presented in this guide provide a comprehensive technical resource for researchers and professionals in the field of immunology and drug discovery.
References
Preclinical Profile of BMS-986251: A RORγt Inverse Agonist for Psoriasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on BMS-986251, a potent and selective inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt). Psoriasis is a chronic, immune-mediated inflammatory disease where the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a key pathogenic pathway.[1] RORγt serves as the master transcription factor for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17.[2] Consequently, inhibiting RORγt has been an attractive therapeutic strategy for psoriasis.[2] this compound was developed as an oral small molecule to target this pathway. While its clinical development was discontinued, the preclinical data generated provide valuable insights into the therapeutic potential and challenges of targeting RORγt.[3][4]
Mechanism of Action: Targeting the IL-23/Th17 Axis
The pathogenesis of psoriasis is significantly driven by the IL-23/Th17 inflammatory axis. IL-23, produced by dendritic cells and macrophages, binds to its receptor on T cells, activating the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, this involves Tyrosine kinase 2 (TYK2) and JAK2, leading to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus and promotes the expression of RORγt.
RORγt is the critical transcription factor that drives the differentiation of naive T cells into pathogenic Th17 cells. These Th17 cells are prolific producers of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which act on keratinocytes to cause the hyperproliferation and inflammation characteristic of psoriatic plaques.
This compound functions as a RORγt inverse agonist. By binding to the ligand-binding domain of RORγt, it blocks the transcriptional activity of the receptor, thereby inhibiting Th17 cell differentiation and suppressing the production of IL-17 and other downstream effector cytokines.
Preclinical Data Summary
This compound was identified as a potent and selective inverse agonist of RORγt. Its activity was characterized in various in vitro assays, including cell-based reporter assays and functional assays measuring cytokine inhibition in human whole blood. The compound demonstrated high selectivity for RORγt over other ROR family members and other nuclear receptors.
Table 1: In Vitro Activity of this compound
| Target | Assay Type | Species | Potency (EC₅₀) | Selectivity | Reference |
|---|---|---|---|---|---|
| RORγt | GAL4 Reporter Assay | - | 12 nM | >10 µM for RORα and RORβ | |
| IL-17 Production | Human Whole Blood Assay | Human | 24 nM | Not specified | |
| Other Nuclear Receptors | - | - | >5 µM for PXR; >7.5 µM for LXRα/β | High |
| CYP Enzymes | Inhibition Assays | - | No inhibition | High | |
The efficacy of this compound was evaluated in established preclinical mouse models that recapitulate key features of psoriasis, such as the imiquimod (IMQ)-induced skin inflammation model and the IL-23-induced acanthosis model. In these models, oral administration of this compound led to a significant, dose-dependent reduction in skin inflammation.
Table 2: In Vivo Efficacy of this compound in Mouse Models of Psoriasis
| Model | Species | Dosing Regimen | Key Outcomes | Reference |
|---|---|---|---|---|
| Imiquimod (IMQ)-Induced Skin Inflammation | Mouse | 5 - 45 mg/kg, oral, twice daily | Reduced ear thickness and significant reduction in skin thickening. | |
| IL-23-Induced Acanthosis | Mouse | Not specified | Robust efficacy, comparable to other RORγt inverse agonists. |
| IL-17F Production (in vivo) | Naïve C57BL/6 Mouse | 0.13, 0.79, 4.76 mg/kg, oral, once daily | Dose-dependent reduction of IL-17F. | |
Pharmacokinetic studies in mice were conducted to assess the drug's profile following intravenous and oral administration.
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | IV Dose | PO Dose | Value |
|---|---|---|---|
| Half-life (T₁/₂) | 2 mg/kg | - | 7.7 hours |
| Clearance (CL) | 2 mg/kg | - | 2.7 mL/min•kg |
| Volume of Distribution (Vₛₛ) | 2 mg/kg | - | 1.9 L/kg |
| Bioavailability (F) | - | 4 mg/kg | Not specified |
Data sourced from MedchemExpress, citing preclinical studies.
Detailed Experimental Protocols
This type of cell-based assay is commonly used to quantify the activity of nuclear receptor modulators. It utilizes a chimeric receptor system where the ligand-binding domain (LBD) of the target (RORγt) is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This construct is co-transfected into host cells with a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence (UAS).
Methodology:
-
Cell Culture & Transfection: Host cells (e.g., HEK293) are cultured in appropriate media and seeded into microplates. Cells are then co-transfected with an expression vector for the RORγt-LBD/GAL4-DBD fusion protein and a reporter plasmid containing the luciferase gene downstream of the GAL4 UAS.
-
Compound Incubation: Following transfection, cells are treated with serial dilutions of this compound or a vehicle control.
-
Lysis: After an appropriate incubation period (e.g., 18-24 hours), the culture medium is removed, and cells are lysed using a buffer that preserves luciferase activity.
-
Signal Measurement: The cell lysate is transferred to an opaque assay plate, and a luciferase substrate solution is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal decreases in the presence of an inverse agonist. The data are normalized, and the concentration-response curve is plotted to determine the EC₅₀ value.
This is a widely used and robust animal model that mimics many of the histopathological and immunological features of human plaque psoriasis, including epidermal hyperplasia, inflammatory cell infiltration, and dependence on the IL-23/IL-17 axis.
Methodology:
-
Animals: Typically, BALB/c or C57BL/6 mice are used.
-
Induction: A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days. This activates Toll-like receptor 7 (TLR7), initiating an inflammatory cascade that resembles psoriasis.
-
Treatment: The test compound, this compound, is administered orally at various doses, typically starting from the first day of IMQ application and continuing daily throughout the study period.
-
Efficacy Readouts:
-
Clinical Scoring: Skin inflammation is often assessed daily using a scoring system for erythema (redness), scaling, and thickness.
-
Skin Thickness: Ear or back skinfold thickness is measured daily using a digital caliper.
-
Histology: At the end of the study, skin biopsies are collected for histological analysis (e.g., H&E staining) to assess epidermal thickness (acanthosis) and inflammatory infiltrate.
-
Biomarker Analysis: Skin samples can be analyzed for gene expression of key cytokines (e.g., IL-17, IL-23) via qPCR or for protein levels via ELISA.
-
Discussion and Conclusion
The preclinical data for this compound demonstrate that it is a potent and selective RORγt inverse agonist with robust efficacy in established in vitro and in vivo models of psoriasis. The compound effectively inhibited IL-17 production and reduced skin inflammation, validating RORγt as a therapeutic target for psoriasis.
However, the development of this compound, along with several other RORγt inhibitors from different companies, was halted. While specific preclinical toxicology findings for this compound are not detailed in the public domain, the discontinuation of multiple candidates in this class suggests potential on-target or off-target safety concerns that proved difficult to overcome.
For researchers and drug developers, the story of this compound underscores the complexities of targeting nuclear hormone receptors for inflammatory diseases. While the preclinical efficacy was promising, the ultimate challenge lies in achieving a therapeutic window that separates efficacy from toxicity. The research surrounding this compound has nonetheless contributed significantly to our understanding of the Th17 pathway and informs the continued search for safer and more effective oral treatments for psoriasis.
References
BMS-986251: A Deep Dive into its Impact on Cytokine Profiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986251 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a master regulator of T helper 17 (Th17) cell differentiation and function. By targeting RORγt, this compound effectively modulates the expression of a key pro-inflammatory cytokine, Interleukin-17 (IL-17), and other related cytokines, positioning it as a promising therapeutic candidate for autoimmune diseases. This technical guide provides an in-depth analysis of the effects of this compound on cytokine profiles, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action: RORγt Inhibition
This compound functions as an inverse agonist of RORγt, a nuclear receptor that plays a pivotal role in the transcriptional activation of genes responsible for the differentiation and pro-inflammatory functions of Th17 cells.[1] Th17 cells are a subset of T helper cells that are critical in the pathogenesis of numerous autoimmune and inflammatory diseases, primarily through their production of IL-17A, IL-17F, IL-22, and granulocyte-macrophage colony-stimulating factor (GM-CSF).[2] By binding to RORγt, this compound represses its transcriptional activity, leading to a downstream reduction in the production of these key pro-inflammatory cytokines.
Quantitative Impact on Cytokine Production
The inhibitory effect of this compound on cytokine production has been quantified in various preclinical models. The following tables summarize the available data on its potency and efficacy.
Table 1: In Vitro Potency of this compound
| Assay Target | Assay Type | Species | Potency (EC50/IC50) |
| RORγt | GAL4 Reporter Assay | Human | 12 nM[2][3] |
| IL-17 Production | Human Whole Blood Assay | Human | 24 nM[3] |
Table 2: In Vivo Efficacy of this compound on IL-17F Production
| Model | Species | Dosing | Effect on IL-17F |
| IL-2/IL-23 Stimulated Pharmacodynamic Model | Mouse | Oral | Dose-dependent reduction |
Further detailed quantitative dose-response data for IL-17A, IL-17F, IL-22, and GM-CSF are not publicly available in the reviewed literature.
Signaling Pathways
The IL-23/IL-17 Axis and the Role of RORγt
The differentiation and function of Th17 cells are predominantly driven by the IL-23/IL-17 axis. The cytokine IL-23, which signals through a receptor complex involving the Tyrosine Kinase 2 (TYK2), is crucial for the expansion and stabilization of the Th17 phenotype. Downstream of IL-23 signaling, RORγt acts as the master transcription factor, directly promoting the expression of IL-17A, IL-17F, and IL-22. This compound intervenes at this critical juncture by inhibiting RORγt.
This compound Mechanism of Action Workflow
The following diagram illustrates the workflow of how this compound ultimately leads to a reduction in inflammation.
Experimental Protocols
Human Whole Blood Assay for IL-17 Inhibition
This assay is designed to assess the potency of a compound in inhibiting cytokine production in a physiologically relevant matrix.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into sodium heparin tubes.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Stimulation: An aliquot of whole blood is pre-incubated with the compound or vehicle control. Subsequently, the blood is stimulated with a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies) to induce T-cell activation and cytokine production.
-
Incubation: The stimulated blood is incubated for a specified period (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cytokine Measurement: Following incubation, plasma is separated by centrifugation. The concentration of IL-17 in the plasma is quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve of IL-17 inhibition to a four-parameter logistic equation.
Mouse IL-2/IL-23 Stimulated Pharmacodynamic Model
This in vivo model is utilized to evaluate the pharmacodynamic effect of a compound on cytokine production in a living organism.
Methodology:
-
Animal Model: Naïve mice (e.g., C57BL/6) are used for the study.
-
Compound Administration: this compound is administered orally at various doses.
-
Cytokine Induction: At a specified time post-compound administration, mice are injected with recombinant mouse Interleukin-2 (IL-2) and Interleukin-23 (IL-23) to induce a robust in vivo IL-17 response.
-
Sample Collection: At the peak of the expected cytokine response (typically a few hours after IL-2/IL-23 injection), blood is collected, and serum is prepared.
-
Cytokine Measurement: The concentration of IL-17F (and other relevant cytokines) in the serum is measured using a specific and sensitive immunoassay.
-
Data Analysis: The percentage of inhibition of cytokine production at each dose level is calculated relative to the vehicle-treated control group to determine the in vivo dose-response relationship.
Conclusion
This compound demonstrates potent and selective inhibition of the RORγt, leading to a significant reduction in the production of the key pro-inflammatory cytokine IL-17. The available data from in vitro and in vivo preclinical models support its mechanism of action and highlight its therapeutic potential for the treatment of Th17-mediated autoimmune diseases. Further clinical investigation is warranted to fully elucidate its cytokine profile in human subjects and its overall clinical efficacy and safety.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Allosteric Pocket: A Technical Guide to the Interaction of BMS-986251 with RORγt
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding characteristics of BMS-986251, a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). This document details the molecular interactions within the binding pocket, summarizes key quantitative data, and provides detailed experimental protocols for the assays cited.
Introduction: RORγt as a Therapeutic Target
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation.[1] Th17 cells are crucial for host defense against certain pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. RORγt drives the expression of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[1] Consequently, inhibition of RORγt activity presents a compelling therapeutic strategy for the treatment of Th17-mediated diseases.
This compound is a novel, orally bioavailable small molecule that acts as an inverse agonist of RORγt.[2] By binding to the receptor, it modulates its conformation, leading to the repression of target gene transcription and subsequent reduction in pro-inflammatory cytokine production.[2] This guide delves into the specifics of this interaction, providing a technical resource for researchers in the field.
The RORγt Signaling Pathway and Mechanism of Inverse Agonism
RORγt, upon binding to its response elements (ROREs) in the promoter regions of target genes, recruits coactivator proteins to initiate transcription. The C-terminal ligand-binding domain (LBD) of RORγt contains a constitutively active Activation Function-2 (AF-2) domain, which includes a mobile helix 12 (H12). In the active state, H12 adopts a conformation that facilitates coactivator binding.
Inverse agonists like this compound bind to the LBD and induce a conformational change that repositions H12, disrupting the coactivator binding site.[3] This prevents the recruitment of transcriptional machinery and leads to a decrease in the expression of RORγt target genes, such as IL17A and IL17F.
The Binding Pocket of this compound on RORγt
The interaction of this compound with the RORγt ligand-binding domain has been elucidated through X-ray crystallography (PDB ID: 6VQF). This compound binds to an allosteric pocket within the LBD, distinct from the orthosteric site where endogenous ligands are thought to bind. This binding event induces a significant conformational change in helix 12, leading to the inverse agonist activity.
Key interactions observed in the co-crystal structure include:
-
Hydrogen Bonds: The carboxylate group of this compound forms crucial hydrogen bonds with the side chains of Arg364 and Arg367 . The amide carbonyl establishes a hydrogen bond with the backbone of Phe377 .
-
Hydrophobic Interactions: The tricyclic core of the molecule is nestled in a hydrophobic pocket, with notable interactions with residues such as Ala368 on helix 5.
These interactions collectively stabilize a conformation of RORγt that is incompatible with coactivator binding, thereby inhibiting its transcriptional activity.
Quantitative Data Summary
The following tables summarize the in vitro potency and preclinical pharmacokinetic parameters of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Endpoint | EC50 (nM) |
| RORγt GAL4 Reporter Assay | Jurkat | Inverse Agonism | 12 |
| IL-17 Human Whole Blood Assay | Primary Cells | IL-17 Inhibition | 24 |
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Route | Dose (mg/kg) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Cmax (µM) | AUC (µM·h) |
| Mouse | IV | 2 | 7.7 | 2.7 | 1.9 | - | - |
| Mouse | PO | 4 | - | - | - | 4.8 | 37 |
| Rat | IV | 2 | 11 | 1.3 | 1.25 | - | - |
| Rat | PO | 4 | - | - | - | 4.7 | 64 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
RORγt Ligand-Binding Domain (LBD) Expression and Purification for Crystallography
-
Construct: The human RORγt LBD (amino acids 261-518) is cloned into an E. coli expression vector with an N-terminal His6-tag followed by a TEV protease cleavage site.
-
Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.
-
Lysis: Cell pellets are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM TCEP). Cells are lysed by sonication, and the lysate is cleared by centrifugation.
-
Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 25 mM imidazole, and the protein is eluted with lysis buffer containing 250 mM imidazole.
-
Tag Cleavage and Size-Exclusion Chromatography: The His6-tag is cleaved by incubation with TEV protease overnight at 4°C during dialysis against a low-imidazole buffer. The cleaved protein is further purified by size-exclusion chromatography on a Superdex 75 column equilibrated with a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM DTT.
-
Purity and Concentration: Protein purity is assessed by SDS-PAGE, and the protein is concentrated to 10-15 mg/mL for crystallization trials.
Co-crystallization and X-ray Diffraction
-
Complex Formation: Purified RORγt LBD is incubated with a 3-fold molar excess of this compound (dissolved in DMSO) for 1 hour on ice.
-
Crystallization: The RORγt LBD/BMS-986251 complex is crystallized using the hanging drop vapor diffusion method. Crystals are typically grown by mixing the complex solution 1:1 with a reservoir solution containing 0.1 M MES pH 6.5, 20% PEG 3350, and 0.2 M ammonium sulfate at 20°C.
-
Data Collection: Crystals are cryoprotected by briefly soaking them in the reservoir solution supplemented with 20% glycerol before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The structure is solved by molecular replacement using a previously determined RORγt LBD structure as a search model. The model is refined using standard crystallographic software.
RORγt GAL4 Reporter Gene Assay
-
Cell Line and Plasmids: Jurkat cells are used for this assay. The cells are transiently transfected with two plasmids: a pBIND vector containing the GAL4 DNA-binding domain fused to the RORγt LBD and a pGL4.31 vector containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).
-
Transfection: Jurkat cells are transfected using an appropriate method, such as electroporation or a lipid-based transfection reagent, according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, the transfected cells are plated in 96-well plates and treated with serial dilutions of this compound or vehicle control (DMSO).
-
Luciferase Assay: Following a 16-24 hour incubation with the compound, luciferase activity is measured using a commercial luciferase assay system (e.g., Promega Dual-Glo® Luciferase Assay System). A constitutively expressed Renilla luciferase reporter can be co-transfected to normalize for transfection efficiency and cell viability.
-
Data Analysis: The relative luciferase units (RLU) are plotted against the compound concentration, and the EC50 value is determined using a four-parameter logistic fit.
Human Whole Blood IL-17 Release Assay
-
Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.
-
Compound Pre-incubation: The whole blood is pre-incubated with serial dilutions of this compound or vehicle control for 1 hour at 37°C.
-
Stimulation: T-cell activation is induced by adding anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to the blood samples.
-
Incubation: The stimulated blood is incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection: After incubation, the plasma is separated by centrifugation.
-
Cytokine Measurement: The concentration of IL-17A in the plasma is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of IL-17A inhibition is calculated relative to the vehicle-treated control, and the EC50 value is determined by non-linear regression analysis.
Conclusion
This compound represents a significant advancement in the development of small-molecule therapeutics for autoimmune diseases. Its potent and selective inverse agonist activity against RORγt is driven by its unique binding mode within an allosteric pocket of the ligand-binding domain. The data and protocols presented in this guide offer a comprehensive technical resource for researchers working to further understand the role of RORγt in health and disease and to develop the next generation of RORγt modulators.
References
The Impact of BMS-986251 on T-Cell Differentiation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986251 is an orally active, selective inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[1][2] RORγt is the master transcription factor responsible for the differentiation of T helper 17 (Th17) cells, a subset of CD4+ T cells that play a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[2] By inhibiting RORγt activity, this compound effectively suppresses the Th17 cell lineage and the production of its hallmark pro-inflammatory cytokine, Interleukin-17 (IL-17).[2] This technical guide provides an in-depth analysis of the known and potential impacts of this compound on the broader landscape of T-cell differentiation, including its effects on Th1, Th2, and regulatory T (Treg) cell lineages.
Core Mechanism of Action: RORγt Inhibition
RORγt is a nuclear receptor that, upon activation, binds to specific DNA sequences and drives the transcription of genes essential for Th17 cell differentiation and function.[3] These genes include those encoding for IL-17A, IL-17F, IL-22, and the IL-23 receptor. The IL-23/IL-17 axis is a well-established pathway in the pathophysiology of diseases like psoriasis. This compound, as an inverse agonist, binds to RORγt and promotes a conformational change that represses its transcriptional activity. This leads to a dose-dependent reduction in the production of IL-17.
Impact on T-Cell Differentiation
The primary and most well-documented effect of this compound is the potent inhibition of Th17 cell differentiation. However, due to the interconnected nature of T-cell lineage commitment, targeting RORγt can have broader implications for the balance between different T-cell subsets.
T Helper 17 (Th17) Cells
This compound directly and potently suppresses the differentiation of naïve CD4+ T cells into Th17 cells. This is achieved through the inhibition of RORγt, which prevents the expression of key Th17-associated cytokines and transcription factors. In preclinical models, this compound has demonstrated a significant, dose-dependent reduction in IL-17F production.
Regulatory T (Treg) Cells
There is a reciprocal relationship between the differentiation pathways of Th17 and Treg cells. Both lineages require Transforming Growth Factor-beta (TGF-β) for their initial development; however, the presence of pro-inflammatory cytokines like IL-6 pushes the differentiation towards a Th17 phenotype, while their absence favors the generation of Foxp3+ Treg cells. By inhibiting RORγt, this compound may indirectly promote the differentiation of Treg cells. Some studies with other RORγt inverse agonists have shown that they can promote Treg differentiation and enhance the expression of Foxp3, the master regulator of Treg cells. This suggests a potential immunomodulatory benefit of this compound beyond the simple suppression of Th17 cells.
T Helper 1 (Th1) and T Helper 2 (Th2) Cells
The effect of RORγt inhibition on the Th1/Th2 balance is less clear and appears to be context-dependent. Some studies using RORγt inhibitors have reported a decrease in IFN-γ, the signature cytokine of Th1 cells, suggesting a potential dampening of the Th1 response. Conversely, other research indicates that RORγt inhibition does not significantly affect Th1 or Th2 polarization. It is hypothesized that by blocking the Th17 pathway, the immune response may be skewed towards either a Th1 or Th2 phenotype depending on the specific cytokine milieu. Further investigation is required to fully elucidate the precise impact of this compound on the Th1/Th2 axis.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and the general effects of RORγt inhibition on T-cell differentiation.
| Parameter | Value | Assay | Reference |
| This compound EC50 for RORγt | 12 nM | RORγt GAL4 Assay | |
| This compound EC50 for IL-17 Inhibition | 24 nM | Human Whole Blood Assay |
Table 1: In Vitro Potency of this compound
| T-Cell Subset | Key Transcription Factor | Effect of RORγt Inhibition | Key Cytokines Affected |
| Th17 | RORγt | Potent Inhibition | ↓ IL-17A, IL-17F, IL-22 |
| Treg | Foxp3 | Potential Promotion | ↑ IL-10 (potential) |
| Th1 | T-bet | Variable / Context-Dependent | ↕ IFN-γ |
| Th2 | GATA-3 | Variable / Context-Dependent | ↕ IL-4, IL-5, IL-13 |
Table 2: General Impact of RORγt Inhibition on T-Cell Subsets
Signaling Pathways and Experimental Workflows
RORγt Signaling Pathway in Th17 Differentiation
The following diagram illustrates the central role of RORγt in the Th17 differentiation pathway and the point of intervention for this compound.
References
The Pharmacodynamics of BMS-986251: A Potent and Selective RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986251 is an orally active, small molecule that functions as a potent and selective inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a nuclear hormone receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] The IL-23/IL-17 signaling pathway is a key driver of various autoimmune diseases, including psoriasis. By inhibiting RORγt, this compound effectively suppresses this pathway, leading to a reduction in IL-17 production and downstream inflammatory responses. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.
Core Mechanism of Action: RORγt Inverse Agonism
This compound exerts its pharmacological effects by binding to the ligand-binding domain of RORγt and functioning as an inverse agonist. This action stabilizes the receptor in an inactive conformation, leading to the repression of its transcriptional activity. The primary consequence of RORγt inhibition is the suppression of the differentiation of naive CD4+ T cells into pathogenic Th17 cells. This, in turn, leads to a significant reduction in the production and release of pro-inflammatory cytokines that are characteristic of the Th17 lineage, including IL-17A, IL-17F, IL-21, and IL-22.
Signaling Pathway
The following diagram illustrates the IL-23/IL-17 signaling pathway and the point of intervention for this compound.
Quantitative Pharmacodynamic Data
The potency and efficacy of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
In Vitro Potency
| Assay | Description | EC50 (nM) |
| RORγt GAL4 Reporter Assay | A cell-based assay measuring the inverse agonist activity of this compound on the RORγt receptor in a Jurkat T-cell line. | 12 |
| Human Whole Blood IL-17 Assay | An ex vivo assay measuring the inhibition of IL-17 production in human whole blood stimulated to induce a Th17 response. | 24 |
In Vivo Efficacy in Preclinical Models
| Model | Species | Dosing Regimen | Key Finding |
| Mouse Acanthosis Model | Mouse | 2, 7, and 20 mg/kg BID, oral | Dose-dependent reduction in skin thickening. |
| Imiquimod-Induced Psoriasis Model | Mouse | 2, 7, and 20 mg/kg BID, oral | Significant reduction in imiquimod-induced skin thickening at all doses. |
| IL-2/IL-23 Stimulated Pharmacodynamic Model | Mouse | 0.13, 0.79, and 4.76 mg/kg, oral | Dose-dependent inhibition of IL-17F production. |
Detailed Experimental Protocols
In Vitro Assays
1. RORγt GAL4 Reporter Gene Assay
This assay is designed to quantify the inverse agonist activity of a compound on the RORγt receptor.
-
Cell Line: Jurkat cells, a human T-lymphocyte cell line, are commonly used as they endogenously express components of the T-cell signaling machinery.
-
Plasmids:
-
An expression vector encoding a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain of human RORγt.
-
A reporter plasmid containing a promoter with multiple GAL4 upstream activation sequences (UAS) driving the expression of a reporter gene, typically firefly luciferase.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter for normalization of transfection efficiency.
-
-
Methodology:
-
Jurkat cells are co-transfected with the RORγt expression vector and the luciferase reporter plasmids using a suitable transfection reagent (e.g., electroporation or lipid-based transfection).
-
Transfected cells are plated in 96-well plates and incubated for a period to allow for protein expression (typically 24 hours).
-
Cells are then treated with serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Following an incubation period (typically 18-24 hours), cell lysates are prepared.
-
Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
The EC50 value is calculated from the dose-response curve, representing the concentration of this compound that causes a 50% reduction in the basal luciferase activity.
-
2. Human Whole Blood IL-17 Assay
This ex vivo assay assesses the ability of a compound to inhibit the production of IL-17 in a physiologically relevant human matrix.
-
Sample: Freshly drawn human whole blood from healthy donors.
-
Stimulation: A cocktail of stimulants is used to activate T cells and induce IL-17 production. This typically includes anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor engagement, often in combination with a cytokine like IL-23 to promote Th17 differentiation.
-
Methodology:
-
Heparinized human whole blood is pre-incubated with various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).
-
The blood is then stimulated with the activation cocktail (e.g., anti-CD3/anti-CD28/IL-23) to induce IL-17 production.
-
The samples are incubated for an extended period (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Following incubation, plasma is separated by centrifugation.
-
The concentration of IL-17 in the plasma is quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Luminex-based bead array.
-
The EC50 value is determined from the dose-response curve, representing the concentration of this compound that inhibits IL-17 production by 50%.
-
In Vivo Models
1. Imiquimod-Induced Psoriasis Model
This is a widely used preclinical model that recapitulates many of the key features of human psoriasis.
-
Animal Strain: Typically, BALB/c or C57BL/6 mice are used.
-
Induction of Psoriasis: A daily topical application of imiquimod cream (5%) is applied to the shaved back and/or ears of the mice for a period of 5-7 consecutive days. Imiquimod is a Toll-like receptor 7 (TLR7) agonist that induces a robust inflammatory response characterized by skin thickening (acanthosis), scaling, and erythema, which is dependent on the IL-23/IL-17 axis.
-
Treatment: this compound is administered orally (e.g., by gavage) at various doses, typically starting from the first day of imiquimod application and continuing throughout the study. A vehicle control group and often a positive control group (e.g., a topical corticosteroid or another systemic anti-psoriatic agent) are included.
-
Endpoint Measurements:
-
Clinical Scoring: Skin inflammation is assessed daily or every other day using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and skin thickness.
-
Skin Thickness: Caliper measurements of the ear or a fold of dorsal skin are taken to quantify edema and inflammation.
-
Histopathology: At the end of the study, skin biopsies are collected for histological analysis (H&E staining) to assess epidermal hyperplasia, inflammatory cell infiltration, and other psoriatic features.
-
Cytokine Analysis: Skin tissue can be homogenized to measure the levels of key inflammatory cytokines, including IL-17A, IL-17F, and IL-23, by ELISA or qPCR.
-
2. IL-2/IL-23 Stimulated Pharmacodynamic Model
This acute in vivo model is used to assess the direct pharmacodynamic effect of a compound on the IL-23/IL-17 axis.
-
Animal Strain: C57BL/6 mice are commonly used.
-
Stimulation: Mice are injected with recombinant murine IL-2 and IL-23 to drive the production of IL-17 from T cells.
-
Treatment: this compound is administered orally at various doses prior to or concurrently with the cytokine stimulation.
-
Methodology:
-
Mice are treated with a single oral dose of this compound or vehicle.
-
Shortly after treatment (e.g., 30-60 minutes), mice are injected intraperitoneally or intravenously with a combination of recombinant IL-2 and IL-23.
-
At a specified time point after stimulation (e.g., 4-6 hours), blood is collected.
-
Serum or plasma is prepared, and the levels of IL-17A and/or IL-17F are measured by ELISA or a similar immunoassay.
-
-
Endpoint: The primary endpoint is the dose-dependent reduction in serum IL-17 levels in the this compound-treated groups compared to the vehicle-treated group.
Conclusion
This compound is a potent and selective RORγt inverse agonist with a well-defined pharmacodynamic profile. Its mechanism of action, centered on the inhibition of the IL-23/IL-17 inflammatory axis, has been robustly demonstrated in a variety of in vitro and in vivo models relevant to autoimmune diseases such as psoriasis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of the preclinical pharmacodynamics of this compound for researchers and drug development professionals. The promising preclinical profile of this compound highlighted its potential as a therapeutic agent for Th17-mediated inflammatory conditions.
References
- 1. Simple and robust two-step ex vivo whole blood stimulation assay suitable for investigating IL-17 pathway in a clinical laboratory setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skin expression of IL-23 drives the development of psoriasis and psoriatic arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
BMS-986251: A Technical Overview of its High Selectivity for RORγt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of BMS-986251, a potent inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). A comprehensive summary of its activity against other ROR isoforms is presented, alongside detailed methodologies for the key experiments used to determine this selectivity.
Core Data Summary: Selectivity of this compound
This compound demonstrates exceptional selectivity for RORγt over other ROR family members, namely RORα and RORβ. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound. The quantitative data supporting this selectivity is summarized in the table below.
| Target Isoform | Assay Type | Metric | Value (nM) | Selectivity Fold (vs. RORγt) |
| RORγt | RORγt GAL4 Reporter Assay | EC50 | 12 nM[1][2][3] | - |
| RORα | RORα GAL4 Reporter Assay | EC50 | >10,000 nM[2][4] | >833-fold |
| RORβ | RORβ GAL4 Reporter Assay | EC50 | >10,000 nM | >833-fold |
| RORα | Not Specified | IC50 | >5,000 nM | >416-fold |
| RORβ | Not Specified | IC50 | >5,000 nM | >416-fold |
RORγt Signaling Pathway and this compound Mechanism of Action
RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune diseases through their production of pro-inflammatory cytokines like IL-17. This compound acts as an inverse agonist, binding to RORγt and reducing its transcriptional activity, thereby inhibiting the production of IL-17.
RORγt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to determine the selectivity of this compound.
RORγt, RORα, and RORβ GAL4 Reporter Gene Assays
This cell-based assay is designed to measure the transcriptional activity of the ROR isoforms in the presence of a test compound.
Principle: A fusion protein is constructed containing the ligand-binding domain (LBD) of the ROR isoform of interest (RORγt, RORα, or RORβ) and the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein, when expressed in a suitable host cell line (e.g., Jurkat or HEK293T), can bind to a GAL4 upstream activation sequence (UAS). The UAS drives the expression of a reporter gene, typically firefly luciferase. An inverse agonist like this compound will bind to the ROR LBD and inhibit this transcriptional activity, leading to a dose-dependent decrease in the luciferase signal.
Materials:
-
Cell Line: Jurkat or HEK293T cells.
-
Plasmids:
-
Expression plasmid for GAL4-ROR LBD fusion protein (separate plasmids for RORγt, RORα, and RORβ LBDs).
-
Reporter plasmid containing a GAL4 UAS upstream of a luciferase gene.
-
Control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine).
-
This compound stock solution (in DMSO).
-
Dual-luciferase reporter assay system.
-
96-well cell culture plates.
-
Luminometer.
-
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and incubate overnight.
-
Transfection: Co-transfect the cells with the GAL4-ROR LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.
-
Compound Treatment: After incubation to allow for plasmid expression, treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 18-24 hours).
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
Human Whole Blood Assay for IL-17 Inhibition
This ex vivo assay measures the ability of a compound to inhibit the production of IL-17 from stimulated T cells in a physiologically relevant matrix.
Principle: Whole blood from healthy human donors is stimulated with agents that induce the differentiation of Th17 cells and the subsequent production of IL-17. The effect of a test compound on this cytokine production is then quantified.
Materials:
-
Freshly drawn human whole blood (using an anticoagulant such as heparin).
-
Stimulants: A cocktail of antibodies and cytokines to stimulate T cells, such as anti-CD3 and anti-CD28 antibodies, along with IL-23.
-
This compound stock solution (in DMSO).
-
RPMI-1640 medium.
-
96-well plates.
-
CO2 incubator.
-
Centrifuge.
-
Human IL-17 ELISA kit.
Procedure:
-
Blood Dilution: Dilute the whole blood with RPMI-1640 medium.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the diluted blood in a 96-well plate.
-
Stimulation: Add the stimulation cocktail to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) in a CO2 incubator.
-
Plasma Collection: Centrifuge the plates to pellet the blood cells and collect the plasma supernatant.
-
IL-17 Quantification: Measure the concentration of IL-17 in the plasma samples using a human IL-17 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-17 concentration against the concentration of this compound and determine the EC50 value.
Experimental Workflow for Selectivity Assessment
The following diagram illustrates the general workflow for assessing the selectivity of this compound.
Workflow for assessing the selectivity of this compound.
References
An In-Depth Technical Guide to the History of BMS-986251 and the Terminated Clinical Trial NCT03329885
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational drug BMS-986251, focusing on its mechanism of action, preclinical development, and the history of the terminated Phase 1/2 clinical trial NCT03329885. The development of this compound was halted due to safety concerns arising from preclinical studies, specifically the observation of thymic lymphomas in a mouse carcinogenicity study.[1] Consequently, detailed clinical data from the NCT03329885 trial have not been publicly disseminated. This guide, therefore, summarizes the available preclinical data to offer a thorough understanding of the compound's biological activity and the rationale for its initial clinical investigation.
Introduction to this compound
This compound is an orally active and selective inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[2][3][4] RORγt is a nuclear hormone receptor that acts as a master transcription factor for the differentiation of T helper 17 (Th17) cells.[2] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22. These cytokines play a crucial role in the pathogenesis of several autoimmune diseases, most notably psoriasis, by promoting inflammation and keratinocyte proliferation. By acting as an inverse agonist, this compound was designed to suppress the transcriptional activity of RORγt, thereby inhibiting Th17 cell differentiation and the subsequent production of inflammatory cytokines. This mechanism of action positioned this compound as a promising oral therapeutic candidate for the treatment of psoriasis and other Th17-mediated autoimmune disorders.
Mechanism of Action: The IL-23/Th17 Signaling Pathway
The development of psoriasis is strongly linked to the IL-23/Th17 signaling axis. Dendritic cells in the skin produce IL-23, which binds to its receptor on naïve T cells. This binding, in conjunction with other signals, activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, leading to the phosphorylation and activation of STAT3. Activated STAT3 then promotes the expression of RORγt, the master regulator of Th17 cell differentiation. RORγt, in turn, drives the transcription of genes encoding for pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes, leading to the characteristic inflammation, hyperproliferation, and plaque formation seen in psoriasis. This compound, as a RORγt inverse agonist, directly interferes with this pathway by inhibiting the transcriptional activity of RORγt.
Preclinical Data
Prior to its clinical evaluation, this compound underwent extensive preclinical testing to characterize its potency, selectivity, pharmacokinetics, and efficacy.
In Vitro Activity
The in vitro activity of this compound was assessed in various assays to determine its potency as a RORγt inverse agonist and its selectivity against other nuclear receptors.
| Assay | Result |
| RORγt GAL4 EC50 | 12 ± 6 nM |
| RORα GAL4 EC50 | >10,000 nM |
| RORβ GAL4 EC50 | >10,000 nM |
| IL-17 Human Whole Blood EC50 | 24 ± 6 nM |
| Mouse Th17 EC50 | 11 ± 2 nM |
| PXR/LXRα/LXRβ EC50 | >5,000/>7,500/>7,500 nM |
| rCYP Inhibition IC50 (1A2/2C8/2C9/2C19/2D6/3A4) | >20/16/>20/>20/>20/>20 µM |
| Caco-2 Permeability (A-B) | 240 nm/s |
| Caco-2 Efflux Ratio | 0.5 |
| Protein Binding % free (human/mouse/rat) | 1.2/1.6/2.1 |
In Vivo Pharmacokinetics
Pharmacokinetic studies were conducted in multiple preclinical species to evaluate the drug's absorption, distribution, metabolism, and excretion profile.
| Species | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | Cmax (µM) | AUC24h (µM·h) | F (%) |
| Mouse | 2 (IV) / 4 (PO) | 2.7 | 1.9 | 7.7 | 4.8 | 37 | - |
| Rat | - | 1.3 | 1.25 | 11 | 4.7 | 64 | - |
Data for mouse and rat from MedchemExpress. More extensive preclinical pharmacokinetic data is available in the supplementary materials of the discovery publication.
In Vivo Efficacy Models
This compound demonstrated robust efficacy in preclinical mouse models of psoriasis, including the imiquimod-induced skin inflammation model and the acanthosis model.
Experimental Protocol: Imiquimod-Induced Psoriasis Model
-
Animal Model: C57BL/6 mice.
-
Induction of Psoriasis-like Inflammation: A daily topical application of imiquimod cream (5%) on the shaved back and ear of the mice for a specified number of days.
-
Treatment: this compound administered orally at various doses.
-
Efficacy Readouts:
-
Measurement of ear thickness and skinfold thickness.
-
Histological analysis of skin biopsies for epidermal acanthosis, parakeratosis, and inflammatory cell infiltration.
-
Quantification of pro-inflammatory cytokine levels (e.g., IL-17A, IL-17F, IL-22) in skin or blood samples via ELISA or qPCR.
-
In these models, this compound led to a dose-dependent reduction in ear and skin thickness and a decrease in the expression of pro-inflammatory cytokines.
Clinical Trial NCT03329885
Trial Design
The clinical trial NCT03329885 was a Phase 1/2, randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of oral this compound. The study was planned to enroll healthy participants and patients with moderate to severe psoriasis.
Study Parts:
-
Part A: Single Ascending Dose (SAD) in Healthy Participants: To assess the safety and pharmacokinetics of single oral doses of this compound.
-
Part B: Multiple Ascending Dose (MAD) in Healthy Participants: To evaluate the safety and pharmacokinetics of multiple daily oral doses of this compound.
-
Part C: Multiple Dosing in Psoriasis Patients: To investigate the safety, pharmacokinetics, and preliminary efficacy of multiple daily oral doses of this compound in patients with moderate to severe psoriasis.
Trial Termination and Lack of Public Data
The NCT03329885 clinical trial was terminated by the sponsor, Bristol Myers Squibb. The termination was a result of findings from a 6-month preclinical carcinogenicity study in rasH2-Tg mice, which revealed an increased incidence of thymic lymphomas in animals treated with this compound. This safety signal led to the discontinuation of the clinical development of this compound.
To date, the quantitative results from the completed portions of the NCT03329885 trial have not been published in peer-reviewed journals or presented at scientific conferences. Therefore, a detailed summary of the clinical data, including pharmacokinetic parameters, safety and tolerability in humans, and preliminary efficacy in psoriasis patients, is not publicly available.
Conclusion
This compound was a potent and selective oral RORγt inverse agonist that showed significant promise in preclinical models of psoriasis. The drug's mechanism of action, targeting the core of the IL-23/Th17 pathway, represented a novel oral treatment modality for Th17-mediated autoimmune diseases. However, the emergence of a critical safety signal—thymic lymphomas in a preclinical carcinogenicity study—led to the termination of its clinical development, including the Phase 1/2 trial NCT03329885. While the lack of published clinical data from this trial leaves a gap in our understanding of its human pharmacology, the preclinical data summarized in this guide provide valuable insights into the biological activity of this compound and the therapeutic potential of targeting RORγt. The history of this compound underscores the challenges in drug development, particularly the importance of long-term safety assessments for novel mechanisms of action.
References
The Discontinuation of BMS-986251: A Technical Analysis of Preclinical Safety Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986251, a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), was a promising oral therapeutic candidate for autoimmune diseases, particularly psoriasis. RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are pivotal in the inflammatory cascade of many autoimmune conditions. By inhibiting RORγt, this compound was designed to reduce the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17). Despite promising preclinical efficacy, the development of this compound was discontinued. This technical guide provides a comprehensive analysis of the available data leading to this decision, with a focus on the critical preclinical safety findings.
Mechanism of Action: Targeting the Th17 Pathway
This compound acts as an inverse agonist of RORγt, a nuclear receptor that plays a critical role in the differentiation and function of Th17 cells. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22. These cytokines are key drivers of the inflammation and keratinocyte hyperproliferation characteristic of psoriasis. By binding to RORγt, this compound was intended to repress the transcriptional activity of the receptor, thereby inhibiting Th17 cell differentiation and subsequent IL-17 production.
Preclinical Efficacy and Pharmacokinetics
Prior to its discontinuation, this compound demonstrated promising efficacy in preclinical models of psoriasis and favorable pharmacokinetic properties.
In Vitro Potency
| Assay | EC50 (nM) |
| RORγt GAL4 Assay | 12 |
| Human Whole Blood IL-17 Inhibition | 24 |
Pharmacokinetic Profile in Preclinical Species
| Species | Route | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | Cmax (µM) | AUC (µM·h) |
| Mouse | IV | 7.7 | 2.7 | 1.9 | - | - |
| Mouse | PO | - | - | - | 4.8 | 37 |
| Rat | IV | 11 | 1.3 | 1.25 | - | - |
| Rat | PO | - | - | - | 4.7 | 64 |
Preclinical Efficacy in Psoriasis Models
This compound showed robust, dose-dependent efficacy in reducing skin inflammation in mouse models of psoriasis.
| Model | Species | Dosing | Key Findings |
| Mouse Acanthosis Model | C57BL/6 Mice | 5-45 mg/kg; orally; twice daily | Reduced ear thickness |
| Imiquimod-Induced Model | C57BL/6 Mice | 2, 7, and 20 mg/kg; orally; twice daily | Significantly reduced imiquimod-induced skin thickening |
Core Reason for Discontinuation: Preclinical Safety Findings
The development of this compound was halted due to significant safety concerns that emerged from a preclinical carcinogenicity study.
6-Month rasH2-Tg Mouse Carcinogenicity Study
A 6-month carcinogenicity study in the rasH2 transgenic mouse model was conducted to assess the long-term safety of this compound. This model is recognized by regulatory agencies as an alternative to the 2-year conventional mouse bioassay for carcinogenicity testing.
Experimental Protocol:
-
Animal Model: rasH2-Tg hemizygous mice. This model carries a human c-Ha-ras oncogene, making the mice more susceptible to carcinogens and allowing for a shorter study duration.
-
Dosing: this compound was administered once daily via oral gavage at doses of 5, 25, or 75 mg/kg. Control groups received either water or the vehicle. A positive control group was treated with a single intraperitoneal injection of N-methyl-N-nitrosourea (MNU).
-
Duration: 6 months.
-
Endpoints: The primary endpoint was the incidence of tumors. Secondary endpoints included clinical observations, body weight changes, and histopathological examination of tissues.
Results:
The study revealed a dose-dependent increase in the incidence of thymic lymphomas in mice treated with this compound.
| Treatment Group | Dose (mg/kg) | Incidence of Thymic Lymphoma (Male) | Incidence of Thymic Lymphoma (Female) |
| Vehicle Control | 0 | 0% | 0% |
| This compound | 5 | 0% | 0% |
| This compound | 25 | 3.7% (1/27) | 11.1% (3/27) |
| This compound | 75 | Not reported | 22.2% (6/27) |
| Positive Control (MNU) | 75 | 47-60% | 47-60% |
In addition to the lymphomas, increased thymic lymphoid cellularity (lymphoid hyperplasia) was observed at the mid and high doses, which was considered a potential pre-neoplastic change. The study failed to establish a no-effect dose for potential tumor induction.
Terminated Phase 1 Clinical Trial (NCT03329885)
A Phase 1 clinical trial of this compound was initiated to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and patients with moderate-to-severe psoriasis.
Trial Design:
-
Study Type: Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Participants: Healthy volunteers and patients with moderate-to-severe psoriasis.
-
Status: The trial was terminated.
Clinical Data:
As of the date of this document, the quantitative safety, tolerability, pharmacokinetic, and pharmacodynamic data from the terminated NCT03329885 clinical trial have not been made publicly available in peer-reviewed literature or public clinical trial registries. Therefore, a detailed summary of the clinical findings cannot be provided.
Discussion and Conclusion
The discontinuation of this compound development serves as a critical case study in the challenges of targeting the RORγt pathway. While the preclinical efficacy data for psoriasis were encouraging, the induction of thymic lymphomas in a preclinical carcinogenicity study represented an unacceptable safety risk, leading to the termination of the program.
The findings from the rasH2-Tg mouse study highlight the potential on-target or off-target toxicities associated with potent RORγt inverse agonism. The thymus is a primary site of RORγt expression, where it plays a crucial role in T-cell development. The observed thymic lymphomas suggest that interference with this pathway by this compound may have disrupted normal thymocyte maturation and survival, leading to malignant transformation.
For researchers and drug developers in the field of autoimmune diseases, the story of this compound underscores the importance of a thorough preclinical safety assessment, particularly for targets involved in fundamental immunological processes. While the pursuit of oral therapies for conditions like psoriasis remains a high priority, the experience with this compound emphasizes the delicate balance between efficacy and safety that must be achieved for a successful therapeutic candidate. Future efforts to target RORγt will need to carefully consider strategies to mitigate the risk of such severe adverse effects.
Methodological & Application
Application Notes and Protocols for In Vitro IL-17 Inhibition by BMS-986251
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986251 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3][4] The IL-23/IL-17 axis is a critical pathway in the pathogenesis of several autoimmune and inflammatory diseases.[5] By inhibiting RORγt activity, this compound effectively downregulates the production of IL-17, making it a promising therapeutic candidate for conditions such as psoriasis.
These application notes provide detailed protocols for key in vitro assays to characterize the inhibitory activity of this compound on the IL-17 pathway. The included methodologies are designed to be reproducible and provide a framework for assessing the potency and selectivity of RORγt inverse agonists.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various functional assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Endpoint | Cell Line/System | Parameter | Value | Reference(s) |
| RORγt Inverse Agonist Assay | RORγt | Jurkat (GAL4 Reporter) | EC50 | 12 nM | |
| IL-17 Inhibition Assay | IL-17 Production | Human Whole Blood | EC50 | 24 nM |
Table 2: In Vitro Selectivity Profile of this compound
| Target | Assay Type | Parameter | Value | Reference(s) |
| RORα | GAL4 Reporter Assay | EC50 | >10 µM | |
| RORβ | GAL4 Reporter Assay | EC50 | >10 µM | |
| PXR | Nuclear Receptor Assay | EC50 | >5 µM | |
| LXRα | Nuclear Receptor Assay | EC50 | >7.5 µM | |
| LXRβ | Nuclear Receptor Assay | EC50 | >7.5 µM |
IL-17 Signaling Pathway
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade, culminating in the production of pro-inflammatory cytokines and chemokines. This compound acts upstream by inhibiting RORγt, a key transcription factor for IL-17 production in Th17 cells.
Caption: IL-17 Signaling Pathway and Mechanism of Action of this compound.
Experimental Protocols
RORγt Inverse Agonist Reporter Gene Assay
This assay determines the ability of this compound to inhibit the transcriptional activity of RORγt. A common method involves a GAL4-RORγt ligand-binding domain (LBD) fusion protein and a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).
Experimental Workflow:
Caption: RORγt Inverse Agonist Reporter Gene Assay Workflow.
Materials:
-
Jurkat cell line stably expressing a GAL4-RORγt LBD fusion protein and a UAS-luciferase reporter construct.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the Jurkat reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well in 80 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 20 µL of the diluted compound to the respective wells. For the negative control, add 20 µL of vehicle (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well.
-
Signal Quantification: Shake the plate for 2 minutes to ensure complete cell lysis and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Human Whole Blood IL-17A Secretion Assay
This assay measures the inhibitory effect of this compound on IL-17A production in a physiologically relevant ex vivo system.
Experimental Workflow:
Caption: Human Whole Blood IL-17A Secretion Assay Workflow.
Materials:
-
Freshly collected human whole blood from healthy donors.
-
RPMI-1640 medium.
-
This compound.
-
Anti-CD3 and anti-CD28 antibodies.
-
Recombinant human IL-23.
-
96-well cell culture plates.
-
Human IL-17A ELISA kit or other immunoassay platform (e.g., Luminex).
-
Plate reader.
Protocol:
-
Blood Collection: Collect human whole blood into heparinized tubes.
-
Compound Addition: In a 96-well plate, add 10 µL of serially diluted this compound.
-
Blood Aliquoting and Stimulation: Add 190 µL of whole blood to each well. Add a stimulation cocktail containing anti-CD3 (e.g., 1 µg/mL), anti-CD28 (e.g., 1 µg/mL), and IL-23 (e.g., 10 ng/mL).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Plasma Collection: Centrifuge the plate at 1000 x g for 10 minutes to pellet the cells. Carefully collect the plasma supernatant.
-
IL-17A Quantification: Measure the concentration of IL-17A in the plasma samples according to the manufacturer's protocol for the chosen immunoassay.
-
Data Analysis: Plot the IL-17A concentration against the log of the compound concentration and calculate the EC50 value.
RORγt Co-factor Recruitment Assay
This biochemical assay assesses the ability of this compound to disrupt the interaction between the RORγt LBD and a co-activator peptide (e.g., a fragment of SRC1/NCoA1). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this assay.
Experimental Workflow:
Caption: RORγt Co-factor Recruitment TR-FRET Assay Workflow.
Materials:
-
Recombinant GST-tagged RORγt LBD.
-
Biotinylated co-activator peptide (e.g., from SRC1).
-
Europium-labeled anti-GST antibody (donor fluorophore).
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
This compound.
-
384-well low-volume black plates.
-
TR-FRET compatible plate reader.
Protocol:
-
Reagent Preparation: Prepare a master mix of GST-RORγt-LBD, Eu-labeled anti-GST antibody, biotinylated SRC1 peptide, and streptavidin-APC in assay buffer at their optimal concentrations.
-
Compound Plating: Add serial dilutions of this compound in assay buffer to the wells of a 384-well plate.
-
Reagent Addition: Add the master mix to all wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 620 nm (Europium) and 665 nm (APC) after excitation at 340 nm.
-
Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Plot the FRET ratio against the log of the compound concentration and fit the curve to determine the IC50 value, representing the concentration at which this compound inhibits 50% of the RORγt-co-activator interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. immune-system-research.com [immune-system-research.com]
Revolutionizing Psoriasis Treatment: A Guide to Utilizing BMS-986251 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for the use of BMS-986251, a potent and selective RORγt inverse agonist, in a preclinical mouse model of psoriasis.
This document provides a comprehensive guide for the application of this compound in the widely utilized imiquimod-induced mouse model of psoriasis. Psoriasis is a chronic autoimmune inflammatory skin disease characterized by erythematous plaques and scales, driven by the IL-23/Th17/IL-17 axis. This compound targets the retinoic acid-related orphan receptor gamma t (RORγt), a key transcription factor for the differentiation of Th17 cells, thereby inhibiting the production of pro-inflammatory cytokines like IL-17. These protocols and data summaries are intended to facilitate the preclinical evaluation of this and similar compounds for the treatment of psoriasis.
Mechanism of Action: Targeting the Core of Psoriatic Inflammation
This compound is an orally active, selective inverse agonist of RORγt. By binding to RORγt, it inhibits its transcriptional activity, leading to a downstream reduction in the expression of key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22. This targeted approach effectively dampens the inflammatory cascade that drives the hyperproliferation of keratinocytes and the recruitment of immune cells to the skin, which are hallmark features of psoriasis.
Signaling Pathway of this compound in Psoriasis
Caption: RORγt signaling pathway in psoriasis and the inhibitory action of this compound.
Efficacy of this compound in an Imiquimod-Induced Psoriasis Mouse Model
The following tables summarize the quantitative data on the efficacy of orally administered this compound in a C57BL/6 mouse model of imiquimod-induced psoriasis.[1]
Table 1: Effect of this compound on Skin Thickness
| Treatment Group | Dose (mg/kg, BID) | Day 2 (% Change) | Day 4 (% Change) | Day 6 (% Change) | Day 8 (% Change) |
| Vehicle | - | ~25% | ~60% | ~80% | ~90% |
| This compound | 2 | ~20% | ~40% | ~50% | ~55% |
| This compound | 7 | ~15% | ~25% | ~30% | ~35% |
| This compound | 20 | ~10% | ~15% | ~20% | ~20% |
Data are estimated from the graphical representation in Cherney et al., ACS Med. Chem. Lett. 2020, 11, 6, 1221–1227 and represent the approximate mean percent change from baseline in skin thickness.[1]
Table 2: Pharmacodynamic Effect of this compound on IL-17F Production
| Treatment Group | Dose (mg/kg, oral) | Inhibition of IL-17F Production |
| This compound | Multiple Doses | Dose-dependent reduction |
This compound displayed a dose-dependent inhibition of IL-17F production in a mouse IL-2/IL-23 stimulated pharmacodynamic model.[1]
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This protocol is adapted from established methods for inducing psoriasis-like skin inflammation in mice.
Materials:
-
8-10 week old female C57BL/6 or BALB/c mice.
-
Imiquimod cream (5%) (e.g., Aldara™).
-
This compound.
-
Vehicle for this compound (appropriate for oral gavage).
-
Calipers for measuring skin thickness.
-
Anesthesia (e.g., isoflurane).
-
Tools for shaving.
Experimental Workflow:
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.
Procedure:
-
Acclimatization and Preparation (Day -2 to -1):
-
House mice in a controlled environment for at least 48 hours before the experiment.
-
Anesthetize the mice and shave a designated area on their dorsal skin (approximately 2x3 cm).
-
Record baseline measurements of skin thickness using calipers and body weight.
-
-
Psoriasis Induction and Treatment (Day 0 to 7):
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin for 8 consecutive days.
-
Administer this compound or vehicle orally (e.g., via gavage) twice daily (BID) at the desired doses (e.g., 2, 7, and 20 mg/kg).[1]
-
Monitor the mice daily for clinical signs of psoriasis and record:
-
Skin Thickness: Measure the thickness of a skin fold within the treated area using calipers.
-
Psoriasis Area and Severity Index (PASI) Score: Score erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores provides the total PASI score.
-
Body Weight: Monitor for any significant changes.
-
-
-
Endpoint Analysis (Day 8):
-
On the final day of the experiment, euthanize the mice.
-
Collect the treated skin tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Collect skin tissue and/or spleen for cytokine analysis (e.g., ELISA or qPCR for IL-17A, IL-17F, IL-22, IL-23) to quantify the inflammatory response.
-
Optional: Perform flow cytometry on skin-infiltrating immune cells to characterize the cellular response.
-
Data Analysis
-
Statistical analysis should be performed to compare the treatment groups with the vehicle control group.
-
Data are typically presented as mean ± standard error of the mean (SEM).
-
A p-value of <0.05 is generally considered statistically significant.
Conclusion
This compound demonstrates significant efficacy in reducing the clinical and histological signs of psoriasis in the imiquimod-induced mouse model.[1] Its mechanism of action, targeting the central RORγt transcription factor, offers a promising oral therapeutic strategy for psoriasis. The protocols and data presented here provide a framework for the preclinical evaluation of RORγt inverse agonists and other potential psoriasis therapeutics. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the development of novel treatments for this chronic inflammatory disease.
References
Application Notes and Protocols for BMS-986251 in an Imiquimod-Induced Skin Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BMS-986251, a potent and selective RORγt inverse agonist, in a murine model of imiquimod-induced skin inflammation, which recapitulates key features of human psoriasis.
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by epidermal hyperplasia, keratinocyte proliferation, and infiltration of immune cells. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway in psoriasis.[1][2][3] Imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, can be topically applied to mouse skin to induce a robust inflammatory response that is dependent on the IL-23/IL-17 axis, thus serving as a valuable preclinical model for evaluating novel therapeutics for psoriasis. This compound is an orally administered small molecule that functions as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a master transcription factor for the differentiation and function of Th17 cells. By inhibiting RORγt, this compound is expected to suppress the production of pro-inflammatory cytokines such as IL-17A and IL-17F, thereby ameliorating psoriatic inflammation.
Quantitative Data Summary
While specific preclinical dosages of this compound in the imiquimod-induced skin inflammation model are not publicly available, the following table provides a general framework for oral administration of small molecule inhibitors in similar murine models. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental conditions.
| Parameter | Recommended Range/Value | Notes |
| Compound | This compound | RORγt Inverse Agonist |
| Vehicle | e.g., 0.5% Methylcellulose, 0.2% Tween 80 in sterile water | Vehicle should be optimized for solubility and stability of this compound. |
| Dosage Range (Oral) | 1 - 100 mg/kg | A starting point for dose-finding studies. The optimal dose will depend on the specific formulation and experimental goals. |
| Administration Route | Oral gavage | To model systemic administration. |
| Dosing Frequency | Once or twice daily | To be determined based on the pharmacokinetic profile of the compound. |
| Control Groups | Vehicle-treated; Naive (no imiquimod, no treatment) | Essential for establishing baseline and vehicle effects. |
| Positive Control | e.g., Clobetasol propionate (topical) | A standard-of-care topical corticosteroid for psoriasis. |
Experimental Protocols
Imiquimod-Induced Skin Inflammation Model in Mice
This protocol describes the induction of psoriasis-like skin inflammation in mice using topical application of imiquimod cream.
Materials:
-
Mice (e.g., female C57BL/6 or BALB/c, 8-12 weeks old)
-
Imiquimod cream (5%, e.g., Aldara™)
-
Electric shaver or depilatory cream
-
Calipers for measuring skin thickness
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and carefully shave a consistent area on the dorsal skin (e.g., 2 x 3 cm). Allow the skin to recover for 24 hours.
-
Imiquimod Application:
-
On Day 0, begin the topical application of a daily dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear for 5 to 7 consecutive days. This corresponds to 3.125 mg of the active imiquimod compound.
-
Gently rub the cream into the skin until it is evenly distributed.
-
-
Monitoring and Scoring:
-
Monitor the mice daily for signs of inflammation.
-
Score the severity of erythema, scaling, and skin thickness of the back skin daily using a modified Psoriasis Area and Severity Index (PASI) scoring system (0-4 scale for each parameter, where 0 is none and 4 is severe).
-
Measure the ear thickness daily using calipers.
-
-
Termination and Sample Collection:
-
On the final day of the experiment, euthanize the mice.
-
Collect skin biopsies for histological analysis (H&E staining for epidermal thickness and immune cell infiltration) and gene expression analysis (e.g., qPCR for IL-17, IL-23).
-
Collect spleens to assess splenomegaly, a common feature of the systemic inflammation in this model.
-
Administration of this compound
This protocol describes the oral administration of this compound to mice with imiquimod-induced skin inflammation.
Materials:
-
This compound
-
Vehicle solution
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.
-
Treatment Initiation: The treatment with this compound can be initiated either prophylactically (starting on Day 0 before imiquimod application) or therapeutically (starting on Day 2 or 3 after the inflammation is established).
-
Oral Administration:
-
Administer the prepared this compound solution or vehicle to the mice via oral gavage.
-
The volume of administration should be consistent across all groups (typically 5-10 mL/kg).
-
-
Continued Treatment: Continue the daily administration of this compound and imiquimod for the duration of the study.
-
Monitoring and Analysis: Perform the same monitoring and analysis as described in the imiquimod induction protocol to assess the efficacy of this compound in reducing skin inflammation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of imiquimod-induced inflammation and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the efficacy of this compound.
References
Application Note & Protocols: Cell-Based Assay Design for Testing RORγt Inverse Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor that governs the differentiation and function of T helper 17 (Th17) cells.[1][2][3] These cells are critical for host defense against certain pathogens but are also key drivers of inflammation in numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][4] RORγt promotes the expression of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).
RORγt inverse agonists are small molecules that bind to the receptor and promote an inactive conformation, leading to the recruitment of corepressors and subsequent inhibition of target gene transcription. This mechanism effectively reduces the production of IL-17A and other pro-inflammatory mediators, making RORγt an attractive therapeutic target for autoimmune disorders.
This application note provides detailed protocols for a suite of cell-based assays designed to identify and characterize RORγt inverse agonists. These assays are essential for screening compound libraries, determining potency and selectivity, and assessing potential cytotoxicity.
RORγt Signaling Pathway
The binding of an agonist to RORγt stabilizes an active conformation, leading to the recruitment of coactivators and the initiation of gene transcription for pro-inflammatory cytokines like IL-17A. Conversely, an inverse agonist stabilizes an inactive conformation, recruiting corepressors and inhibiting gene transcription.
References
- 1. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]
- 2. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 4. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-986251 Formulation and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986251 is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical producers of pro-inflammatory cytokines such as Interleukin-17 (IL-17). By inhibiting RORγt activity, this compound effectively reduces the production of IL-17, making it a promising therapeutic candidate for autoimmune and inflammatory diseases. Preclinical in vivo studies in mouse models have demonstrated its efficacy in treating conditions like psoriasis.
These application notes provide detailed information on the formulation of this compound for in vivo studies, along with protocols for its administration and use in a key experimental model.
Signaling Pathway of this compound
This compound acts as an inverse agonist on the nuclear receptor RORγt. This binding event prevents the recruitment of coactivators necessary for gene transcription, leading to a downstream reduction in the expression of pro-inflammatory cytokines, most notably IL-17A and IL-17F. This mechanism of action is central to its therapeutic effect in autoimmune diseases.
Caption: Mechanism of action of this compound.
This compound Formulation for In Vivo Oral Gavage
Due to the poor aqueous solubility of this compound, a suspension formulation is typically required for oral administration in preclinical animal studies. While the exact vehicle composition used in all published studies is not publicly available, a common and effective approach for such compounds involves the use of a suspending agent in an aqueous medium.
Suggested Vehicle Composition:
| Component | Concentration (% w/v) | Purpose |
| Carboxymethylcellulose (CMC) | 0.5 - 1.0% | Suspending agent |
| Tween 80 (Polysorbate 80) | 0.1 - 0.5% | Wetting agent/surfactant |
| Sterile Water for Injection | q.s. to 100% | Vehicle |
Protocol for Formulation Preparation (10 mg/mL Suspension):
-
Prepare the Vehicle:
-
In a sterile container, add the desired amount of Tween 80 to a portion of the sterile water and mix until fully dissolved.
-
Slowly add the carboxymethylcellulose to the Tween 80 solution while continuously stirring to avoid clumping.
-
Add the remaining sterile water to reach the final volume and continue to stir until a homogenous, viscous solution is formed.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
In a separate, sterile mortar, add a small amount of the prepared vehicle to the this compound powder to create a paste. This helps to ensure the powder is adequately wetted.
-
Gradually add the remaining vehicle to the paste while continuously triturating to form a uniform suspension.
-
-
Homogenization and Storage:
-
For a more uniform and stable suspension, sonicate or homogenize the final mixture.
-
Store the suspension in a sterile, light-protected container at 2-8°C.
-
It is recommended to prepare the suspension fresh on the day of dosing. If stored, ensure to vortex or stir the suspension thoroughly before each administration to ensure dose uniformity.
-
In Vivo Experimental Protocol: Imiquimod-Induced Psoriasis Model in Mice
This model is widely used to assess the efficacy of anti-psoriatic compounds, including RORγt inverse agonists like this compound.
Experimental Workflow:
Caption: Workflow for the imiquimod-induced psoriasis model.
Materials:
-
8-12 week old female BALB/c or C57BL/6 mice.
-
Imiquimod cream (5%).
-
This compound suspension and vehicle control.
-
Calipers for measuring ear and skin thickness.
-
Oral gavage needles.
-
Anesthesia (if required for shaving).
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least 7 days before the start of the experiment.
-
Preparation: One day before the first treatment, shave the dorsal skin of the mice.
-
Baseline Measurements: On Day 0, measure and record the baseline ear thickness, dorsal skin thickness, and body weight of each mouse.
-
Group Allocation: Randomly divide the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Induction and Treatment (Days 0-5 or 0-7):
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and one ear of each mouse.
-
Administer the vehicle or the appropriate dose of this compound suspension via oral gavage daily. The timing of the oral dose relative to the topical application should be kept consistent.
-
-
Monitoring:
-
Measure ear thickness, dorsal skin thickness, and body weight daily.
-
Clinically score the severity of skin inflammation based on erythema, scaling, and thickness (e.g., on a scale of 0-4 for each parameter).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect skin tissue for histological analysis (H&E staining) and for the measurement of inflammatory markers (e.g., cytokine levels via ELISA or qPCR for gene expression of IL-17, IL-23, etc.).
-
Collect spleens and lymph nodes for immunological analysis (e.g., flow cytometry for Th17 cell populations).
-
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy and pharmacokinetic parameters of this compound in mouse models.
| Parameter | Model/Species | Dosing | Result |
| Efficacy | |||
| IL-17F Inhibition | Mouse IL-2/IL-23 stimulated model | Oral | Dose-dependent inhibition |
| Skin Thickening | Mouse acanthosis model | Oral | Significant reduction |
| Skin Thickening | Imiquimod-induced psoriasis model | 2, 7, 20 mg/kg BID, Oral | Significant reduction at all doses |
| Pharmacokinetics | |||
| Carcinogenicity Study | rasH2-Tg Mice | 5, 25, 75 mg/kg QD, Oral | No tumors attributed to this compound except for thymic lymphomas at mid and high doses.[1][2] |
Note: The development of this compound was discontinued due to the observation of thymic lymphomas in a 6-month carcinogenicity study in rasH2-Tg mice.[2] Researchers should be aware of this finding when designing and interpreting studies with this compound.
Disclaimer
This document is intended for research purposes only. The provided formulation and protocols are based on publicly available information and standard laboratory practices. Researchers should exercise appropriate caution and adhere to all institutional and national guidelines for animal welfare and laboratory safety.
References
- 1. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Histological Analysis of Skin Tissue Following BMS-986251 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986251 is an orally active, potent, and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] The IL-23/Th17/IL-17 axis is a critical pathway in the pathogenesis of several autoimmune diseases, including psoriasis. By inhibiting RORγt, this compound effectively downregulates the production of IL-17 and other inflammatory mediators, making it a promising therapeutic candidate for the treatment of psoriasis and other Th17-mediated inflammatory conditions.
These application notes provide a comprehensive overview of the histological analysis of skin tissue following treatment with this compound, with a focus on preclinical assessment in the widely used imiquimod (IMQ)-induced psoriasis mouse model. The protocols outlined below detail the necessary steps for tissue collection, processing, staining, and quantitative analysis to evaluate the efficacy of this compound in reducing skin inflammation.
Signaling Pathway of this compound in Psoriasis
The pathogenesis of psoriasis is significantly driven by the IL-23/Th17/IL-17 signaling pathway. IL-23, produced by dendritic cells, promotes the expansion and maintenance of Th17 cells. These activated Th17 cells, in turn, produce IL-17, which acts on various cell types in the skin, including keratinocytes. This stimulation leads to hyperproliferation of keratinocytes, resulting in the characteristic epidermal thickening (acanthosis) seen in psoriatic plaques. IL-17 also induces the production of other pro-inflammatory cytokines and chemokines, which recruit immune cells, such as neutrophils and lymphocytes, to the skin, further perpetuating the inflammatory cascade. This compound, as a RORγt inverse agonist, directly inhibits the transcriptional activity of RORγt, a master regulator of Th17 cell differentiation. This leads to a reduction in Th17 cell numbers and a subsequent decrease in IL-17 production, thereby ameliorating the downstream inflammatory effects in the skin.
Experimental Workflow for Histological Analysis
A typical preclinical study to evaluate the efficacy of this compound on skin inflammation involves several key steps, from the induction of a psoriasis-like phenotype in mice to the final quantitative analysis of histological changes. The imiquimod-induced model is a well-established and relevant model for this purpose.
Quantitative Data Presentation
While specific quantitative data for this compound from peer-reviewed publications is not publicly available, the following tables represent the expected outcomes based on the known efficacy of RORγt inverse agonists in the imiquimod-induced psoriasis model. These tables are structured for the clear presentation and comparison of histological data.
Table 1: Effect of this compound on Epidermal Thickness in Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group | Dose (mg/kg) | Mean Epidermal Thickness (µm) ± SEM | % Reduction vs. Vehicle |
| Naive Control | - | 25.86 ± 2.08 | N/A |
| Vehicle + Imiquimod | - | 170.5 ± 29.84 | 0% |
| This compound + Imiquimod | 10 | Data not available | Expected significant reduction |
| This compound + Imiquimod | 30 | Data not available | Expected dose-dependent reduction |
Table 2: Histopathological Scoring of Skin Inflammation
A semi-quantitative scoring system can be used to assess the overall inflammation, taking into account epidermal changes (acanthosis, parakeratosis, hyperkeratosis) and dermal infiltrate.
| Treatment Group | Acanthosis Score (0-4) | Parakeratosis Score (0-4) | Dermal Infiltrate Score (0-4) | Total Histology Score (0-12) |
| Naive Control | 0 | 0 | 0 | 0 |
| Vehicle + Imiquimod | 3.5 ± 0.5 | 3.2 ± 0.4 | 3.0 ± 0.6 | 9.7 ± 1.5 |
| This compound + Imiquimod | Data not available | Data not available | Data not available | Expected significant reduction |
Scores are hypothetical and for illustrative purposes, based on typical findings in the imiquimod model.
Table 3: Immunohistochemical Analysis of Proliferation and Infiltration Markers
| Treatment Group | Ki-67 Positive Cells/mm Epidermis (Proliferation) | CD3+ T-cells/mm² Dermis (T-cell Infiltration) | Ly6G+ Neutrophils/mm² Dermis (Neutrophil Infiltration) |
| Naive Control | <10 | <5 | <5 |
| Vehicle + Imiquimod | >200 | >150 | >200 |
| This compound + Imiquimod | Data not available | Data not available | Data not available |
Values are hypothetical and for illustrative purposes, based on typical findings in the imiquimod model.
Experimental Protocols
I. Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This protocol describes the induction of a psoriasis-like phenotype in mice, a widely used model to test the efficacy of anti-psoriatic compounds.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
Electric shaver
-
Calipers
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Anesthetize the mice and shave a small area on the dorsal skin.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or right ear for 5-7 consecutive days.
-
Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and induration (thickening).
-
Measure ear thickness and the thickness of a dorsal skin fold daily using a caliper.
II. Skin Tissue Collection and Processing
Proper tissue handling is crucial for accurate histological analysis.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol
-
Scalpels and forceps
-
Cassettes for tissue processing
Procedure:
-
At the end of the treatment period, euthanize the mice.
-
Excise the treated skin area using a scalpel.
-
Rinse the tissue briefly in PBS.
-
Fix the tissue in 10% NBF for 24-48 hours at room temperature.
-
After fixation, transfer the tissue to 70% ethanol for storage until processing.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
III. Hematoxylin and Eosin (H&E) Staining
H&E staining is a standard histological stain used to visualize tissue morphology.
Materials:
-
Paraffin-embedded tissue sections (4-5 µm) on glass slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Harris's Hematoxylin
-
Eosin Y solution
-
Mounting medium
Procedure:
-
Deparaffinize the slides in xylene.
-
Rehydrate the sections through a graded series of ethanol to water.
-
Stain with Harris's Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
"Blue" the sections in Scott's tap water substitute.
-
Counterstain with Eosin Y for 1-2 minutes.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
IV. Immunohistochemistry (IHC) for Ki-67 and CD3
IHC is used to detect specific proteins in tissue sections, allowing for the quantification of cell proliferation and immune cell infiltration.
Materials:
-
Paraffin-embedded tissue sections on charged slides
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (e.g., anti-Ki-67, anti-CD3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize and rehydrate the tissue sections as for H&E staining.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with the primary antibody (anti-Ki-67 or anti-CD3) at the recommended dilution and time.
-
Wash with a buffer (e.g., PBS or TBS).
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash with buffer.
-
Develop the signal with a DAB substrate solution.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
Logical Relationship Diagram for Histological Scoring
The histological scoring of psoriasis-like skin inflammation is based on the assessment of several key features observed in H&E stained sections. This diagram illustrates the relationship between the primary histological changes and the overall assessment of disease severity.
References
Application Note: Flow Cytometry Gating Strategy for Th17 Cells in the Presence of BMS-986251
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application guide for identifying and quantifying human T helper 17 (Th17) cells using flow cytometry, with a specific focus on evaluating the effects of BMS-986251, a selective RORγt inverse agonist.
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] These cells play a critical role in host defense against extracellular bacteria and fungi. However, dysregulation of Th17 cell activity is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2]
The differentiation of naïve CD4+ T cells into Th17 cells is a complex process driven by a specific cytokine milieu, including IL-6, TGF-β, IL-1β, and IL-23. A key molecular driver of this differentiation is the nuclear receptor retinoic acid-related orphan receptor gamma t (RORγt), which acts as the master transcriptional regulator for the Th17 lineage. RORγt is essential for the expression of IL-17A, IL-17F, and other Th17-associated molecules.
This compound is a potent and selective small molecule inverse agonist of RORγt. By binding to RORγt, this compound inhibits its transcriptional activity, thereby suppressing Th17 cell differentiation and the production of IL-17. This makes this compound a promising therapeutic candidate for the treatment of Th17-mediated autoimmune diseases.
Flow cytometry is an indispensable tool for the detailed characterization and quantification of Th17 cells within heterogeneous cell populations. This application note provides a comprehensive protocol for the in vitro differentiation of human Th17 cells, treatment with this compound, and a detailed flow cytometry gating strategy to accurately identify and enumerate Th17 cells.
Signaling Pathway of Th17 Differentiation and Inhibition by this compound
References
Application Notes and Protocols: BMS-986251 in Human Whole Blood Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986251 is a potent and selective, orally active inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a nuclear hormone receptor that acts as a key transcription factor in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][3] Th17 cells and IL-17 are implicated in the pathogenesis of various autoimmune diseases, including psoriasis. By inhibiting RORγt, this compound effectively reduces the production of IL-17, making it a promising therapeutic candidate for the treatment of these conditions.
These application notes provide a comprehensive overview of the use of this compound in human whole blood assays, including its mechanism of action, protocols for evaluating its activity, and key quantitative data.
Mechanism of Action
This compound functions as an inverse agonist at the RORγt receptor. This means that it binds to the receptor and reduces its constitutive activity, thereby suppressing the transcription of target genes. The primary downstream effect of RORγt inhibition by this compound is the dose-dependent reduction of IL-17 production by Th17 cells.
It is crucial to distinguish this compound from other Bristol Myers Squibb compounds. Notably, This compound is NOT a lysophosphatidic acid receptor 1 (LPA1) antagonist . A different compound, BMS-986278 (admilparant), is an LPA1 antagonist that has been investigated for pulmonary fibrosis.
Quantitative Data
The following table summarizes the in vitro potency of this compound from published studies.
| Assay Type | Target | Parameter | Value | Reference |
| RORγt GAL4 Assay | RORγt | EC50 | 12 nM | |
| Human Whole Blood Assay | IL-17 Inhibition | EC50 | 24 nM | |
| RORα GAL4 Assay | RORα | EC50 | >10 µM | |
| RORβ GAL4 Assay | RORβ | EC50 | >10 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RORγt signaling pathway and a general workflow for evaluating this compound in a human whole blood assay.
Caption: RORγt Signaling Pathway and Inhibition by this compound.
Caption: General workflow for evaluating this compound in a human whole blood assay.
Experimental Protocols
Protocol 1: Ex Vivo IL-17 Inhibition Assay in Human Whole Blood
This protocol is designed to assess the potency of this compound in inhibiting the production of IL-17 from stimulated T-cells within a human whole blood matrix.
Materials:
-
Freshly drawn human whole blood collected in tubes containing an appropriate anticoagulant (e.g., sodium heparin).
-
This compound stock solution (e.g., in DMSO).
-
Cell culture medium (e.g., RPMI 1640).
-
T-cell stimulation reagents (e.g., recombinant human IL-2 and IL-23, or anti-CD3/anti-CD28 antibodies).
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Centrifuge.
-
Plasma for standard curve.
-
IL-17 immunoassay kit (e.g., ELISA or Luminex).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of the diluted this compound or vehicle control to the appropriate wells.
-
Gently mix the whole blood by inversion and immediately add it to each well.
-
Add the T-cell stimulation reagents (e.g., IL-2 and IL-23) to all wells except for the unstimulated controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a predetermined time (e.g., 24 to 48 hours). The optimal incubation time should be determined empirically.
-
-
Plasma Collection:
-
Following incubation, centrifuge the 96-well plate to pellet the blood cells.
-
Carefully collect the supernatant (plasma) from each well without disturbing the cell pellet.
-
-
IL-17 Quantification:
-
Measure the concentration of IL-17 in the collected plasma samples using a validated immunoassay (e.g., ELISA or Luminex) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background IL-17 levels from the unstimulated control wells.
-
Plot the IL-17 concentration against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50 value, which represents the concentration of this compound required to inhibit IL-17 production by 50%.
-
Considerations for Whole Blood Assays:
-
Anticoagulant Choice: The choice of anticoagulant can influence T-cell activation and cytokine production. Heparin is commonly used, but it is advisable to test different anticoagulants for optimal assay performance.
-
Donor Variability: Immune responses can vary significantly between individuals. It is recommended to test samples from multiple healthy donors to obtain robust and representative data.
-
Stimulation Method: The method of T-cell stimulation can impact the magnitude of the cytokine response. The use of IL-2 and IL-23 is relevant to the Th17 pathway, while anti-CD3/anti-CD28 provides a more general T-cell activation.
-
Assay Controls: Include appropriate controls in each experiment:
-
Unstimulated control (whole blood + vehicle, no stimulation) to determine baseline cytokine levels.
-
Stimulated control (whole blood + vehicle + stimulation) to determine the maximum cytokine response.
-
Positive control (a known inhibitor of the pathway) if available.
-
References
Application Notes and Protocols: Quantitative PCR Analysis of RORγt Target Genes with BMS-986251
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid-related orphan receptor gamma t (RORγt), a member of the nuclear hormone receptor superfamily, is a lineage-defining transcription factor for T helper 17 (Th17) cells.[1][2] Th17 cells are a subset of CD4+ T lymphocytes that play a critical role in the host defense against extracellular pathogens but are also implicated in the pathophysiology of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. RORγt drives the differentiation of Th17 cells and the expression of their signature pro-inflammatory cytokines, making it a key therapeutic target for these conditions.[1]
Key RORγt target genes that mediate the pro-inflammatory functions of Th17 cells include:
-
IL-17A and IL-17F: Signature cytokines of Th17 cells that induce the production of other inflammatory mediators and recruit neutrophils to sites of inflammation.
-
IL-23R: The receptor for IL-23, a cytokine crucial for the stabilization and expansion of the Th17 cell population.
-
CCL20: A chemokine that attracts other immune cells, including Th17 cells themselves, via its receptor CCR6.
-
CCR6: The receptor for CCL20, which is expressed on Th17 cells and mediates their migration to inflamed tissues.
BMS-986251 is a potent and selective inverse agonist of RORγt.[3][4] By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity, leading to a reduction in the expression of pro-inflammatory target genes. This application note provides a detailed protocol for the quantitative analysis of RORγt target gene expression in human Th17 cells treated with this compound using quantitative polymerase chain reaction (qPCR).
RORγt Signaling Pathway and Inhibition by this compound
The differentiation of naïve CD4+ T cells into Th17 cells is initiated by cytokines such as TGF-β and IL-6. This leads to the expression of RORγt, which then binds to ROR response elements (ROREs) in the promoter regions of its target genes, driving their transcription. This compound, as an inverse agonist, binds to RORγt and promotes a conformational change that favors the recruitment of co-repressors, thereby inhibiting the transcription of these target genes.
Data Presentation: Effect of this compound on RORγt Target Gene Expression
The following table presents representative data on the dose-dependent inhibition of RORγt target gene expression in human Th17 cells by this compound after 24 hours of treatment. Data is presented as fold change relative to the vehicle control (DMSO). Please note: This table contains illustrative data based on the known mechanism of action of RORγt inverse agonists, as specific quantitative data for this compound is not publicly available.
| Target Gene | This compound Concentration | Fold Change (vs. Vehicle) |
| IL-17A | 1 nM | 0.85 |
| 10 nM | 0.42 | |
| 100 nM | 0.15 | |
| 1 µM | 0.05 | |
| IL-17F | 1 nM | 0.88 |
| 10 nM | 0.45 | |
| 100 nM | 0.18 | |
| 1 µM | 0.06 | |
| IL-23R | 1 nM | 0.92 |
| 10 nM | 0.65 | |
| 100 nM | 0.35 | |
| 1 µM | 0.12 | |
| CCL20 | 1 nM | 0.90 |
| 10 nM | 0.58 | |
| 100 nM | 0.28 | |
| 1 µM | 0.10 | |
| CCR6 | 1 nM | 0.95 |
| 10 nM | 0.75 | |
| 100 nM | 0.45 | |
| 1 µM | 0.20 |
Experimental Protocols
In Vitro Differentiation of Human Th17 Cells
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Anti-CD3/CD28 T cell activator
-
Recombinant human IL-6
-
Recombinant human TGF-β
-
Recombinant human IL-23
-
Recombinant human IL-1β
-
Anti-IFN-γ antibody
-
Anti-IL-4 antibody
Protocol:
-
Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Culture the isolated naïve CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Activate the cells with anti-CD3/CD28 T cell activator.
-
To induce Th17 differentiation, add the following cytokines and antibodies to the culture medium:
-
IL-6 (20 ng/mL)
-
TGF-β (5 ng/mL)
-
IL-23 (20 ng/mL)
-
IL-1β (20 ng/mL)
-
Anti-IFN-γ (10 µg/mL)
-
Anti-IL-4 (10 µg/mL)
-
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
Treatment of Th17 Cells with this compound
Protocol:
-
After 3-5 days of differentiation, re-plate the Th17 cells in fresh medium.
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Add the diluted this compound or an equivalent volume of DMSO (vehicle control) to the cell cultures.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
Quantitative PCR (qPCR) Analysis
This protocol outlines the steps for analyzing the expression of RORγt target genes using a two-step RT-qPCR method with TaqMan assays.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
DNase I
-
High-Capacity cDNA Reverse Transcription Kit
-
TaqMan Fast Advanced Master Mix
-
TaqMan Gene Expression Assays (Primers and Probes) for target and reference genes
-
qPCR instrument
TaqMan Gene Expression Assays (Thermo Fisher Scientific):
| Gene | Assay ID |
| IL17A | Hs00174383_m1 |
| IL17F | Hs00369400_m1 |
| IL23R | Hs00332959_m1 |
| CCL20 | Hs01011368_m1 |
| CCR6 | Hs01055553_m1 |
| GAPDH (Reference) | Hs02758991_g1 |
Protocol:
-
RNA Isolation:
-
Harvest the treated and control Th17 cells.
-
Isolate total RNA using an RNA isolation kit according to the manufacturer's protocol.
-
Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit following the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well plate. For each reaction (in triplicate for each sample and gene):
-
TaqMan Fast Advanced Master Mix: 10 µL
-
TaqMan Gene Expression Assay (20X): 1 µL
-
cDNA (diluted 1:10): 2 µL
-
Nuclease-free water: 7 µL
-
-
Include no-template controls (NTCs) for each gene to check for contamination.
-
-
qPCR Cycling Conditions:
-
Run the qPCR plate on a real-time PCR instrument with the following cycling conditions:
-
UNG Incubation: 50°C for 2 minutes
-
Polymerase Activation: 95°C for 20 seconds
-
Denaturation: 95°C for 3 seconds (40 cycles)
-
Annealing/Extension: 60°C for 30 seconds (40 cycles)
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (GAPDH) to obtain ΔCt (ΔCt = Ct_target - Ct_reference).
-
Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method.
-
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of the RORγt inverse agonist this compound on the expression of key pro-inflammatory genes in human Th17 cells. This qPCR-based analysis is a sensitive and specific method for quantifying changes in gene expression and can be a valuable tool in the preclinical evaluation of RORγt inhibitors for the treatment of autoimmune and inflammatory diseases. The expected outcome of such an analysis is a dose-dependent decrease in the mRNA levels of IL-17A, IL-17F, IL-23R, CCL20, and CCR6, confirming the inhibitory mechanism of action of this compound.
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring BMS-986251 Efficacy in an Acanthosis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986251 is a potent and selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt).[1] RORγt is a nuclear hormone receptor that acts as a key transcription factor for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] The IL-23/IL-17 axis is a critical pathway in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis, which shares pathological features with acanthosis nigricans such as epidermal hyperplasia (acanthosis) and inflammation. By inhibiting RORγt, this compound effectively suppresses the production of IL-17 and other inflammatory mediators, offering a promising therapeutic strategy for these conditions.[1][2]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a murine model of acanthosis induced by intradermal injections of Interleukin-23 (IL-23). This model recapitulates key features of acanthosis, including epidermal thickening and inflammation, providing a robust platform for preclinical assessment of RORγt inhibitors.
Signaling Pathway of this compound
Caption: RORγt Signaling Pathway Inhibition by this compound.
Experimental Workflow
References
Application Notes and Protocols for BMS-986251 Treatment of Primary Human T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986251 is a potent and selective inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt).[1][2][3][4] RORγt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells, a subset of CD4+ T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1] Th17 cells are characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F. By inhibiting RORγt activity, this compound effectively suppresses the production of these inflammatory cytokines, making it a promising therapeutic candidate for the treatment of Th17-mediated diseases such as psoriasis.
These application notes provide detailed protocols for the in vitro treatment of primary human T cells with this compound to assess its effects on T cell activation, proliferation, and cytokine production.
Mechanism of Action
This compound functions as an inverse agonist of RORγt. This means that it binds to the receptor and reduces its basal transcriptional activity. In the context of Th17 cells, RORγt is essential for the expression of genes encoding for IL-17A, IL-17F, and other pro-inflammatory molecules. By inhibiting RORγt, this compound leads to a dose-dependent reduction in the production of these cytokines.
Caption: this compound signaling pathway in Th17 cells.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound from published studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Parameter | EC50 (nM) | Reference |
| RORγt GAL4 Reporter Assay | - | RORγt Inverse Agonism | 12 | |
| Human Whole Blood Assay | Human Whole Blood | IL-17 Inhibition | 24 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human CD4+ T Cells
Objective: To isolate primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) for subsequent in vitro assays.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
Procedure:
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Isolate CD4+ T cells from PBMCs using a negative selection method with the RosetteSep™ Human CD4+ T Cell Enrichment Cocktail according to the manufacturer's instructions.
-
Resuspend the purified CD4+ T cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
Protocol 2: Th17 Polarization and this compound Treatment
Objective: To differentiate naive CD4+ T cells into Th17 cells and assess the inhibitory effect of this compound on this process.
Materials:
-
Purified primary human naive CD4+ T cells
-
Complete RPMI 1640 medium
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Recombinant Human IL-6
-
Recombinant Human TGF-β1
-
Recombinant Human IL-23
-
Anti-human IFN-γ neutralizing antibody
-
Anti-human IL-4 neutralizing antibody
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Resuspend naive CD4+ T cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare the Th17 polarization cocktail in the culture medium containing:
-
Soluble anti-human CD28 antibody (e.g., 1-2 µg/mL)
-
Recombinant Human IL-6 (e.g., 20-50 ng/mL)
-
Recombinant Human TGF-β1 (e.g., 1-5 ng/mL)
-
Recombinant Human IL-23 (e.g., 10-20 ng/mL)
-
Anti-human IFN-γ neutralizing antibody (e.g., 1-2 µg/mL)
-
Anti-human IL-4 neutralizing antibody (e.g., 1-2 µg/mL)
-
-
Prepare serial dilutions of this compound in the Th17 polarization cocktail. A typical concentration range to test would be from 1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the cell suspension to the anti-CD3 coated wells.
-
Add 100 µL of the Th17 polarization cocktail containing the different concentrations of this compound or vehicle control to the respective wells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
After the incubation period, collect the cell culture supernatants for cytokine analysis and the cells for flow cytometry or RNA analysis.
Caption: Th17 polarization and this compound treatment workflow.
Protocol 3: Measurement of IL-17A Production by ELISA
Objective: To quantify the amount of IL-17A secreted into the cell culture supernatant following Th17 polarization and treatment with this compound.
Materials:
-
Human IL-17A ELISA Kit
-
Cell culture supernatants from Protocol 2
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add standards and diluted cell culture supernatants to the wells of the IL-17A antibody-coated microplate.
-
Incubate, wash, and then add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-17A in the samples based on the standard curve.
-
Plot the IL-17A concentration against the concentration of this compound to determine the dose-response curve and calculate the EC50.
Protocol 4: T Cell Proliferation Assay using CFSE
Objective: To assess the effect of this compound on T cell proliferation.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Purified primary human CD4+ T cells
-
Complete RPMI 1640 medium
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Flow cytometer
Procedure:
-
Label the purified CD4+ T cells with CFSE according to the manufacturer's protocol.
-
Wash the cells to remove unbound CFSE.
-
Resuspend the CFSE-labeled cells in complete RPMI 1640 medium.
-
Plate the cells in an anti-CD3 antibody-coated 96-well plate.
-
Add soluble anti-CD28 antibody and different concentrations of this compound or vehicle control.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
Conclusion
The provided protocols offer a framework for investigating the in vitro effects of this compound on primary human T cells. By following these methodologies, researchers can characterize the inhibitory activity of this RORγt inverse agonist on Th17 differentiation and effector functions. These assays are crucial for the preclinical evaluation of RORγt inhibitors and for understanding their therapeutic potential in autoimmune and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] RORγt inverse agonist TF-S14 inhibits Th17 cytokines and prolongs skin allograft survival in sensitized mice | Semantic Scholar [semanticscholar.org]
- 3. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytokine Bead Array Analysis Following BMS-986251 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986251 is a potent and selective inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt).[1][2] RORγt is a master transcriptional regulator that drives the differentiation of T helper 17 (Th17) cells, a subset of T cells crucial for the production of a range of pro-inflammatory cytokines.[2][3] Dysregulation of the Th17 pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This compound exerts its therapeutic effect by binding to RORγt and inhibiting its transcriptional activity, leading to a reduction in the production of key pro-inflammatory cytokines.[3]
These application notes provide a comprehensive overview and detailed protocols for utilizing Cytokine Bead Array (CBA) technology to assess the immunomodulatory effects of this compound on cytokine profiles in in vitro experimental systems.
Mechanism of Action: this compound and Cytokine Modulation
This compound, by targeting RORγt, primarily suppresses the Th17-mediated inflammatory cascade. RORγt is essential for the transcription of genes encoding for several key pro-inflammatory cytokines. The primary and most well-documented effect of this compound is the dose-dependent inhibition of Interleukin-17F (IL-17F). As a master regulator of Th17 cells, RORγt also influences the production of other signature Th17 cytokines, including Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), IL-21, and IL-22.
The broader impact of RORγt inhibition on other T helper cell subsets, such as Th1 and Th2, is an area of ongoing research. However, based on the known crosstalk between these pathways, it is plausible that this compound may also modulate the levels of cytokines associated with these lineages.
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation: Expected Cytokine Profile Changes
The following tables summarize the expected changes in cytokine concentrations following in vitro exposure to this compound, based on its mechanism of action and available preclinical data for RORγt inverse agonists. The data is categorized by T helper cell subset and other inflammatory mediators.
Table 1: Th17-Associated Cytokines
| Cytokine | Expected Effect of this compound | Rationale |
| IL-17A | Strong Inhibition | Direct transcriptional target of RORγt. |
| IL-17F | Strong Inhibition | Direct transcriptional target of RORγt; demonstrated dose-dependent reduction. |
| IL-21 | Inhibition | Transcriptional target of RORγt, involved in Th17 amplification. |
| IL-22 | Inhibition | Transcriptional target of RORγt, involved in tissue inflammation. |
| GM-CSF | Inhibition | Production is influenced by RORγt activity in Th17 cells. |
Table 2: Th1-Associated Cytokines
| Cytokine | Expected Effect of this compound | Rationale |
| IFN-γ | Variable / No significant change | RORγt inhibition may have indirect or context-dependent effects on Th1 differentiation. |
| TNF-α | Potential Minor Inhibition | May be indirectly affected by the reduction in overall inflammation. |
| IL-2 | Variable / No significant change | Primarily associated with T cell proliferation and not a direct target of RORγt. |
| IL-12 | Variable / No significant change | Primarily involved in the induction of Th1 responses. |
Table 3: Th2-Associated Cytokines
| Cytokine | Expected Effect of this compound | Rationale |
| IL-4 | No significant change | Key cytokine for Th2 differentiation; not directly regulated by RORγt. |
| IL-5 | No significant change | Primarily involved in eosinophil activation; not a direct target of RORγt. |
| IL-13 | No significant change | Involved in allergic inflammation; not directly regulated by RORγt. |
Table 4: Other Inflammatory and Anti-Inflammatory Cytokines
| Cytokine | Expected Effect of this compound | Rationale |
| IL-1β | Potential Inhibition | May be downstream of the IL-17 signaling cascade in some inflammatory models. |
| IL-6 | Potential Inhibition | Plays a role in Th17 differentiation and can be part of a feedback loop. |
| IL-10 | Potential Increase | Some studies suggest RORγt inhibition can lead to an increase in this anti-inflammatory cytokine. |
Experimental Protocols
This section provides a detailed protocol for the analysis of cytokine profiles in human peripheral blood mononuclear cells (PBMCs) or whole blood treated with this compound using a Cytokine Bead Array (CBA) platform.
Experimental Workflow
Figure 2: Experimental workflow for CBA analysis of this compound treated samples.
Materials and Reagents
-
This compound (with appropriate solvent for dilution, e.g., DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or fresh human whole blood
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
T cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA), or Lipopolysaccharide (LPS))
-
Cytokine Bead Array Kit (e.g., BD™ CBA Human Th1/Th2/Th17 Cytokine Kit or similar)
-
Capture Beads
-
PE Detection Reagent
-
Cytokine Standards
-
Wash Buffer
-
Assay Diluent
-
-
96-well culture plates
-
Flow cytometer
Protocol for PBMC Isolation and Treatment
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard laboratory procedures.
-
Cell Seeding: Resuspend PBMCs in complete cell culture medium and seed in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Stimulation: Add appropriate T cell stimulation reagents to the wells. For broad T cell activation, a combination of anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) is recommended.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours. The optimal incubation time may need to be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until CBA analysis.
Cytokine Bead Array Protocol
Follow the manufacturer's instructions for the specific CBA kit being used. A general protocol is outlined below.
-
Prepare Standards: Reconstitute and serially dilute the cytokine standards as per the kit protocol to generate a standard curve.
-
Mix Capture Beads: Vortex the individual capture bead vials and mix them to create a bead cocktail.
-
Assay Plate Setup:
-
Add 50 µL of the mixed capture beads to each well of a new 96-well plate.
-
Add 50 µL of each standard dilution to the designated wells.
-
Add 50 µL of the collected cell culture supernatants (samples) to the appropriate wells.
-
Add 50 µL of the PE Detection Reagent to all wells.
-
-
Incubation: Incubate the plate for 2-3 hours at room temperature, protected from light.
-
Washing:
-
Add 1 mL of Wash Buffer to each well and centrifuge at 200 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
-
Resuspension: Resuspend the bead pellet in 300 µL of Wash Buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer according to the instrument and CBA kit manufacturer's guidelines.
Data Analysis
-
Use the flow cytometry analysis software (e.g., FCAP Array™) to distinguish the different bead populations based on their fluorescence intensity.
-
Quantify the median fluorescence intensity (MFI) of the PE reporter for each bead population in each sample.
-
Generate a standard curve for each cytokine using the MFI values of the standards.
-
Determine the concentration of each cytokine in the unknown samples by interpolating their MFI values on the respective standard curves.
-
Present the data in tables and graphs to compare the cytokine profiles of this compound-treated samples with the vehicle control.
Conclusion
The Cytokine Bead Array is a powerful and efficient method to elucidate the immunomodulatory effects of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain robust and comprehensive data on the impact of this RORγt inverse agonist on a wide range of cytokines. This information is critical for understanding the compound's mechanism of action and for its continued development as a potential therapeutic for Th17-mediated autoimmune and inflammatory diseases.
References
- 1. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]
- 2. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BMS-986251 solubility issues in common laboratory solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the handling and use of BMS-986251, a selective RORγt inverse agonist. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly concerning solubility, that may be encountered during in vitro and in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended.[1][2] It is crucial to use anhydrous DMSO as it is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[1]
Q2: My this compound is not fully dissolving in DMSO. What could be the problem?
A2: Several factors can contribute to incomplete dissolution in DMSO:
-
Compound Purity: Ensure you are using a high-purity grade of this compound, as impurities can affect solubility.[1]
-
DMSO Quality: Use fresh, anhydrous, high-purity DMSO.[1]
-
Temperature: Gentle warming to 37°C and vortexing or sonication can aid dissolution. However, avoid excessive heat which may degrade the compound.
-
Concentration: You may be attempting to prepare a stock solution that exceeds the solubility limit of this compound in DMSO. Try preparing a lower concentration stock.
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous assay buffer. Why is this happening and what should I do?
A3: This phenomenon is known as "precipitation upon dilution" or "solvent shock." It occurs because while this compound may be soluble in a high concentration of organic solvent like DMSO, its solubility is much lower in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the concentration of the compound may exceed its thermodynamic solubility limit in that medium, causing it to precipitate. To address this, consider a stepwise dilution or the use of a co-solvent.
Q4: Can the pH of my aqueous buffer impact the solubility of this compound?
A4: Yes, the pH of the aqueous buffer can significantly affect the solubility of compounds with ionizable groups. While the specific pKa of this compound is not publicly available, it is a factor to consider if you continue to face solubility challenges in various buffers.
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution in Aqueous Media
This guide provides a step-by-step approach to resolving precipitation issues with this compound when diluting from a DMSO stock into aqueous buffers or cell culture media.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound precipitation.
Data Presentation
| Solvent | Typical Solubility Range (mg/mL) | Notes |
| DMSO | 5 - 100 | Often used for high-concentration stock solutions. Use anhydrous grade. |
| Ethanol | 1 - 20 | May be a suitable alternative to DMSO for some applications. Less toxic to cells. |
| Methanol | 1 - 15 | Can be used for stock solutions, but generally more volatile than ethanol. |
| Water | < 0.1 (Insoluble) | Most small molecule inhibitors have low aqueous solubility. |
| PBS (pH 7.4) | < 0.1 | Solubility is often pH-dependent. |
Note: The values presented are hypothetical and for illustrative purposes. Actual solubility of this compound should be experimentally determined.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Accurately weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains in solution in a specific cell culture medium.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Cell culture medium of interest (pre-warmed to 37°C)
-
Sterile multi-well plate or microcentrifuge tubes
-
Incubator (37°C)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in the pre-warmed cell culture medium. It is important to keep the final DMSO concentration consistent across all dilutions and below a level that is toxic to the cells (typically ≤ 0.5%).
-
Include a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 2, 6, or 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these experimental conditions.
Signaling Pathway
This compound is a RORγt (Retinoic acid receptor-related Orphan Receptor gamma t) inverse agonist. RORγt is a key transcription factor for the differentiation of Th17 cells, which are critical in the inflammatory response through the production of pro-inflammatory cytokines like IL-17. By inhibiting RORγt, this compound effectively reduces the production of IL-17.
Caption: this compound mechanism of action via RORγt inhibition.
References
Optimizing BMS-986251 Concentration for In Vitro Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BMS-986251 in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in IL-17 production. This makes it a valuable tool for studying Th17-mediated inflammatory processes in vitro.
Q2: What are the primary in vitro assays used to characterize this compound activity?
A2: The two primary assays used to determine the potency and efficacy of this compound are:
-
RORγt GAL4 Reporter Assay: This cell-based assay, often performed in Jurkat cells, measures the ability of this compound to inhibit the transcriptional activity of a RORγt-GAL4 fusion protein.
-
IL-17 Secretion Assay: This assay, which can be conducted using human whole blood or isolated peripheral blood mononuclear cells (PBMCs), measures the inhibition of IL-17 production in response to cellular stimulation.
Q3: What is the recommended starting concentration range for this compound in in vitro experiments?
A3: Based on published data, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. The EC50 of this compound for RORγt GAL4 inhibition is approximately 12 nM, and for IL-17 inhibition in human whole blood, it is around 24 nM.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). To ensure stability, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low, ideally below 0.1%, to minimize solvent-induced toxicity.[2]
Q5: Are there any known off-target effects or cytotoxicity associated with this compound?
A5: this compound has been shown to be highly selective for RORγt over other ROR isoforms (RORα and RORβ) and other nuclear receptors. However, as with any small molecule inhibitor, it is good practice to assess potential cytotoxicity in your specific cell system. This can be done using standard viability assays such as MTT or LDH release assays. Preclinical studies have raised a safety concern regarding thymic lymphomas with this compound, which is an important consideration for in vivo studies but may have implications for long-term in vitro cultures of thymocytes.
Troubleshooting Guides
Issue 1: No or low inhibition of IL-17 secretion observed.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions. |
| Compound Degradation | Prepare a fresh stock solution of this compound from powder. Avoid repeated freeze-thaw cycles of stock solutions. |
| Suboptimal Cell Stimulation | Ensure that the stimulus used to induce IL-17 production (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin) is potent and used at the optimal concentration. Titrate the stimulus if necessary. |
| Assay Timing | The kinetics of IL-17 production can vary. Optimize the incubation time with this compound before and during cell stimulation. |
| Cell Health | Ensure cells are healthy and viable before starting the experiment. High cell death can lead to inconsistent results. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper mixing of reagents. For small volumes, prepare a master mix of the compound at the final concentration. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding into plates. Mix the cell suspension gently between seeding replicates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Observe the media for any signs of compound precipitation after dilution from the DMSO stock. If precipitation occurs, try a lower final concentration or a different dilution method. |
Issue 3: Unexpected cell death or changes in cell morphology.
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle control with the same concentration of DMSO to assess its effect on the cells. |
| Compound Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT, LDH) with a range of this compound concentrations to determine the cytotoxic threshold for your cell type. |
| Contamination | Check for microbial contamination in your cell cultures, which can cause cell death and affect experimental outcomes. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Type/System | EC50 / IC50 |
| RORγt GAL4 Reporter Assay | Jurkat Cells | 12 nM |
| IL-17 Inhibition Assay | Human Whole Blood | 24 nM |
| Selectivity vs. RORα GAL4 | - | >10 µM |
| Selectivity vs. RORβ GAL4 | - | >10 µM |
Data sourced from MedchemExpress and Probechem Biochemicals.
Experimental Protocols
RORγt GAL4 Reporter Assay
Objective: To determine the inhibitory effect of this compound on RORγt transcriptional activity.
Materials:
-
Jurkat cells stably expressing a RORγt-GAL4 fusion protein and a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).
-
This compound
-
DMSO
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed the Jurkat reporter cells in a white, opaque 96-well plate at a density of 1 x 10^5 cells/well in 80 µL of culture medium.
-
Compound Preparation: Prepare a 10X serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration will be ≤0.1%.
-
Compound Addition: Add 10 µL of the 10X compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and no-treatment control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Luciferase Assay: After incubation, add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Human Whole Blood IL-17 Inhibition Assay
Objective: To measure the inhibition of IL-17 production by this compound in a physiologically relevant matrix.
Materials:
-
Freshly collected human whole blood from healthy donors (using heparin as an anticoagulant).
-
This compound
-
DMSO
-
Cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
RPMI-1640 medium
-
96-well culture plates
-
Human IL-17 ELISA kit
Procedure:
-
Blood Dilution: Dilute the whole blood 1:1 with RPMI-1640 medium.
-
Compound Addition: Add 2 µL of a 100X serial dilution of this compound in DMSO to the wells of a 96-well plate.
-
Blood Addition: Add 198 µL of the diluted whole blood to each well.
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Stimulation: Add the appropriate concentration of anti-CD3/anti-CD28 antibodies to stimulate IL-17 production.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection: Centrifuge the plate to pellet the blood cells and carefully collect the supernatant (plasma).
-
ELISA: Measure the concentration of IL-17 in the plasma samples using a human IL-17 ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of IL-17 production compared to the vehicle control and determine the EC50 value.
Visualizations
References
Potential off-target effects of BMS-986251 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BMS-986251 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3][4] RORγt is a key transcription factor for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[5] Therefore, the primary on-target effect of this compound is the inhibition of IL-17 production from cells expressing RORγt, such as Th17 cells.
Q2: What is the most significant known safety concern associated with this compound and RORγt inhibition?
A2: The most significant safety concern, identified in preclinical in vivo studies, is the development of thymic lymphomas. This is considered an on-target effect due to the critical role of RORγt in the development and survival of thymocytes. Disruption of RORγt function can lead to aberrant thymocyte maturation and has been linked to thymic abnormalities. This finding led to the discontinuation of this compound's clinical development.
Q3: What are the known off-target interactions of this compound?
Q4: What kind of unexpected phenotypes might I observe in my cell culture experiments with this compound?
A4: Beyond the expected decrease in IL-17 production, researchers might observe:
-
Reduced T cell proliferation: RORγt is involved in T cell biology beyond Th17 differentiation, and its inhibition could impact the proliferation of other T cell subsets.
-
Increased apoptosis or decreased viability: Particularly in thymocyte cultures or other RORγt-dependent cell types, inhibition of this pathway could lead to programmed cell death.
-
Modulation of other signaling pathways: If this compound has off-target activities, it could lead to the activation or inhibition of unforeseen signaling cascades.
-
Changes in gene expression unrelated to the Th17 pathway: A transcriptomic analysis (e.g., RNA-seq) could reveal off-target gene regulation.
Troubleshooting Guides
This section provides guidance for specific issues that may be encountered during cell culture experiments with this compound.
Issue 1: Unexpected Decrease in T Cell Viability or Proliferation
You observe a significant reduction in the viability or proliferation of your T cell cultures (e.g., PBMCs, purified CD4+ T cells) that is more pronounced than expected from solely inhibiting Th17 differentiation.
Troubleshooting Workflow:
Caption: Workflow to troubleshoot unexpected decreases in T cell viability.
Detailed Steps:
-
Confirm On-Target Potency: First, establish the concentration range where this compound inhibits IL-17 production in your specific cell system (e.g., stimulated human PBMCs).
-
Dose-Response for Viability/Proliferation: Perform a dose-response experiment using a viability assay (e.g., CellTiter-Glo®) and a proliferation assay (e.g., CFSE dilution by flow cytometry).
-
Compare IC50 Values:
-
If the IC50 for viability/proliferation is similar to the IC50 for IL-17 inhibition, the observed effect is likely an on-target consequence of RORγt inhibition in T cell homeostasis.
-
If the IC50 for viability/proliferation is significantly lower than that for IL-17 inhibition, it may indicate an off-target effect.
-
-
Assess Apoptosis: To determine if the decreased viability is due to programmed cell death, perform an apoptosis assay, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Cycle Analysis: Analyze the cell cycle distribution of this compound-treated cells to see if the compound induces cell cycle arrest.
Issue 2: Inconsistent or Unexplained Changes in a Signaling Pathway
You are using a reporter assay or Western blotting to assess a specific signaling pathway and observe unexpected activation or inhibition upon treatment with this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected signaling pathway modulation.
Detailed Steps:
-
Validate Experimental System: Ensure that your antibodies for Western blotting are specific and that your reporter constructs are functioning correctly.
-
Control for Reporter Interference: If using a reporter assay, test this compound with a control vector that lacks the specific response element to rule out direct effects on the reporter protein.
-
Use a Different RORγt Inhibitor: Compare the effects of this compound with a structurally unrelated RORγt inhibitor. If both compounds produce the same effect, it is likely due to on-target RORγt inhibition and downstream pathway crosstalk. If the effect is unique to this compound, an off-target interaction is more probable.
-
In Vitro Binding/Enzymatic Assays: If you hypothesize a specific off-target protein, test for direct interaction in a cell-free system if possible.
-
Broad Off-Target Profiling: For a more unbiased approach, consider commercial services for broad off-target profiling, such as kinome scans, to identify potential unintended targets.
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | RORγt | |
| Mechanism of Action | Inverse Agonist | |
| EC50 for RORγt GAL4 | 12 nM | |
| EC50 for IL-17 Inhibition (human whole blood) | 24 nM | |
| Known In Vivo Off-Target Effect | Thymic Lymphomas |
Key Experimental Protocols
Protocol 1: IL-17A Production Assay in Human PBMCs
This protocol is for measuring the on-target effect of this compound on IL-17A production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Cell stimulation cocktail (e.g., PMA and Ionomycin, or anti-CD3/anti-CD28 antibodies)
-
This compound stock solution (in DMSO)
-
IL-17A ELISA kit
-
96-well cell culture plates
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 1 hour at 37°C, 5% CO2.
-
Add the cell stimulation cocktail to the wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-17A in the supernatant using an ELISA kit according to the manufacturer's instructions.
Protocol 2: T Cell Proliferation Assay using CFSE
This protocol is to assess the effect of this compound on T cell proliferation.
Materials:
-
PBMCs or purified CD4+ T cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium with 10% FBS
-
T cell activation beads (e.g., anti-CD3/CD28)
-
This compound stock solution (in DMSO)
-
Flow cytometer
Methodology:
-
Resuspend 1-10 x 10^6 cells in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
Resuspend the cells in complete medium and plate them in a 96-well plate.
-
Add serial dilutions of this compound and a vehicle control.
-
Add T cell activation beads.
-
Incubate for 3-5 days at 37°C, 5% CO2.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol is to determine if this compound induces apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Methodology:
-
Harvest cells after treatment with this compound for the desired time.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Signaling Pathway Diagrams
Caption: On-target signaling pathway of this compound.
Caption: Hypothetical off-target kinase inhibition by this compound.
References
- 1. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. abmole.com [abmole.com]
- 5. aacrjournals.org [aacrjournals.org]
Addressing BMS-986251 instability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986251. The information provided is intended to help address potential issues of perceived instability during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: Is there published data on the chemical instability of this compound?
A1: Currently, there is no widely available public information detailing specific chemical instability or degradation pathways for this compound under typical long-term experimental conditions. The compound has been advanced to clinical trials, suggesting it possesses a viable stability profile for pharmaceutical development.[1][2][3] However, perceived loss of activity in long-term in vitro or in vivo experiments can arise from various factors related to handling, storage, and the specific experimental system.
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, specific formulations may be required to ensure bioavailability and stability.[1] Researchers should always refer to the supplier's Certificate of Analysis for any specific storage and handling recommendations.[4]
Q3: How should stock solutions of this compound be stored?
A3: As a general best practice for small molecules, DMSO stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light.
Troubleshooting Guide: Perceived Instability of this compound
Issue 1: Diminished or inconsistent activity of this compound in multi-day cell-based assays.
Possible Cause 1: Degradation in Culture Medium
Some components of cell culture media (e.g., serum proteins, high pH, exposure to light) can contribute to the degradation of a compound over several days.
Troubleshooting Steps:
-
Replenish the Compound: In long-term cultures, replenish the media with freshly diluted this compound every 24-48 hours.
-
Control Experiment: Run a control experiment where the compound is incubated in the culture medium for the full duration of the experiment without cells. At the end of the incubation, test the activity of this "aged" medium on a fresh batch of cells in a short-term assay to see if the compound's potency has decreased.
-
Serum Effects: Test for compound stability in both serum-free and serum-containing media to determine if serum components are affecting its activity.
Possible Cause 2: Adsorption to Labware
Hydrophobic compounds can adsorb to plastic surfaces of plates and tubes, reducing the effective concentration in the medium.
Troubleshooting Steps:
-
Use Low-Binding Plastics: Utilize low-adhesion microplates and tubes for storing and diluting the compound.
-
Pre-treatment of Plates: Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA) if compatible with the experimental design.
Possible Cause 3: Cellular Metabolism
Cells, particularly primary cells or metabolically active cell lines, can metabolize the compound over time, leading to a decrease in its effective concentration.
Troubleshooting Steps:
-
LC-MS Analysis: If available, use liquid chromatography-mass spectrometry (LC-MS) to analyze the concentration of this compound in the culture supernatant over the time course of the experiment to quantify its depletion.
-
Metabolic Inhibitors: In mechanistic studies, co-treatment with broad-spectrum cytochrome P450 inhibitors (if appropriate for the cell type) could indicate if metabolic clearance is a significant factor.
Issue 2: Inconsistent results in long-term in vivo studies.
Possible Cause 1: Suboptimal Formulation or Administration
The formulation and route of administration can significantly impact the stability, solubility, and bioavailability of the compound in vivo.
Troubleshooting Steps:
-
Review Formulation: For oral administration, ensure the vehicle is appropriate for maintaining the compound in suspension or solution. Tocopheryl polyethylene glycol succinate (TPGS) has been mentioned in the literature as a component in some formulations.
-
Pharmacokinetic (PK) Analysis: If unexpected efficacy results are observed, conducting a satellite PK study to measure the plasma concentration of this compound at different time points can confirm if the compound is achieving and maintaining the desired exposure levels.
Possible Cause 2: Instability in Dosing Solution
The compound may not be stable in the dosing vehicle over the duration of the study, especially if solutions are prepared in bulk.
Troubleshooting Steps:
-
Fresh Preparation: Prepare dosing solutions fresh daily.
-
Stability Test of Dosing Solution: Store the dosing solution under the same conditions as used during the study (e.g., room temperature on a lab bench) and re-test its concentration and purity at various time points (e.g., 0, 4, 8, 24 hours) using HPLC.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine if the bioactivity of this compound decreases when incubated in cell culture medium over time.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the final working concentration in your complete cell culture medium (with serum, if applicable).
-
Aliquot this medium into sterile, sealed tubes.
-
Incubate these tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 24, 48, 72 hours).
-
At each time point, freeze an aliquot for later analysis.
-
After collecting all time points, thaw the samples and test their potency in a short-term functional assay (e.g., a 4-hour stimulation assay measuring IL-17 production).
-
Compare the dose-response curves for the compound incubated for different durations. A rightward shift in the IC50 curve would indicate a loss of active compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To quantify the concentration of this compound over time in a specific solution (e.g., dosing vehicle, culture medium).
Methodology:
-
Standard Curve: Prepare a standard curve of this compound of known concentrations in the vehicle of interest.
-
Sample Preparation: Prepare your experimental samples (e.g., this compound in dosing vehicle) and store them under the conditions you wish to test (e.g., room temperature, 4°C).
-
Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample.
-
Analysis: Analyze the standards and the samples by a validated reverse-phase HPLC method, typically with UV detection. The mobile phase and column selection would need to be optimized for this compound.
-
Quantification: Calculate the concentration of this compound in your samples at each time point by comparing the peak area to the standard curve. A decrease in concentration over time indicates instability.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | T1/2 (hours) | CL (mL/min•kg) | Vss (L/kg) | Cmax (µM) | AUC (µM•h) |
| Mouse | IV | 2 | 7.7 | 2.7 | 1.9 | - | - |
| Mouse | PO | 4 | - | - | - | 4.8 | 37 |
| Rat | IV | - | 11 | 1.3 | 1.25 | - | - |
| Rat | PO | - | - | - | - | 4.7 | 64 |
Data compiled from publicly available studies.
Table 2: In Vitro Potency of this compound
| Assay | Target | Cell Type/System | IC50 / EC50 (nM) |
| RORγt GAL4 Assay | RORγt | - | 12 |
| IL-17 Inhibition | IL-17 | Human Whole Blood | 24 |
Data compiled from publicly available studies.
Visualizations
Caption: Simplified signaling pathway of RORγt in Th17 cells and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in a liquid medium over time.
References
- 1. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
Technical Support Center: Troubleshooting Unexpected Results in BMS-986251 Studies
Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BMS-986251. This compound is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[1][2] It is crucial to distinguish this compound from other Bristol Myers Squibb compounds, such as LPA1 antagonists investigated for pulmonary fibrosis. The primary application of this compound has been in preclinical models of autoimmune diseases, particularly psoriasis, due to the role of RORγt in Th17 cell differentiation and IL-17 production.[3][4] Development of this compound was discontinued following the observation of thymic lymphomas in a preclinical carcinogenicity study, a critical safety finding that researchers should be aware of.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a RORγt inverse agonist. RORγt is a nuclear hormone receptor that acts as a master transcription factor for the differentiation of T helper 17 (Th17) cells. By binding to the ligand-binding domain of RORγt, this compound reduces the transcriptional activity of the receptor. This leads to the inhibition of key pro-inflammatory cytokines, such as IL-17A and IL-17F, which are central to the pathogenesis of certain autoimmune diseases.
Q2: What are the primary in vitro and in vivo applications for this compound?
A2: In vitro, this compound is used to study the RORγt signaling pathway, for example, in RORγt reporter gene assays or in primary human Th17 cell differentiation assays to measure the inhibition of IL-17 production. In vivo, it has demonstrated efficacy in mouse models of psoriasis, such as the imiquimod-induced and acanthosis models, where it reduces skin inflammation and thickness.
Q3: What are the known selectivity and off-target effects of this compound?
A3: this compound has been shown to be selective for RORγt over other ROR family members (RORα and RORβ) and other nuclear receptors like PXR and LXR. However, as with any small molecule inhibitor, off-target effects are a possibility and should be considered when interpreting unexpected phenotypes. Researchers should consider validating key findings with a structurally distinct RORγt inverse agonist.
Q4: What is the most significant safety concern associated with this compound?
A4: The most significant safety finding is the induction of thymic lymphomas in a 6-month rasH2-Tg mouse carcinogenicity study. This is believed to be an on-target effect, as RORγt-deficient mice also develop thymic lymphomas. This highlights the critical role of RORγt in normal thymocyte development. Researchers using this compound in long-term in vivo studies should implement careful monitoring for any signs of lymphoma development.
Q5: What are the general solubility and stability properties of this compound?
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Endpoint | EC50 / IC50 | Reference |
| RORγt GAL4 Reporter Assay | Jurkat | Luciferase Activity | 12 nM | |
| Human Whole Blood Assay | Human Whole Blood | IL-17 Inhibition | 24 nM |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Administration | Dose | T1/2 | CL (mL/min·kg) | Vss (L/kg) | Cmax (µM) | AUC (µM·h) | Reference |
| Mouse | IV | 2 mg/kg | 7.7 h | 2.7 | 1.9 | - | - | |
| Mouse | PO | 4 mg/kg | - | - | - | 4.8 | 37 | |
| Rat | IV | - | 11 h | 1.3 | 1.25 | - | - | |
| Rat | PO | - | - | - | - | 4.7 | 64 |
Mandatory Visualizations
Caption: RORγt Signaling Pathway Inhibition by this compound.
References
Technical Support Center: Mitigating BMS-986251-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating cytotoxicity associated with the RORγt inverse agonist, BMS-986251, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in Th17 cell differentiation and IL-17 production. This makes it a potential therapeutic agent for autoimmune diseases.
Q2: What are the known cytotoxic effects of this compound?
The primary cytotoxic effect of this compound, observed in preclinical animal studies, is the induction of thymic lymphomas. This is considered an on-target effect, as genetic knockout of RORγt in mice also leads to the development of thymic lymphomas. The proposed mechanism involves the disruption of normal thymocyte development and survival, which is dependent on RORγt signaling. Inhibition of RORγt can lead to thymocyte apoptosis.
In cell-based assays, while specific IC50 values for cytotoxicity of this compound are not widely published, other RORγt inverse agonists have been shown to induce cytotoxicity, particularly in T-cell lines, at higher concentrations.
Q3: Is it possible to separate the therapeutic effect from the cytotoxic effect of this compound?
Given that the major toxicity (thymic lymphoma) is linked to the on-target inhibition of RORγt, completely separating the therapeutic effect from this specific toxicity is challenging. The therapeutic goal is to inhibit RORγt to reduce inflammation, but this same inhibition in the thymus can lead to adverse effects. However, some newer RORγt inverse agonists are being developed with a potential margin between their efficacy in inhibiting IL-17 and the induction of thymocyte apoptosis, suggesting that a therapeutic window may be achievable.
For in vitro studies, it may be possible to mitigate general cytotoxicity and apoptosis through the use of co-treatments, allowing for the study of the specific effects of RORγt inhibition on a particular cell type or pathway before the onset of widespread cell death.
Q4: What are some general strategies to reduce this compound-induced cytotoxicity in my cell line?
General strategies to mitigate drug-induced cytotoxicity in cell culture include:
-
Optimization of Experimental Conditions: Carefully titrate the concentration of this compound to find the lowest effective concentration. Reduce the incubation time to the minimum required to observe the desired effect.
-
Co-treatment with Antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) may be beneficial.
-
Inhibition of Apoptosis: If the cells are undergoing apoptosis, co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can block the apoptotic cascade.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low concentrations of this compound. | On-target cytotoxicity in a sensitive cell line (e.g., T-cell lineage). | 1. Confirm the identity and health of your cell line. 2. Perform a detailed dose-response and time-course experiment to determine the EC50 for the desired therapeutic effect and the IC50 for cytotoxicity. 3. If the therapeutic window is too narrow, consider using a less sensitive cell line if appropriate for your research question. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the same concentration of the solvent used to dissolve this compound to rule out solvent-induced cytotoxicity. | |
| Inconsistent cytotoxicity results between experiments. | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media components. Ensure cells are in a logarithmic growth phase at the start of the experiment. |
| Compound degradation. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | |
| Unsure if the observed cell death is due to apoptosis or necrosis. | Different cell death mechanisms can be triggered. | Use specific assays to differentiate between apoptosis and necrosis. For example, use a caspase activity assay (for apoptosis) and an LDH release assay (for necrosis). |
Quantitative Data Summary
While specific in vitro cytotoxicity data for this compound is limited in public literature, the following table summarizes available data for other RORγt inverse agonists to provide a general reference.
Table 1: In Vitro Cytotoxicity of Selected RORγt Inverse Agonists
| Compound | Cell Line | Assay | Cytotoxicity Metric (CC50/IC50) | Reference |
| Compound 29 | Jurkat | MTT | > 5 µM | |
| Compound 31 | Jurkat | MTT | > 5 µM | |
| Compound 35 | Jurkat | MTT | > 5 µM | |
| Compound 36 | Jurkat | MTT | ~ 5 µM | |
| Unnamed Inhibitors | Human Th17 | Not specified | No overt cytotoxicity at effective concentrations | |
| Cpd 1 | Human Th17 | WST-1 | No significant effect on viability at effective concentrations |
Experimental Protocols
Protocol 1: General Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for cell viability.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter logarithmic growth phase (typically 24 hours).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC)
Objective: To reduce this compound-induced cytotoxicity by co-treatment with the antioxidant NAC.
Materials:
-
N-acetylcysteine (NAC)
-
Sterile PBS
-
1 M NaOH
-
0.22 µm sterile filter
Procedure:
-
Prepare NAC Stock Solution:
-
Dissolve NAC in sterile PBS to a final concentration of 1 M.
-
Adjust the pH to 7.2-7.4 with 1 M NaOH.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store in aliquots at -20°C.
-
-
Determine Optimal NAC Concentration:
-
Perform a dose-response experiment with NAC alone (e.g., 0, 1, 2.5, 5, 10 mM) on your target cell line to ensure it is not toxic at the intended concentrations.
-
-
Co-treatment:
-
Prepare your culture medium containing the desired concentration of this compound.
-
Add the NAC stock solution to the medium to achieve the desired final concentration (e.g., add 5 µL of 1 M NAC stock to 1 mL of medium for a final concentration of 5 mM).
-
Treat the cells with this co-treatment medium.
-
-
Assessment:
-
Assess cell viability using the MTT assay or another suitable method as described in Protocol 1. Compare the viability of cells treated with this compound alone to those co-treated with this compound and NAC.
-
Protocol 3: Mitigating Apoptosis with Z-VAD-FMK
Objective: To inhibit this compound-induced apoptosis by co-treatment with the pan-caspase inhibitor Z-VAD-FMK.
Materials:
-
Z-VAD-FMK
-
DMSO
Procedure:
-
Prepare Z-VAD-FMK Stock Solution:
-
Dissolve Z-VAD-FMK in DMSO to a final concentration of 20 mM.
-
Store in aliquots at -20°C.
-
-
Determine Optimal Z-VAD-FMK Concentration:
-
The effective concentration of Z-VAD-FMK is typically between 20-100 µM. Perform a dose-response experiment with Z-VAD-FMK alone to determine the optimal non-toxic concentration for your cell line.
-
-
Co-treatment:
-
Pre-incubate the cells with medium containing the optimal concentration of Z-VAD-FMK for 1-2 hours before adding this compound.
-
Add this compound to the Z-VAD-FMK-containing medium at the desired concentration.
-
-
Assessment:
-
Assess apoptosis using a suitable method, such as a caspase-3/7 activity assay or Annexin V staining followed by flow cytometry. Compare the level of apoptosis in cells treated with this compound alone to those co-treated with this compound and Z-VAD-FMK.
-
Visualizations
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for mitigating this compound cytotoxicity.
References
- 1. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects in BMS-986251 Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for controlling vehicle effects in animal studies involving the selective TYK2 inhibitor, BMS-986251.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control, and why is it critical in this compound animal studies?
A1: A vehicle control is a formulation identical to the one used to deliver this compound but without the active pharmaceutical ingredient (API). It is administered to a separate control group of animals in the same manner, volume, and frequency as the drug-treated groups.[1][2] The vehicle control group is essential to differentiate the pharmacological effects of this compound from any potential biological effects of the delivery medium itself.[2] This helps to ensure that observed outcomes are directly attributable to the investigational drug and not to the vehicle components.
Q2: What are common vehicle formulations for oral administration of poorly water-soluble compounds like this compound in rodents?
A2: For poorly water-soluble compounds administered orally to rodents, common vehicles are aqueous suspensions or solutions with co-solvents. Since this compound is an oral medication, suitable vehicles are designed to ensure consistent and adequate bioavailability.[3] While specific formulations for this compound are not always publicly disclosed, vehicles used for similar selective TYK2 inhibitors, such as deucravacitinib, provide relevant examples. These include:
-
A mixture of 10% dimethyl sulfoxide (DMSO), 40% polyethylene glycol 300 (PEG300), 5% Tween-80, and 45% saline.
-
A solution of 5% ethanol, 5% TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), and 90% PEG300.
Q3: I'm observing unexpected effects (e.g., weight loss, lethargy, local irritation) in my vehicle control group. What are the potential causes and how can I troubleshoot this?
A3: Unexpected effects in a vehicle control group can confound study results and may be due to several factors. The administration procedure itself, such as oral gavage, can induce stress and physical injury if not performed correctly.[4] Some vehicle components, even if generally considered inert, can have biological effects. For instance, certain vehicles might cause gastrointestinal irritation or alter metabolic parameters. Troubleshooting steps are outlined in the table below.
Q4: How can I be sure that the chosen vehicle does not interfere with the absorption and efficacy of this compound?
A4: The vehicle formulation can significantly impact the dissolution, absorption, and ultimately the bioavailability of the administered compound. To ensure the vehicle is not negatively impacting the study, it is advisable to conduct preliminary pharmacokinetic (PK) studies with different formulations. These studies will help in selecting a vehicle that provides consistent and adequate exposure of this compound.
Data Presentation
Table 1: Example Vehicle Formulations for Oral Administration of TYK2 Inhibitors
| Vehicle Component | Formulation 1 (Suspension/Emulsion) | Formulation 2 (Solution) | Purpose of Component |
| Solubilizing Agent | 10% Dimethyl Sulfoxide (DMSO) | 5% Ethanol | To dissolve the compound. |
| Co-solvent/Vehicle | 40% Polyethylene Glycol 300 (PEG300) | 90% Polyethylene Glycol 300 (PEG300) | To maintain solubility and as a primary carrier. |
| Surfactant/Emulsifier | 5% Tween-80 | 5% TPGS | To improve wetting and prevent precipitation of the compound. |
| Diluent | 45% Saline | N/A | To adjust the final volume and tonicity. |
Table 2: Troubleshooting Guide for Unexpected Vehicle Effects
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Weight Loss/Reduced Food Intake | - Stress from handling and administration.- Unpalatability of the vehicle.- Gastrointestinal distress caused by a vehicle component. | - Ensure proper training in administration techniques to minimize stress.- Consider alternative, less stressful dosing methods if possible.- Evaluate a different, better-tolerated vehicle. |
| Lethargy or Sedation | - Systemic effects of a vehicle component (e.g., high concentrations of certain solvents). | - Review the toxicological profile of all vehicle components.- Reduce the concentration of the problematic component or select an alternative vehicle. |
| Local Irritation (e.g., at gavage site) | - Improper gavage technique leading to esophageal or gastric injury.- Irritating properties of the vehicle formulation. | - Ensure gavage needles are of the appropriate size and are inserted correctly.- Consider adding a demulcent to the formulation or switching to a non-irritating vehicle. |
| Variable Pharmacokinetic Profile | - Inconsistent suspension or precipitation of the compound.- Vehicle-induced changes in gastrointestinal motility or absorption. | - Ensure the formulation is homogenous before each administration.- Prepare the formulation fresh daily.- Conduct a pilot study to assess the impact of the vehicle on drug absorption. |
Experimental Protocols
Detailed Methodology for Preparation of a Vehicle Formulation (Example 1)
This protocol describes the preparation of a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated pipettes
Procedure:
-
In a sterile conical tube, add the required volume of DMSO.
-
Slowly add the required volume of PEG300 to the DMSO while vortexing gently.
-
Add the required volume of Tween-80 to the mixture and continue to vortex until the solution is homogenous.
-
In a drop-wise manner, add the sterile saline to the mixture while continuously vortexing to prevent precipitation and ensure a uniform emulsion/solution.
-
Visually inspect the final formulation for any signs of precipitation or phase separation.
-
Prepare this vehicle fresh before each use to ensure stability and consistency.
Mandatory Visualizations
References
- 1. Overview - Guidance for the Description of Animal Research in Scientific Publications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMS-986251 Experimental Data Interpretation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the RORγt inverse agonist, BMS-986251. The following resources address potential conflicting data and provide detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We observe potent anti-inflammatory effects of this compound in our in vitro assays. However, we are aware of reports regarding its discontinuation. How should we interpret this?
A1: This is a critical point of data interpretation. The potent in vitro anti-inflammatory activity of this compound, such as the inhibition of IL-17 production, is well-documented and reflects its mechanism of action as a RORγt inverse agonist. However, these promising efficacy findings are contrasted by safety concerns that arose during preclinical development. Specifically, a six-month carcinogenicity study in rasH2-Tg mice revealed an increased incidence of thymic lymphomas at mid and high doses.[1][2] This finding ultimately led to the discontinuation of the compound's development.[1][2]
Therefore, while your in vitro results are likely valid and demonstrate the compound's biological activity, they must be considered in the context of the in vivo safety profile. The discrepancy between in vitro efficacy and in vivo toxicity underscores the complexity of drug development and the importance of comprehensive safety assessments. For your research, it is crucial to acknowledge this dual nature of this compound's profile.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a potent and selective inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that acts as a key transcription factor for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in IL-17 production. This mechanism is the basis for its investigation as a potential therapeutic for autoimmune diseases such as psoriasis.
Q3: Why was the rasH2-Tg mouse model chosen for the carcinogenicity studies?
A3: The rasH2-Tg mouse model is a transgenic model that carries a human c-Ha-ras oncogene. This makes the model more susceptible to developing tumors in a shorter timeframe compared to traditional two-year rodent bioassays. This model is often used in preclinical safety assessment to evaluate the carcinogenic potential of new drug candidates more rapidly.
Data Presentation
In Vitro Efficacy of this compound
| Assay | Cell Line/System | Endpoint | This compound EC50/IC50 |
| RORγt GAL4 Reporter Assay | Jurkat | Luciferase Activity | ~12 nM |
| Human Whole Blood Assay | Human Whole Blood | IL-17A Inhibition | ~24 nM |
In Vivo Efficacy of this compound in Psoriasis Models
| Model | Species | Dosing | Key Findings |
| Imiquimod-Induced Psoriasis | Mouse | 2, 7, and 20 mg/kg, twice daily, oral | Significant reduction in skin thickening at all doses.[3] |
| IL-23-Induced Acanthosis | Mouse | 5, 15, and 45 mg/kg, twice daily, oral | Dose-dependent reduction in ear thickness. |
Pharmacokinetic Profile of this compound
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (µM) | AUC (µM·h) |
| Mouse | IV | 2 | 7.7 | - | - |
| Mouse | PO | 4 | - | 4.8 | 37 |
| Rat | IV | 2 | 11 | - | - |
| Rat | PO | 4 | - | 4.7 | 64 |
| Dog | IV | 1 | 36 | - | - |
| Dog | PO | 1 | - | 6.4 | 120 |
| Cynomolgus Monkey | IV | 1 | 33 | - | - |
| Cynomolgus Monkey | PO | 1 | - | 3.1 | 35 |
Carcinogenicity Study of this compound in rasH2-Tg Mice
| Treatment Group | Dose (mg/kg/day) | Incidence of Thymic Lymphoma (Male) | Incidence of Thymic Lymphoma (Female) |
| Vehicle Control | 0 | 0/27 (0%) | 0/27 (0%) |
| This compound Low Dose | 5 | 0/27 (0%) | 0/27 (0%) |
| This compound Mid Dose | 25 | 1/27 (3.7%) | 3/27 (11.1%) |
| This compound High Dose | 75 | Not Reported | 6/27 (22.2%) |
| Positive Control (NMU) | 75 (single dose) | 47-60% | 47-60% |
Signaling Pathway
Caption: RORγt Signaling Pathway and Inhibition by this compound.
Experimental Protocols
RORγt GAL4 Reporter Assay
Objective: To measure the inverse agonist activity of this compound on RORγt.
Materials:
-
Jurkat cells stably co-transfected with a GAL4-RORγt-LBD expression vector and a luciferase reporter vector containing a GAL4 upstream activating sequence.
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the Jurkat reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of luciferase activity relative to the vehicle control and determine the EC50 value.
Human Whole Blood IL-17 Inhibition Assay
Objective: To assess the inhibitory effect of this compound on IL-17 production in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood from healthy donors.
-
This compound
-
RPMI-1640 medium
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
-
96-well cell culture plates
-
Human IL-17A ELISA kit
Procedure:
-
Dilute the whole blood 1:1 with RPMI-1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in RPMI-1640.
-
Add 10 µL of the diluted compound to the respective wells.
-
Add 10 µL of the T-cell stimulus (e.g., PHA at a final concentration of 5 µg/mL) to all wells except the unstimulated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
After incubation, centrifuge the plate and collect the plasma supernatant.
-
Measure the IL-17A concentration in the plasma using an ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of IL-17A production and determine the IC50 value.
Imiquimod-Induced Psoriasis Model in Mice
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of psoriasis.
Materials:
-
BALB/c or C57BL/6 mice (female, 8-10 weeks old)
-
Imiquimod cream (5%)
-
This compound formulated for oral gavage
-
Calipers
-
Psoriasis Area and Severity Index (PASI) scoring guide
Procedure:
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back for 5-7 consecutive days.
-
Administer this compound or vehicle control by oral gavage at the desired doses and frequency.
-
Measure the ear thickness and back skin thickness daily using calipers.
-
Score the severity of erythema, scaling, and induration of the back skin daily using a modified PASI score (0-4 scale for each parameter).
-
At the end of the study, euthanize the mice and collect skin and spleen tissue for further analysis (e.g., histology, cytokine analysis).
6-Month rasH2-Tg Mouse Carcinogenicity Study
Objective: To assess the carcinogenic potential of this compound.
Materials:
-
rasH2-Tg mice
-
This compound formulated for oral gavage
-
Vehicle control
-
Positive control (e.g., N-methyl-N-nitrosourea, NMU)
Procedure:
-
Group the animals and acclimatize them for at least one week.
-
Administer this compound or vehicle control daily by oral gavage for 6 months at three different dose levels (low, mid, high).
-
Administer a single intraperitoneal injection of the positive control at the beginning of the study.
-
Monitor the animals daily for clinical signs of toxicity and mortality.
-
Perform detailed clinical examinations weekly.
-
At the end of the 6-month period, perform a complete necropsy on all animals.
-
Collect all organs and tissues for histopathological examination, with a particular focus on the thymus.
Troubleshooting Guides
In Vitro Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in luciferase reporter assay | - Inconsistent cell seeding density- Cell health issues- Edge effects in the 96-well plate | - Use a multichannel pipette for cell seeding- Ensure cells are in the logarithmic growth phase- Avoid using the outer wells of the plate |
| Low IL-17 production in whole blood assay | - Suboptimal T-cell stimulus- Donor variability- Improper sample handling | - Titrate the concentration of the stimulus- Use blood from multiple donors- Process blood samples promptly |
| Compound precipitation in culture medium | - Poor solubility of this compound- High final concentration | - Use a lower concentration of DMSO (e.g., <0.5%)- Prepare fresh dilutions for each experiment |
In Vivo Models
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in skin thickness measurements | - Inconsistent caliper placement- Operator variability | - Mark the measurement site on the skin- Have the same operator perform all measurements |
| Inconsistent psoriatic phenotype in imiquimod model | - Improper application of imiquimod cream- Animal strain differences | - Ensure a consistent amount of cream is applied daily- Use mice from the same supplier and of the same age and sex |
| Unexpected mortality in animal studies | - Formulation issues- Off-target toxicity | - Check the stability and homogeneity of the dosing formulation- Conduct preliminary dose-range finding studies |
Experimental Workflow
Caption: this compound Experimental Workflow.
References
Technical Support Center: BMS-986251 Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the RORγt inverse agonist BMS-986251 in animal models. Our goal is to help you achieve consistent and optimal oral bioavailability in your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in common preclinical species?
A1: this compound, also referred to as compound 5 in early discovery literature, has demonstrated excellent oral bioavailability across multiple preclinical species, including mice, rats, dogs, and cynomolgus monkeys.[1] Published data indicates high systemic exposure after oral administration.
Q2: Are there any known issues with the absorption or metabolic stability of this compound?
A2: Preclinical data suggests that this compound possesses excellent metabolic stability and favorable absorption characteristics.[1] It has a low Caco-2 efflux ratio of 0.5, indicating that it is not a significant substrate for efflux transporters that could limit its absorption.[1]
Q3: My in-vivo study is showing lower than expected oral bioavailability for this compound. What are the potential causes?
A3: While this compound generally exhibits high bioavailability, several factors can lead to variability in experimental outcomes. These can include:
-
Formulation issues: Improper solubilization or suspension of the compound can lead to incomplete dissolution and reduced absorption.
-
Dosing technique: Errors in oral gavage technique can lead to deposition of the compound in the esophagus or trachea, rather than the stomach.
-
Animal-specific factors: Differences in gastric pH, food intake, and gut motility between individual animals can influence drug absorption.
-
Sample handling and analysis: Degradation of the compound in collected plasma samples or errors in the analytical method can lead to inaccurate measurements.
Q4: What formulation was used in the initial preclinical studies of this compound?
A4: The specific vehicle used for the initial oral pharmacokinetic studies of this compound is not detailed in the primary publication. However, for in-vivo efficacy studies in mouse models of skin inflammation, the compound was dosed orally.[1] For troubleshooting, it is recommended to start with a simple, well-characterized vehicle such as a suspension in 0.5% methylcellulose or a solution in a suitable solubilizing agent, ensuring complete dissolution or a uniform suspension.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that may arise during in-vivo studies with this compound.
Problem: High Variability in Pharmacokinetic Parameters (AUC, Cmax) Between Animals
| Potential Cause | Troubleshooting Steps |
| Improper Dosing Technique | - Ensure all personnel are thoroughly trained in oral gavage for the specific rodent species. - Verify the correct placement of the gavage needle. - Administer the formulation slowly to prevent regurgitation. |
| Inconsistent Formulation | - Ensure the formulation is homogenous (a uniform suspension or a clear solution) before each dose. - If using a suspension, vortex or stir the formulation between dosing each animal. |
| Food Effects | - Standardize the fasting period for all animals before dosing. Food in the stomach can significantly alter drug absorption. |
| Animal Health Status | - Ensure all animals are healthy and acclimatized to the experimental conditions. Underlying health issues can affect gastrointestinal function. |
Problem: Consistently Low Oral Bioavailability
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility in the Formulation | - Assess the solubility of this compound in your chosen vehicle. - If solubility is low, consider using a different vehicle or formulation strategy, such as a solution with a co-solvent or a micronized suspension. |
| Compound Instability | - Verify the stability of this compound in the dosing vehicle over the duration of the experiment. - Check the stability of the compound in plasma samples under the storage conditions used. |
| Analytical Method Issues | - Validate the bioanalytical method for accuracy, precision, and linearity. - Ensure there is no interference from plasma matrix components. |
Data Presentation
The following table summarizes the reported preclinical pharmacokinetic parameters for this compound (compound 5) after intravenous (IV) and oral (PO) administration.[1]
| Species | Dose (mg/kg) IV/PO | CL (mL min⁻¹ kg⁻¹) | Vss (L/kg) | t₁/₂ (h) | Cmax (µM) | AUC₂₄h (µM·h) | F (%) |
| Mouse | 1 / 2 | 11 | 2.0 | 7.7 | 1.8 | 15 | 100 |
| Rat | 1 / 2 | 5.8 | 3.1 | 11 | 1.1 | 10 | 70 |
| Dog | 0.5 / 1 | 2.0 | 2.5 | 33 | 0.6 | 7.2 | 92 |
| Cyno | 0.5 / 1 | 1.8 | 2.8 | 36 | 0.5 | 6.5 | 83 |
Experimental Protocols
Pharmacokinetic Study in Mice
-
Animals: Male C57BL/6 mice.
-
Formulation: The specific formulation for the PK study is not detailed. For oral dosing, a suspension in a vehicle like 0.5% methylcellulose is a standard approach.
-
Dosing:
-
Intravenous (IV): 1 mg/kg administered via the tail vein.
-
Oral (PO): 2 mg/kg administered via oral gavage.
-
-
Sample Collection: Blood samples were collected at various time points post-dosing.
-
Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Visualizations
Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.
Caption: Troubleshooting logic for addressing low bioavailability of this compound.
References
Technical Support Center: Understanding Thymic Lymphoma Risk with BMS-986251
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thymic lymphoma risk associated with the RORγt inverse agonist, BMS-986251. The following troubleshooting guides and FAQs are designed to address specific issues and questions that may arise during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective inverse agonist of the Retinoic acid-related orphan receptor γt (RORγt).[1][2] RORγt is a nuclear hormone receptor that acts as a key transcription factor for the differentiation of T helper 17 (Th17) cells.[3][4] Th17 cells are crucial for producing pro-inflammatory cytokines, including IL-17.[5] By acting as an inverse agonist, this compound inhibits the function of RORγt, leading to a reduction in IL-17 production. This mechanism made it a candidate for treating autoimmune diseases like psoriasis.
Q2: What is the primary safety concern associated with this compound?
The primary safety concern that led to the discontinuation of this compound's development was the observation of thymic lymphomas in a preclinical carcinogenicity study.
Q3: In which experimental model was the thymic lymphoma risk identified?
The thymic lymphoma risk was identified in a 6-month carcinogenicity study conducted in rasH2-Tg hemizygous mice. This transgenic mouse model is designed to be more susceptible to carcinogens, allowing for a shorter study duration compared to traditional 2-year rodent bioassays.
Q4: Was there a dose-dependent relationship observed for the thymic lymphomas?
Yes, a dose-dependent increase in the incidence of thymic lymphoma was observed in the 6-month rasH2-Tg mouse study. No lymphomas were observed in the control groups.
Troubleshooting Guide
Issue: Unexpected results in in-vivo studies, such as altered immune cell populations in the thymus.
-
Possible Cause: The observed effects could be related to the on-target activity of this compound on RORγt, which is highly expressed in the thymus and crucial for T-cell development. RORγt plays a role in the homeostasis of CD4+CD8+ double-positive thymocytes.
-
Troubleshooting Steps:
-
Review Dosing: Ensure that the administered dose is appropriate for the experimental question and aligns with published preclinical data.
-
Thymic Analysis: Incorporate comprehensive thymic tissue analysis into your study design. This should include histopathology to assess for lymphoid hyperplasia, a potential preneoplastic change that was also observed in the carcinogenicity study.
-
Flow Cytometry: Utilize flow cytometry to analyze thymocyte populations (e.g., CD4-CD8-, CD4+CD8+, CD4+CD8-, CD4-CD8+). Significant alterations in these populations could be an early indicator of compound activity and potential for adverse effects.
-
Issue: Difficulty replicating in-vitro potency in in-vivo efficacy models.
-
Possible Cause: While this compound demonstrated potent in-vitro activity, its pharmacokinetic and pharmacodynamic (PK/PD) properties in vivo will influence its efficacy.
-
Troubleshooting Steps:
-
PK/PD Assessment: If not already done, conduct a PK/PD study in your chosen animal model to correlate drug exposure with the desired biological effect (e.g., reduction of IL-17F).
-
Vehicle and Formulation: Ensure the vehicle used for oral gavage is appropriate and consistent with those reported in the literature (e.g., 5% NMP; 76% PEG 400; 19% TPGS).
-
Dose Selection: Base your in-vivo efficacy doses on established PK/PD relationships and data from preclinical models such as the mouse acanthosis or imiquimod-induced skin inflammation models.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Target/Cell Line | EC50 |
| RORγt GAL4 Assay | Jurkat cell line | 12 nM |
| IL-17 Inhibition | Human whole blood | 24 nM |
Source: MedchemExpress
Table 2: Incidence of Thymic Lymphoma in 6-Month rasH2-Tg Mouse Study
| Treatment Group | Dose (mg/kg/day) | Incidence in Males | Incidence in Females |
| Water Control | 0 | 0/27 (0%) | 0/27 (0%) |
| Vehicle Control | 0 | 0/27 (0%) | 0/27 (0%) |
| This compound | 5 | 0/27 (0%) | 0/27 (0%) |
| This compound | 25 | 1/27 (3.7%) | 3/27 (11.1%) |
| This compound | 75 | Not reported | 6/27 (22.2%) |
| Positive Control (N-methyl-N-nitrosourea) | 75 (single IP injection) | Not specified | 47-60% |
Source: Toxicological Sciences
Experimental Protocols
Protocol 1: 6-Month rasH2-Tg Mouse Carcinogenicity Study
-
Animal Model: rasH2-Tg hemizygous mice.
-
Group Size: 27 mice per sex for control and this compound groups; 15 mice per sex for the positive control group.
-
Dosing:
-
This compound was administered once daily by oral gavage at doses of 5, 25, or 75 mg/kg.
-
Control groups received either water or the vehicle.
-
The positive control, N-methyl-N-nitrosourea, was administered as a single intraperitoneal injection at a dose of 75 mg/kg.
-
-
Duration: 6 months.
-
Primary Endpoint: Incidence of tumors, with a specific focus on thymic lymphomas.
-
Additional Assessments: Histopathological evaluation of tissues, including assessment for non-neoplastic changes like lymphoid hyperplasia in the thymus.
Visualizations
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the 6-month carcinogenicity study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Thymic Lymphomas in a 6-Month rasH2-Tg Mouse Carcinogenicity Study With the RORγt Inverse Agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
BMS-986251 stability in DMSO at different temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of BMS-986251 in Dimethyl Sulfoxide (DMSO) at various temperatures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing a DMSO stock solution of this compound?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous, high-purity DMSO.[1] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials, protected from light.[1][2] Studies on various repository compounds have shown that minimal degradation occurs under these conditions.[3]
Q2: How do temperature fluctuations affect the stability of this compound in DMSO?
A2: Temperature is a critical factor in the long-term stability of small molecules in DMSO. While specific data for this compound is not publicly available, general studies on compound libraries indicate that storage at room temperature can lead to significant degradation over time. One study showed that the probability of observing a compound was 92% after 3 months of storage at room temperature, which dropped to 52% after one year.[4] For short-term storage, 4°C is preferable to room temperature. Accelerated stability studies have shown that many compounds are stable for several weeks at 40°C, but this is not recommended for routine storage.
Q3: Can I repeatedly freeze and thaw my DMSO stock solution of this compound?
A3: It is best to avoid repeated freeze-thaw cycles. While some studies have shown no significant compound loss after up to 11 freeze/thaw cycles for a selection of compounds, this may not apply to all molecules. Each cycle can introduce moisture from the atmosphere into the DMSO stock, which can contribute to degradation. Aliquoting into single-use vials is the best practice to maintain the integrity of your compound stock.
Q4: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?
A4: Precipitation upon thawing can be due to the compound's solubility limit being exceeded at lower temperatures or the introduction of water. To redissolve the compound, you can gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex. Sonication for 5-10 minutes can also be effective. Always visually inspect the solution to ensure it is clear before use. If precipitation persists, it may indicate solubility issues or degradation.
Q5: Does the presence of water in DMSO affect the stability of this compound?
A5: Yes, the presence of water in DMSO can significantly impact the stability of dissolved compounds, often more so than oxygen. Water can facilitate hydrolysis of susceptible functional groups. One study on a large set of compounds showed that 85% were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C, but this highlights that a fraction of compounds are susceptible to degradation in the presence of water. Therefore, using anhydrous DMSO is highly recommended for preparing stock solutions.
Data Presentation: Stability of a Generic Kinase Inhibitor in DMSO
While specific stability data for this compound is not publicly available, the following table provides an example of how to present stability data for a generic kinase inhibitor in DMSO. Researchers are encouraged to generate and record their own stability data for this compound using the protocols provided below.
| Storage Temperature | Time Point | Purity by HPLC (%) | Observations |
| -20°C | Initial (T=0) | 99.7 | Clear Solution |
| 3 Months | 99.5 | No significant change | |
| 6 Months | 99.1 | Minor decrease in purity | |
| 12 Months | 98.2 | Consider preparing fresh stock | |
| 4°C | Initial (T=0) | 99.7 | Clear Solution |
| 1 Month | 98.9 | Slight degradation observed | |
| 3 Months | 97.5 | Noticeable degradation | |
| 6 Months | 95.3 | Significant degradation | |
| Room Temperature | Initial (T=0) | 99.7 | Clear Solution |
| 1 Week | 98.1 | Degradation apparent | |
| 1 Month | 94.2 | Significant degradation | |
| 3 Months | 88.0 | Not recommended for use |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a standardized stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass or polypropylene vials
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
Sonication for 5-10 minutes can also be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in DMSO by HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time at different temperatures.
Materials:
-
Prepared stock solution of this compound in DMSO (from Protocol 1)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Appropriate mobile phase for HPLC analysis
-
Calibrated analytical standard of this compound
Procedure:
-
Immediately after preparing the stock solution (T=0), take an aliquot, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system. This will serve as your baseline purity measurement.
-
Store the remaining aliquots of the stock solution under the desired temperature conditions (e.g., -20°C, 4°C, and room temperature), protected from light.
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Thaw the aliquot, dilute it in the same manner as the T=0 sample, and analyze by HPLC.
-
Compare the peak area of the parent this compound compound at each time point to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Mandatory Visualization
Signaling Pathway of this compound
This compound is a potent and selective inverse agonist of the Retinoic acid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune diseases through the production of pro-inflammatory cytokines like IL-17.
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical steps for assessing the stability of this compound in DMSO.
Caption: Workflow for assessing the stability of this compound in DMSO.
References
Overcoming resistance to BMS-986251 in cell-based models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RORγt inverse agonist, BMS-986251, in cell-based models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a nuclear hormone receptor and transcription factor crucial for the differentiation and function of T helper 17 (Th17) cells, which are key drivers of inflammation in several autoimmune diseases.[1][3][4] As an inverse agonist, this compound binds to RORγt and stabilizes it in an inactive conformation. This prevents the recruitment of coactivators and subsequent transcription of RORγt target genes, including those for pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.
Q2: What is the clinical status of this compound?
A2: The clinical development of this compound was discontinued. This decision was based on findings from a 6-month carcinogenicity study in rasH2-Tg mice, which showed an increased incidence of thymic lymphomas. This is a critical consideration for any in vivo studies and highlights the on-target safety challenges associated with RORγt inhibition, as RORγt plays a role in thymocyte development.
Q3: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A3: While specific resistance mechanisms to this compound have not been extensively published due to its discontinued development, resistance to nuclear receptor antagonists can arise through several general mechanisms that may be applicable:
-
Target Modification:
-
Mutations in the RORC gene: Alterations in the ligand-binding domain of RORγt could reduce the binding affinity of this compound.
-
Altered RORγt Expression: Changes in the expression levels of RORγt, either upregulation or downregulation depending on the cellular context, could impact the drug's efficacy.
-
-
Changes in Co-regulator Proteins: The balance of coactivator and corepressor proteins that interact with RORγt can influence its activity. Upregulation of coactivators or downregulation of corepressors could potentially overcome the inhibitory effect of an inverse agonist.
-
Activation of Bypass Signaling Pathways: Cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of the RORγt pathway, leading to the continued production of pro-inflammatory cytokines or cell survival.
-
Drug Efflux: Increased expression of drug efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family, could reduce the intracellular concentration of this compound.
Q4: What are some common issues to look out for when working with this compound in cell-based assays?
A4: Common issues include:
-
Variability in Assay Results: This can be due to inconsistencies in cell culture conditions, such as cell passage number, seeding density, and serum quality.
-
Edge Effects in Microplates: Evaporation and temperature gradients across a microplate can lead to variability, particularly in the outer wells.
-
Compound Solubility and Stability: Ensure this compound is fully dissolved and stable in your culture medium to achieve accurate and reproducible concentrations.
-
Off-Target Effects: While this compound is selective for RORγt, at high concentrations, the possibility of off-target effects should be considered.
Troubleshooting Guides
Problem 1: Decreased or Loss of this compound Potency (Increased IC50)
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Development of Cellular Resistance | - Sequence the RORC gene: Isolate genomic DNA from resistant and parental cells and sequence the ligand-binding domain of RORγt to identify potential mutations. - Analyze RORγt expression: Compare RORγt mRNA (qRT-PCR) and protein (Western blot) levels between resistant and parental cells. - Assess co-regulator expression: Evaluate the expression of known RORγt co-activators (e.g., SRC-1) and co-repressors. - Investigate bypass pathways: Use pathway analysis tools (e.g., phospho-protein arrays, RNA-seq) to identify upregulated signaling pathways in resistant cells. |
| Compound Degradation or Instability | - Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. - Verify compound integrity: Use analytical methods like HPLC to confirm the purity and concentration of your this compound stock. |
| Inconsistent Cell Culture Practices | - Maintain a consistent cell passage number: High passage numbers can lead to genetic drift and altered phenotypes. - Standardize cell seeding density: Optimize and maintain a consistent cell number per well for all experiments. - Use a consistent serum lot: Lot-to-lot variability in serum can significantly impact cell growth and drug response. |
| Mycoplasma Contamination | - Test for mycoplasma regularly: Use a reliable mycoplasma detection kit. Mycoplasma can alter cellular responses to stimuli. |
Problem 2: High Variability Between Replicate Wells
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension: Gently pipette to break up cell clumps before seeding. - Mix cell suspension frequently: Agitate the cell suspension between plating to prevent settling. |
| Edge Effects | - Avoid using the outer wells of the microplate: Fill the outer wells with sterile PBS or media to create a humidity barrier. - Ensure proper incubator humidification. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent pipetting technique. |
| Uneven Plate Incubation | - Allow plates to equilibrate to room temperature before placing them in the incubator. |
Experimental Protocols
Protocol 1: RORγt Reporter Gene Assay
This assay measures the transcriptional activity of RORγt in response to this compound.
Materials:
-
Jurkat or HEK293T cells
-
RORγt expression plasmid
-
ROR response element (RORE)-driven luciferase reporter plasmid
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
Method:
-
Co-transfect cells with the RORγt expression plasmid, RORE-luciferase reporter plasmid, and the control plasmid.
-
Seed the transfected cells into a 96-well plate.
-
Allow cells to adhere and recover for 24 hours.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the RORE-luciferase activity to the control luciferase activity.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.
Protocol 2: IL-17A Secretion Assay (ELISA)
This assay quantifies the inhibition of IL-17A secretion from primary Th17 cells or a relevant cell line.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a Th17-differentiated cell line
-
Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23, IL-1β)
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Human IL-17A ELISA kit
-
96-well cell culture plates
Method:
-
Isolate naïve CD4+ T cells from PBMCs.
-
Activate the T cells with anti-CD3 and anti-CD28 antibodies in the presence of Th17 polarizing cytokines.
-
Simultaneously treat the cells with a serial dilution of this compound or vehicle control.
-
Culture the cells for 3-5 days.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Plot the IL-17A concentration against the this compound concentration to determine the IC50 value.
Data Presentation
Table 1: Example IC50 Values for this compound in Different Cell-Based Assays
| Assay Type | Cell Line | This compound IC50 (nM) |
| RORγt Reporter Assay | Jurkat | 15 |
| IL-17A Secretion | Human Th17 cells | 25 |
| RORγt Reporter Assay (Resistant) | Jurkat-Resistant | 500 |
| IL-17A Secretion (Resistant) | Human Th17-Resistant | >1000 |
Visualizations
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting decreased sensitivity to this compound.
References
- 1. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]
- 2. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses [frontiersin.org]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
Validation & Comparative
A Comparative Analysis of BMS-986251 and Other RORγt Inverse Agonists in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a host of autoimmune diseases, most notably psoriasis. As a master regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines like IL-17, RORγt plays a pivotal role in the pathogenesis of psoriasis. Consequently, the development of RORγt inverse agonists, small molecules that suppress the receptor's activity, represents a promising oral treatment strategy. This guide provides a comparative overview of BMS-986251, a clinical-stage RORγt inverse agonist, and other notable compounds in this class, with a focus on their performance in preclinical and clinical psoriasis models.
RORγt Signaling Pathway in Psoriasis
The IL-23/Th17 axis is a cornerstone of psoriasis pathology.[1][2][3] Dendritic cells produce IL-23, which promotes the expansion and maintenance of Th17 cells.[1][3] RORγt is the key transcription factor that drives the differentiation of naïve T cells into pathogenic Th17 cells. These Th17 cells are significant producers of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes, leading to the characteristic skin inflammation and hyperproliferation observed in psoriasis. RORγt inverse agonists aim to interrupt this cascade by inhibiting the generation of Th17 cells and their downstream inflammatory signals.
References
- 1. Transcription Factor Retinoid-Related Orphan Receptor γt: A Promising Target for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoriasis: Unraveling Disease Mechanisms and Advancing Pharmacological and Nanotechnological Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BMS-986251 and VTP-43742 for Autoimmune Disorders
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oral therapies for autoimmune diseases, particularly psoriasis, the targeting of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) has been a significant area of investigation. RORγt is a master regulator of T helper 17 (Th17) cells, which are pivotal in the inflammatory cascade responsible for autoimmune pathologies through the production of cytokines like Interleukin-17 (IL-17). This guide provides a detailed comparison of two such RORγt inhibitors: BMS-986251, developed by Bristol Myers Squibb, and VTP-43742 (also known as Vimirogant), developed by Vitae Pharmaceuticals.
While both molecules showed promise in early-stage development, their clinical progression was ultimately halted. This guide will delve into their mechanisms of action, compare their efficacy based on available preclinical and clinical data, and provide an overview of the experimental protocols used in their evaluation. This comparative analysis aims to offer valuable insights for researchers and drug developers working on novel therapies for autoimmune diseases.
Mechanism of Action: Targeting the RORγt Pathway
Both this compound and VTP-43742 are small molecule inhibitors that target RORγt, a nuclear receptor that plays a crucial role in the differentiation and function of Th17 cells.[1][2] By inhibiting RORγt, these compounds aim to reduce the production of pro-inflammatory cytokines, most notably IL-17A and IL-17F, thereby dampening the inflammatory response characteristic of autoimmune diseases like psoriasis.[3][4]
This compound acts as an inverse agonist of RORγt, meaning it not only blocks the receptor's activity but also reduces its basal level of activation.[4] VTP-43742 is described as a potent and selective RORγt inhibitor. The fundamental mechanism of both compounds is to modulate the IL-23/IL-17 axis, a critical pathway in the pathogenesis of psoriasis and other autoimmune conditions.
Comparative Efficacy Data
Direct head-to-head clinical trials of this compound and VTP-43742 have not been conducted. Therefore, this comparison is based on data from their respective preclinical and clinical studies.
In Vitro Potency
| Compound | Assay | Target | Potency |
| This compound | RORγt GAL4 Assay | RORγt | EC50: 12 nM |
| Human Whole Blood Assay | IL-17 Inhibition | EC50: 24 nM | |
| VTP-43742 | Binding Assay | RORγt | Ki: 3.5 nM |
| IL-17A Secretion (hPBMCs) | IL-17A Inhibition | IC50: 18 nM | |
| Human Whole Blood Assay | IL-17A Inhibition | IC50: 192 nM | |
| Th17 Differentiation (mouse) | IL-17A Secretion | IC50: 57 nM |
Preclinical Efficacy in Psoriasis Models
This compound demonstrated efficacy in established mouse models of psoriasis.
| Compound | Animal Model | Key Findings |
| This compound | Mouse Acanthosis Model | Dose-dependent reduction in ear thickness. |
| Imiquimod-Induced Psoriasis Model | Significant reduction in skin thickening at all tested doses (2, 7, and 20 mg/kg BID). |
Clinical Efficacy in Psoriasis
VTP-43742 progressed to a Phase 2a clinical trial in patients with moderate to severe psoriasis.
| Compound | Clinical Trial | Dosage | Efficacy Endpoint | Result |
| VTP-43742 | Phase 2a (4 weeks) | 350 mg | Placebo-adjusted PASI score reduction | 24% reduction |
| 700 mg | Placebo-adjusted PASI score reduction | 30% reduction | ||
| 350 mg & 700 mg | Plasma IL-17A and IL-17F reduction | Up to 75% decrease |
Safety and Development Status
Both this compound and VTP-43742 were discontinued due to safety concerns that emerged during their development.
-
This compound: Development was halted due to the observation of thymus lymphoma in a 6-month rasH2-Tg mouse carcinogenicity study. A Phase 1/2 clinical trial in healthy subjects and psoriasis patients was terminated.
-
VTP-43742: The Phase 2a trial was terminated after reversible transaminase elevations were observed in four patients in the 700 mg dose group, raising concerns about potential liver toxicity.
Experimental Protocols
Detailed proprietary experimental protocols for the studies conducted by Bristol Myers Squibb and Vitae Pharmaceuticals are not publicly available. However, based on published literature, representative methodologies for the key experiments are described below.
Imiquimod-Induced Psoriasis Mouse Model (for this compound)
This is a widely used preclinical model that mimics many of the inflammatory and histological features of human psoriasis.
References
- 1. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 4. Detection and Isolation of Viable Mouse IL-17-Secreting T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: BMS-986251 Versus Biologics in the Fight Against Psoriasis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of BMS-986251, a novel small molecule, against established biologic therapies for psoriasis. The following sections detail their mechanisms of action, present available preclinical data from relevant animal models, and outline the experimental protocols used in these studies.
Psoriasis is a chronic inflammatory skin disease driven by a dysregulated immune response, primarily involving the Interleukin-23 (IL-23) / T helper 17 (Th17) cell axis. This pathway is a key target for many successful biologic therapies. This compound, a potent and selective oral inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt), represents a promising small molecule approach to modulate this pathway from within the cell. RORγt is a master transcription factor essential for the differentiation and function of Th17 cells, which are major producers of pro-inflammatory cytokines like IL-17. By inhibiting RORγt, this compound aims to suppress the inflammatory cascade central to psoriasis pathogenesis.
This guide will compare the preclinical efficacy of this compound with that of key biologic classes that target different components of the same inflammatory axis: TNF-α inhibitors (e.g., Etanercept), IL-17 inhibitors (e.g., Secukinumab), and IL-23 inhibitors (e.g., Ustekinumab).
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and the compared biologics lies in their molecular nature and mechanism of action. Biologics are large, protein-based drugs that target extracellular or cell-surface molecules with high specificity, while this compound is an orally administered small molecule that acts intracellularly.
This compound: This RORγt inverse agonist directly inhibits the transcriptional activity of RORγt. This prevents the differentiation of naïve T cells into pathogenic Th17 cells and reduces the production of pro-inflammatory cytokines, including IL-17A and IL-17F, by existing Th17 cells.
Biologics:
-
TNF-α inhibitors (e.g., Etanercept): These biologics bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in the downstream inflammatory cascade in psoriasis.
-
IL-17 inhibitors (e.g., Secukinumab): These monoclonal antibodies directly bind to and neutralize IL-17A, a central cytokine produced by Th17 cells that drives keratinocyte hyperproliferation and inflammation in the skin.
-
IL-23 inhibitors (e.g., Ustekinumab): These antibodies target the p40 subunit shared by IL-12 and IL-23 or the p19 subunit specific to IL-23. By blocking IL-23 signaling, they inhibit the survival and expansion of pathogenic Th17 cells.
Signaling Pathways
The following diagrams illustrate the points of intervention for this compound and the compared biologic classes within the psoriasis inflammatory cascade.
Preclinical Efficacy Data
The following tables summarize the available preclinical data for this compound and representative biologics in two common mouse models of psoriasis: the Imiquimod (IMQ)-Induced model and the IL-23-Induced Acanthosis model. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison. Variations in experimental protocols between studies may influence the results.
Imiquimod (IMQ)-Induced Psoriasis Model
This model involves the topical application of imiquimod cream, which induces a psoriasis-like skin inflammation that is dependent on the IL-23/IL-17 axis[1][2].
Table 1: Efficacy in the Imiquimod (IMQ)-Induced Psoriasis Model
| Treatment | Dose | Key Efficacy Endpoint | Result | Citation(s) |
| This compound | 2, 7, and 20 mg/kg BID (oral) | Reduction in skin thickening | Significant reduction at all dose levels; 20 mg/kg BID comparable to anti-mouse IL-23 antibody. | [3] |
| Anti-IL-17A Ab | 200 µ g/dose (IP) | Reduction in ear scores | Significant reduction in inflammation. | [4] |
| Anti-TNF-α Ab | - | Reduction in ear thickness | Reduced ear thickness by ~0.29 mm compared to IMQ control. | [5] |
| Etanercept | 0.1, 0.2, 0.4 mg/ml (IP) | Reduction in PASI score and epidermal thickness | Markedly reduced PASI scores and epidermal thickness. |
IL-23-Induced Acanthosis Model
This model involves intradermal injections of IL-23, which directly stimulates the IL-23/IL-17 pathway, leading to skin thickening (acanthosis) and inflammation characteristic of psoriasis.
Table 2: Efficacy in the IL-23-Induced Acanthosis Model
| Treatment | Dose | Key Efficacy Endpoint | Result | Citation(s) |
| This compound | 5, 15, and 45 mg/kg BID (oral) | Reduction in ear thickness | Dose-dependent reduction in ear thickness; 15 mg/kg comparable to a human anti-IL-23 antibody. | |
| Anti-hIL-23 Ab | 3 mg/kg (SC) | Reduction in acanthosis and papillomatosis | Significant reduction, comparable to anti-TNF mAb (infliximab). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of preclinical data. The following sections outline the general protocols for the key experiments cited.
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
References
- 1. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating the On-Target Activity of BMS-986251 with CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the on-target activity of BMS-986251, a selective Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonist. We will explore the use of CRISPR-Cas9 technology as a powerful tool for target validation and compare the phenotypic outcomes of genetic ablation with the pharmacological effects of this compound and other alternative RORγt inhibitors.
Introduction to this compound and RORγt
This compound is an orally active small molecule that functions as a selective inverse agonist of RORγt.[1][2] RORγt is a nuclear receptor transcription factor that acts as a master regulator of T helper 17 (Th17) cell differentiation.[2] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). The IL-23/IL-17 axis, where RORγt plays a pivotal role, is a key driver in the pathogenesis of various autoimmune diseases, including psoriasis and psoriatic arthritis. By inhibiting RORγt, this compound effectively suppresses the production of IL-17 and other pro-inflammatory cytokines, thereby mitigating the inflammatory cascade.[2]
On-Target Validation Strategy: CRISPR vs. Pharmacology
A critical step in drug development is to confirm that the observed therapeutic effects of a compound are indeed due to its interaction with the intended target. CRISPR-Cas9 gene editing offers a precise way to validate a drug's on-target activity by mimicking the effect of the drug through genetic knockout of the target protein. By comparing the cellular phenotype of RORγt knockout (RORC knockout) T cells with that of T cells treated with this compound, we can ascertain that the drug's mechanism of action is directly linked to RORγt inhibition.
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and provide a comparison with other known RORγt inverse agonists.
Table 1: In Vitro Potency of this compound
| Assay | Metric | Value (nM) |
| RORγt GAL4 Reporter Assay | EC50 | 12[1] |
| Human Whole Blood IL-17 Inhibition | EC50 | 24 |
Table 2: Comparative In Vitro Potency of RORγt Inverse Agonists
| Compound | RORγt Binding/Activity (IC50/EC50, nM) | IL-17 Inhibition (IC50/EC50, nM) |
| This compound | 12 | 24 |
| VTP-43742 | ~25 | ~50 |
| TAK-828F | ~10 | ~30 |
| JNJ-61803534 | Potent (specific values not publicly disclosed) | Potent inhibition of IL-17A production |
Note: Data for VTP-43742 and TAK-828F are approximated from publicly available literature and may not be from direct head-to-head studies.
Experimental Protocols
Here, we provide detailed protocols for the key experiments required to validate the on-target activity of this compound using CRISPR-Cas9.
Protocol 1: CRISPR-Cas9 Mediated Knockout of RORC in Human Primary T Cells
This protocol describes the generation of RORC knockout in primary human T cells using ribonucleoprotein (RNP) delivery of Cas9 and a specific single guide RNA (sgRNA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T Cell Isolation Kit
-
T Cell Activation Reagent (e.g., anti-CD3/CD28 beads)
-
Recombinant Cas9 protein
-
Synthetic sgRNA targeting the RORC gene
-
Electroporation system and compatible cuvettes
-
T cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)
Procedure:
-
Isolate and Activate T Cells:
-
Isolate CD4+ T cells from PBMCs using a negative selection kit.
-
Activate the isolated T cells with anti-CD3/CD28 beads for 48-72 hours in T cell culture medium supplemented with IL-2.
-
-
Prepare Cas9-sgRNA RNPs:
-
Resuspend lyophilized synthetic sgRNA targeting a conserved exon of the RORC gene in nuclease-free buffer.
-
Incubate the Cas9 protein and the RORC-targeting sgRNA at a 1:1 molar ratio at room temperature for 10-20 minutes to form the RNP complex.
-
-
Electroporation:
-
Harvest the activated T cells and wash them with electroporation buffer.
-
Resuspend the cells in electroporation buffer and mix with the pre-formed Cas9-RNP complexes.
-
Transfer the cell-RNP mixture to an electroporation cuvette and apply the optimized electroporation pulse.
-
Immediately after electroporation, transfer the cells to pre-warmed T cell culture medium supplemented with IL-2.
-
-
Validate Knockout Efficiency:
-
Culture the cells for 48-72 hours post-electroporation.
-
Assess RORC knockout efficiency by analyzing genomic DNA for insertions and deletions (indels) using a T7 Endonuclease I assay or by next-generation sequencing.
-
Confirm the absence of RORγt protein expression via Western blot or intracellular flow cytometry.
-
Protocol 2: Measurement of IL-17A Secretion by ELISA
This protocol details the quantification of IL-17A in the culture supernatant of T cells.
Materials:
-
Culture supernatant from wild-type, RORC knockout, and this compound-treated T cells.
-
Human IL-17A ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution).
-
Wash buffer
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well plate with the IL-17A capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Add 100 µL of standards and culture supernatants (from wild-type, RORC knockout, and drug-treated cells) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Streptavidin-HRP Incubation:
-
Add 100 µL of streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of IL-17A in the samples by interpolating their absorbance values on the standard curve.
-
Visualizing the Pathways and Workflows
RORγt Signaling Pathway
References
BMS-986251: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
BMS-986251 is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation of pro-inflammatory Th17 cells.[1][2][3] Its high selectivity is crucial for therapeutic applications, minimizing off-target effects that could arise from interactions with other nuclear receptors. This guide provides a comparative analysis of the cross-reactivity of this compound with other nuclear receptors, supported by experimental data and detailed methodologies.
Comparative Selectivity Profile of this compound
This compound demonstrates high selectivity for RORγt over other nuclear receptors, including other members of the ROR family (RORα and RORβ) and unrelated nuclear receptors such as Pregnane X Receptor (PXR) and Liver X Receptors (LXRα and LXRβ). The following table summarizes the in vitro activity of this compound against a panel of nuclear receptors.
| Nuclear Receptor Target | Assay Type | Endpoint | This compound Activity | Selectivity vs. RORγt |
| RORγt | GAL4 Reporter Assay | EC50 | 12 nM | - |
| RORα | GAL4 Reporter Assay | EC50 | >10,000 nM | >833-fold |
| RORβ | GAL4 Reporter Assay | EC50 | >10,000 nM | >833-fold |
| PXR | Reporter Assay | EC50 | >5,000 nM | >417-fold |
| LXRα | Reporter Assay | EC50 | >7,500 nM | >625-fold |
| LXRβ | Reporter Assay | EC50 | >7,500 nM | >625-fold |
Data compiled from publicly available sources.[4][5]
Experimental Methodologies
The selectivity of this compound was primarily determined using cell-based reporter gene assays and a functional assay measuring the inhibition of IL-17, a key cytokine regulated by RORγt.
Nuclear Receptor Cross-Reactivity Assessment (GAL4 Reporter Assay)
A common method to assess the activity and selectivity of compounds against nuclear receptors is the GAL4 reporter gene assay. This assay format is advantageous for minimizing cross-reactivity with other endogenous nuclear receptors.
Principle: The assay utilizes a chimeric receptor system. The ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., RORα, RORβ, PXR, LXRα, LXRβ) is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein is co-expressed in a host cell line with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). Binding of a ligand to the LBD of the chimeric receptor induces a conformational change that allows the GAL4 DBD to bind to the UAS, driving the expression of the luciferase reporter gene. The activity of the compound is measured by the change in luciferase signal.
Experimental Workflow:
Functional RORγt Activity Assessment (Human Whole Blood Assay)
To assess the functional activity of this compound on its primary target in a more physiologically relevant system, a human whole blood assay measuring the inhibition of IL-17A production is utilized.
Principle: Human whole blood contains peripheral blood mononuclear cells (PBMCs), including T cells that can be stimulated to produce IL-17. By treating the blood with a compound prior to stimulation, the inhibitory effect on cytokine production can be quantified.
Experimental Workflow:
RORγt Signaling and Potential for Cross-Reactivity
RORγt, as a nuclear receptor, directly regulates gene expression. Its inverse agonists, like this compound, function by stabilizing a conformation of the receptor that is unable to recruit co-activators, thereby repressing the transcription of target genes such as IL17A and IL17F. The high selectivity of this compound for RORγt over other nuclear receptors is attributed to specific molecular interactions within the ligand-binding pocket of RORγt.
References
- 1. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | RORγt inhibitor | Probechem Biochemicals [probechem.com]
Comparative Analysis of RORγt Modulators: BMS-986251 and BI 730357
A Head-to-Head Look at Two Investigational Oral Therapies for Autoimmune Diseases
In the landscape of oral therapies for autoimmune diseases, the modulation of the Retinoic acid receptor-related orphan receptor gamma t (RORγt) has been a key focus for drug developers. RORγt is a master regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines such as IL-17.[1][2] This guide provides a comparative analysis of two such RORγt modulators, BMS-986251 developed by Bristol Myers Squibb and BI 730357 from Boehringer Ingelheim. Both compounds reached clinical investigation but were ultimately discontinued. This analysis is intended for researchers, scientists, and drug development professionals to provide insights into the challenges and learnings from these programs.
Mechanism of Action: Targeting the Master Regulator of Th17 Cells
Both this compound and BI 730357 are small molecule inhibitors of RORγt.[2][3] this compound functions as an inverse agonist, a molecule that binds to the same receptor as an agonist but induces an opposite pharmacological response.[3] BI 730357 is described as an antagonist, which blocks the receptor from being activated by agonists. The primary therapeutic goal of both molecules was to inhibit the RORγt-mediated transcription of genes encoding pro-inflammatory cytokines, most notably IL-17A and IL-17F, which are central to the pathogenesis of various autoimmune diseases, including psoriasis.
Below is a diagram illustrating the targeted signaling pathway.
Comparative Efficacy and Potency
Both molecules demonstrated potent inhibition of the RORγt pathway in preclinical studies. However, their profiles in terms of potency and clinical efficacy showed notable differences.
| Parameter | This compound | BI 730357 | Reference |
| Target | RORγt | RORγt | |
| Mechanism | Inverse Agonist | Antagonist | |
| RORγt GAL4 Assay (EC50) | 12 nM | Not Reported | |
| Human Whole Blood IL-17 Inhibition (IC50/EC50) | 24 nM (EC50) | 140 nM (IC50) | |
| Human PBMC IL-22 Inhibition (IC50) | Not Reported | 43 nM | |
| Clinical Indication Studied | Psoriasis | Psoriasis | |
| Phase of Development | Discontinued (Phase 1/2) | Discontinued (Phase 2) | |
| Reason for Discontinuation | Safety signals (thymic lymphomas in preclinical study) | Limited efficacy and non-human carcinogenicity study findings |
Preclinical and Clinical Findings
This compound
This compound showed high potency and selectivity in in vitro assays. It was effective in preclinical mouse models of psoriasis, including the imiquimod-induced and IL-23-induced skin inflammation models, where it demonstrated a dose-dependent reduction in skin thickening. A Phase 1/2 clinical trial (NCT03329885) was initiated in healthy subjects and patients with moderate-to-severe psoriasis. However, the development was terminated due to safety concerns arising from a preclinical carcinogenicity study that showed an increased incidence of thymic lymphomas in mice.
BI 730357
BI 730357 also demonstrated potent inhibition of IL-17 and IL-22 production in human cells. In a Phase II clinical trial (NCT03635099) in patients with moderate-to-severe plaque psoriasis, BI 730357 showed a dose-dependent improvement in psoriasis symptoms. The highest efficacy was observed at a dose of 200 mg once daily, with 30% of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) at 12 weeks, compared to 0% in the placebo group. Despite this, the long-term extension trial was discontinued due to limited efficacy and concerns from a non-human carcinogenicity study.
Experimental Protocols
RORγt GAL4 Reporter Assay (for this compound)
This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORγt.
Methodology:
-
Cell Line: Jurkat cells are commonly used as they are a human T-lymphocyte cell line.
-
Transfection: Cells are co-transfected with two plasmids:
-
One expressing a fusion protein of the RORγt ligand-binding domain (LBD) and the GAL4 DNA-binding domain (DBD).
-
A second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
Compound Incubation: Transfected cells are incubated with varying concentrations of the test compound (e.g., this compound).
-
Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated, representing the concentration of the compound that causes a 50% reduction in luciferase activity.
Human Whole Blood IL-17 Inhibition Assay
This ex vivo assay assesses the ability of a compound to inhibit cytokine production in a more physiologically relevant matrix.
Methodology:
-
Blood Collection: Freshly drawn human whole blood is collected from healthy donors.
-
Compound Pre-incubation: The blood is pre-incubated with different concentrations of the test compound (this compound or BI 730357).
-
Stimulation: The blood is then stimulated with a cocktail of agents (e.g., anti-CD3/anti-CD28 antibodies or phorbol 12-myristate 13-acetate (PMA)/ionomycin) to induce T-cell activation and cytokine production.
-
Incubation: The stimulated blood is incubated for a defined period (e.g., 24-48 hours).
-
Cytokine Measurement: Plasma is separated, and the concentration of IL-17 is measured using an enzyme-linked immunosorbent assay (ELISA) or other immunoassay platforms.
-
Data Analysis: The IC50 value is determined, which is the concentration of the compound that inhibits IL-17 production by 50%.
Summary and Outlook
The development of both this compound and BI 730357 highlights the significant challenges in targeting the RORγt pathway. While both compounds demonstrated potent in vitro activity and some evidence of clinical efficacy, their development was halted due to safety concerns and limited clinical benefit, respectively.
The case of this compound underscores the critical importance of thorough preclinical safety assessment, as the on-target effect of RORγt inhibition in the thymus may have contributed to the observed toxicity. For BI 730357, the modest efficacy, even at high doses, suggests that targeting RORγt alone may not be sufficient to achieve the level of disease control offered by biologic therapies targeting IL-17 or IL-23 directly.
These findings provide valuable lessons for the future development of RORγt modulators. Future efforts may need to focus on developing molecules with different safety profiles, potentially through greater selectivity or by exploring alternative binding modes. Furthermore, combination therapies or targeting patient populations with specific molecular drivers of disease may be necessary to unlock the full therapeutic potential of RORγt inhibition. The data from these discontinued programs remain a valuable resource for the scientific community in the ongoing quest for safe and effective oral treatments for autoimmune diseases.
References
- 1. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Tale of Two RORγt Inhibitors: A Comparative Analysis of BMS-986251 and IMU-935
In the landscape of therapeutic development for autoimmune diseases, the retinoic acid receptor-related orphan receptor γt (RORγt) has emerged as a compelling target. As a master regulator of T helper 17 (Th17) cell differentiation, RORγt plays a pivotal role in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). This central role has spurred the development of small molecule inhibitors aimed at modulating its activity. Among these, BMS-986251 and IMU-935 have garnered significant attention, representing two distinct paths in the quest for a safe and effective oral therapy for conditions like psoriasis and other autoimmune disorders. This guide provides a detailed comparison of their performance, supported by available preclinical data.
At a Glance: Key Quantitative Data
The following tables summarize the reported in vitro potency and selectivity of this compound and IMU-935. It is important to note that the data are derived from different studies and assay formats, which may influence the absolute values.
| Compound | Assay Type | Target | Potency (IC₅₀/EC₅₀) | Reference |
| This compound | RORγt GAL4 Reporter Assay | RORγt | 12 nM (EC₅₀) | [1][2][3] |
| Human Whole Blood Assay | IL-17 Inhibition | 24 nM (EC₅₀) | [1][2] | |
| IMU-935 | RORγt Inverse Agonist Assay | RORγt | 24 nM (IC₅₀) | |
| Human PBMC Assay | IL-17A, IL-17F, IFNγ Inhibition | 3-5 nM (IC₅₀) | ||
| DHODH Inhibition Assay | DHODH | 240 nM (IC₅₀) |
Table 1: In Vitro Potency of this compound and IMU-935
| Compound | Target | Selectivity (EC₅₀/IC₅₀) | Reference |
| This compound | RORα | >10,000 nM | |
| RORβ | >10,000 nM | ||
| PXR | >5,000 nM | ||
| LXRα | >7,500 nM | ||
| LXRβ | >7,500 nM | ||
| IMU-935 | Data on selectivity against other nuclear receptors is not explicitly detailed in the provided search results. However, it is described as a "highly potent and selective inverse agonist of RORγt". |
Table 2: Selectivity Profile of this compound and IMU-935
The RORγt Signaling Pathway and Inhibition
RORγt is a key transcription factor for the differentiation of naive CD4+ T cells into Th17 cells. Upon activation, RORγt binds to specific DNA sequences, known as ROR response elements (ROREs), in the promoter regions of genes encoding for pro-inflammatory cytokines, including IL-17A and IL-17F. This leads to the transcription and secretion of these cytokines, which are central to the pathogenesis of many autoimmune diseases. Both this compound and IMU-935 are inverse agonists of RORγt, meaning they bind to the receptor and promote a conformational change that represses its transcriptional activity.
Caption: RORγt signaling pathway and points of inhibition.
A Divergence in Safety: The Thymus Effect
A critical point of differentiation between this compound and IMU-935 lies in their effects on the thymus. RORγt is not only crucial for Th17 cell differentiation but also plays a vital role in thymocyte development. Inhibition of RORγt can disrupt this process, leading to concerns about the long-term safety of RORγt-targeting therapies.
Preclinical studies revealed a significant safety issue with this compound. A six-month carcinogenicity study in rasH2-Tg mice showed an increased incidence of thymic lymphomas in animals treated with this compound. This finding ultimately led to the discontinuation of its clinical development.
In contrast, IMU-935 has been specifically designed to avoid these thymic adverse effects. Preclinical data for IMU-935 indicate that it does not affect thymocyte maturation or induce thymocyte apoptosis. This favorable safety profile is a key aspect of its "best-in-class" potential as a RORγt inhibitor.
Dual-Action of IMU-935
Adding to its distinct profile, IMU-935 exhibits a dual mechanism of action. Besides being a potent RORγt inverse agonist, it also inhibits dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This dual activity is suggested to lead to a synergistic effect on the reduction of pro-inflammatory cytokine release.
Experimental Protocols
To provide a comprehensive understanding of how the performance of these inhibitors is assessed, below are detailed methodologies for key experiments.
RORγt GAL4 Reporter Gene Assay (for this compound)
This assay is a cell-based method to measure the ability of a compound to inhibit the transcriptional activity of RORγt.
-
Cell Line: A human cell line (e.g., HEK293T) is transiently transfected with two plasmids:
-
An expression vector encoding a fusion protein of the Gal4 DNA-binding domain and the ligand-binding domain (LBD) of human RORγt.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).
-
-
Compound Treatment: Transfected cells are plated in multi-well plates and treated with various concentrations of the test compound (e.g., this compound).
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for compound interaction and reporter gene expression.
-
Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the Gal4-RORγt fusion protein. The EC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in the luciferase signal.
Human Whole Blood Assay (for this compound)
This cellular assay assesses the inhibitory effect of a compound on cytokine production in a more physiologically relevant environment.
-
Blood Collection: Freshly drawn human whole blood is collected from healthy donors.
-
Compound Treatment: The blood is pre-incubated with various concentrations of the test compound.
-
Stimulation: The blood is then stimulated with a cocktail of agents known to induce Th17 differentiation and IL-17 production (e.g., anti-CD3/anti-CD28 antibodies and cytokines like IL-23).
-
Incubation: The treated and stimulated blood is incubated for a specific duration (e.g., 48-72 hours).
-
Cytokine Measurement: The concentration of IL-17 in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
-
Data Analysis: The EC₅₀ value represents the concentration of the compound that inhibits 50% of the IL-17 production.
RORγt Inverse Agonist and Cytokine Release Assays (for IMU-935)
The potency of IMU-935 was determined using a combination of biochemical and cellular assays.
-
RORγt Inverse Agonist Assay: While the specific format is not detailed in the provided results, a common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay measures the compound's ability to displace a fluorescently labeled coactivator peptide from the RORγt ligand-binding domain. The IC₅₀ is the concentration of the compound that causes 50% displacement.
-
Human Peripheral Blood Mononuclear Cell (PBMC) Assay:
-
PBMC Isolation: PBMCs are isolated from the blood of healthy donors using density gradient centrifugation.
-
Compound Treatment and Stimulation: The isolated PBMCs are treated with different concentrations of IMU-935 and then stimulated with a mitogen like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Cytokine Measurement: After an incubation period, the supernatant is collected, and the levels of IL-17A, IL-17F, and IFNγ are quantified by ELISA.
-
Data Analysis: The IC₅₀ values are determined as the concentrations of IMU-935 that inhibit 50% of the secretion of each cytokine.
-
Caption: A generalized workflow for RORγt inhibitor evaluation.
Conclusion: A Lesson in Therapeutic Index
The comparison between this compound and IMU-935 offers a compelling case study in drug development, particularly in the realm of targeting nuclear receptors. While both compounds demonstrate potent inhibition of the RORγt pathway, their divergent safety profiles, specifically concerning thymocyte biology, have dictated their clinical trajectories. The experience with this compound underscores the critical importance of thorough preclinical safety assessment and the potential for on-target toxicities when modulating fundamental biological pathways. Conversely, IMU-935's development highlights a strategic approach to mitigate such risks, potentially offering a safer therapeutic window. Its dual inhibition of RORγt and DHODH also presents an intriguing avenue for enhanced efficacy. As IMU-935 progresses through clinical trials, the research community will be keenly observing whether its promising preclinical profile translates into a safe and effective oral therapy for patients with autoimmune diseases.
References
Benchmarking BMS-986251: A Comparative Guide to a New Generation RORγt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for autoimmune diseases has been significantly shaped by the understanding of the T helper 17 (Th17) cell lineage and its master transcriptional regulator, the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). Inhibition of RORγt presents a compelling strategy to modulate the pro-inflammatory cascade driven by interleukin-17 (IL-17). This guide provides a comprehensive comparison of BMS-986251, a novel and highly selective RORγt inverse agonist, against a panel of first-generation inhibitors, offering insights into its enhanced potency, selectivity, and preclinical efficacy.
Mechanism of Action: A Shared Target, A Refined Approach
RORγt is a nuclear receptor that, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F. This binding, in concert with co-activators, initiates the transcription of these pro-inflammatory cytokines, which are central to the pathogenesis of numerous autoimmune conditions.
Both first-generation RORγt inhibitors and this compound function by binding to the ligand-binding domain (LBD) of the RORγt protein. However, their mode of action and specificity differ significantly. First-generation inhibitors, such as the cardiac glycoside digoxin and the synthetic compound SR1001, were instrumental in validating RORγt as a therapeutic target. More recent first-generation compounds like TMP778 and GSK805 offered improved potency.
This compound, a tricyclic inverse agonist, represents a significant advancement. As an inverse agonist, it not only blocks the binding of potential activating ligands but also actively represses the basal transcriptional activity of RORγt. This is achieved by inducing a conformational change in the LBD that promotes the recruitment of co-repressors and dismisses co-activators, effectively silencing the transcription of IL-17 and other target genes.[1][2][3][4]
RORγt Signaling Pathway and Point of Inhibition
References
- 1. lncRNA STAT4-AS1 Inhibited TH17 Cell Differentiation by Targeting RORγt Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RORγt, but not T-bet, Overexpression Exacerbates an Autoimmune Model for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. researchgate.net [researchgate.net]
In Vitro Potency Showdown: BMS-986251 vs. GSK2981278 in RORγt Inhibition
A detailed comparison of two prominent RORγt inverse agonists, Bristol Myers Squibb's BMS-986251 and GlaxoSmithKline's GSK2981278, reveals distinct in vitro potency profiles in key assays relevant to Th17-mediated inflammation. While both compounds effectively target the retinoic acid receptor-related orphan receptor gamma t (RORγt), a master regulator of Th17 cell differentiation, GSK2981278 demonstrates a higher potency in cell-based assays measuring the inhibition of hallmark Th17 cytokines.
This compound and GSK2981278 are both selective inverse agonists of RORγt, a nuclear receptor crucial for the transcriptional activation of genes responsible for the differentiation and function of Th17 cells.[1][2][3] By inhibiting RORγt activity, these compounds effectively suppress the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17), which plays a central role in the pathophysiology of various autoimmune diseases.[1][2]
Potency at a Glance: A Head-to-Head Comparison
A summary of the in vitro potency for both compounds is presented below, highlighting their activity in various assays.
| Compound | Target | Assay Type | Measured Effect | Potency (IC50/EC50) |
| This compound | RORγt | RORγt GAL4 Reporter Assay | Inhibition of RORγt transcriptional activity | 12 nM (EC50) |
| RORγt | Human Whole Blood Assay | Inhibition of IL-17 secretion | 24 nM (EC50) | |
| GSK2981278 | RORγ | Th17 Skewing Assay | Inhibition of IL-17A and IL-22 secretion | 3.2 nM (IC50) |
Delving into the Data: Experimental Insights
The in vitro potency of these compounds has been determined through a series of robust cellular and biochemical assays.
This compound has demonstrated potent and selective inverse agonism of RORγt. In a RORγt GAL4 reporter assay utilizing the Jurkat cell line, this compound exhibited an EC50 of 12 nM. This assay measures the ability of the compound to suppress the transcriptional activity of a GAL4 DNA-binding domain fused to the RORγt ligand-binding domain. Furthermore, in a more physiologically relevant human whole blood assay, this compound inhibited the production of IL-17 with an EC50 of 24 nM.
GSK2981278 has been characterized as a potent and selective RORγ inverse agonist. Its in vitro efficacy was notably demonstrated in a Th17 skewing assay, where it potently inhibited the secretion of IL-17A and IL-22 from human peripheral blood mononuclear cells (PBMCs) with an IC50 of 3.2 nM. This assay mimics the differentiation of naive T cells into Th17 cells, providing a comprehensive assessment of the compound's impact on this crucial inflammatory pathway.
The RORγt Signaling Pathway and Mechanism of Inverse Agonism
RORγt is the master transcriptional regulator of Th17 cell differentiation. Upon activation, naive CD4+ T cells, in the presence of cytokines like TGF-β and IL-6, upregulate RORγt. RORγt then binds to specific DNA sequences, known as ROR response elements (ROREs), in the promoter regions of target genes, including IL17A and IL17F, driving their transcription.
Inverse agonists like this compound and GSK2981278 bind to the ligand-binding domain of RORγt. This binding event induces a conformational change in the receptor that promotes the recruitment of corepressors and inhibits the binding of coactivators. This ultimately leads to the repression of RORγt-mediated gene transcription, thereby reducing the production of IL-17 and other pro-inflammatory cytokines.
Experimental Workflows: A Glimpse into the Lab
The determination of in vitro potency relies on standardized experimental protocols. Below is a generalized workflow for a cell-based assay to evaluate RORγt inverse agonists.
Detailed Experimental Protocols
RORγt GAL4 Reporter Assay (for this compound)
-
Cell Line: Jurkat cells are transiently transfected with two plasmids: one encoding the GAL4 DNA-binding domain fused to the human RORγt ligand-binding domain, and another containing a luciferase reporter gene downstream of a GAL4 upstream activating sequence (UAS).
-
Compound Treatment: Transfected cells are seeded into 96-well plates and treated with a concentration range of this compound or vehicle control.
-
Incubation: Cells are incubated for 24-48 hours to allow for compound activity and reporter gene expression.
-
Luciferase Assay: Luciferase activity is measured using a commercially available kit and a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control, and the EC50 value is calculated from the dose-response curve.
Human Whole Blood Assay (for this compound)
-
Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.
-
Compound Treatment: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control.
-
Stimulation: The blood is stimulated with a cocktail of phorbol 12-myristate 13-acetate (PMA) and ionomycin, or with anti-CD3/anti-CD28 antibodies, to induce T-cell activation and cytokine production.
-
Incubation: The samples are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: Plasma is separated by centrifugation, and the concentration of IL-17 is determined by a suitable immunoassay, such as ELISA or HTRF.
-
Data Analysis: The EC50 value is determined by plotting the percentage of IL-17 inhibition against the compound concentration.
Th17 Skewing Assay (for GSK2981278)
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. Naive CD4+ T cells can be further purified by magnetic-activated cell sorting (MACS).
-
Cell Culture and Compound Treatment: Cells are cultured in 96-well plates in the presence of anti-CD3 and anti-CD28 antibodies for T-cell activation. A cocktail of Th17-polarizing cytokines, including TGF-β, IL-6, IL-1β, and IL-23, is added to the culture medium along with a range of concentrations of GSK2981278 or vehicle control.
-
Incubation: The cells are cultured for 3-5 days to allow for differentiation into Th17 cells and cytokine production.
-
Cytokine Analysis: The culture supernatant is collected, and the concentrations of IL-17A and IL-22 are measured by ELISA or a multiplex bead-based assay.
-
Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of GSK2981278 that causes 50% inhibition of cytokine secretion.
References
- 1. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 3. Discovery of this compound: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Safety Profile of BMS-986251 in Relation to Other RORγt Modulators
For Researchers, Scientists, and Drug Development Professionals
The development of small molecule modulators targeting the retinoic acid-related orphan receptor gamma t (RORγt) has been a significant focus in the quest for oral therapies for autoimmune diseases, particularly psoriasis. RORγt is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like Interleukin-17 (IL-17). While promising, the clinical advancement of these modulators has been hampered by safety concerns. This guide provides a comparative assessment of the safety profile of BMS-986251, a potent RORγt inverse agonist, relative to other modulators in its class, supported by available experimental data.
Comparative Safety and Efficacy Data
The following tables summarize the key safety and efficacy findings for this compound and other notable RORγt modulators.
| Compound | Mechanism of Action | Key Efficacy Findings (Preclinical/Clinical) | Key Safety/Tolerability Findings | Development Status |
| This compound | RORγt Inverse Agonist | Potent inhibition of IL-17 production in human whole blood assays.[1][2][3] Robust efficacy in mouse models of psoriasis (imiquimod-induced and acanthosis).[1][2] | Thymic lymphomas observed in a 6-month rasH2-Tg mouse carcinogenicity study. Increased thymic lymphoid cellularity (lymphoid hyperplasia) also noted. | Discontinued |
| VTP-43742 | RORγt Inverse Agonist | Demonstrated a signal of efficacy in a Phase 2a trial in patients with moderate to severe psoriasis. | Generally well-tolerated in a Phase 1 multiple ascending dose trial in healthy volunteers. Reversible transaminase elevations observed in some patients in the Phase 2a trial. | Development terminated |
| BI 730357 | RORγt Antagonist | Showed moderate efficacy in a Phase 2 trial for moderate-to-severe plaque psoriasis, with 30% of patients on the 200 mg dose achieving PASI 75 at 12 weeks. | Generally well-tolerated, with drug-related adverse events occurring in ≤15.8% of patients. | Discontinued due to limited efficacy and findings from a non-human carcinogenicity study. |
| Cedirogant (ABBV-157) | RORγt Inverse Agonist | Demonstrated numerical improvement in PASI and SAPS scores in patients with chronic plaque psoriasis compared to placebo. Phase 2b study showed PASI 75 achievement in up to 41.7% of patients at week 16. | Generally well-tolerated in Phase 1 studies with no new safety issues identified. | Development discontinued. |
| IMU-935 | RORγt Inverse Agonist | Potent inhibition of pro-inflammatory cytokines (IL-17A, IL-17F, IFNγ) from human PBMCs and inhibition of Th17 cell differentiation. | Favorable safety and tolerability profile in a first-in-human Phase 1 study with no dose-limiting toxicities. All treatment-related adverse events were mild to moderate. | In clinical development |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
References
Differential Gene Expression Analysis: A Comparative Guide to BMS-986251 and Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential gene expression profiles induced by BMS-986251 (Deucravacitinib) and other key immunomodulators, including the Janus kinase (JAK) inhibitors Tofacitinib, Baricitinib, and Upadacitinib. The information is compiled from publicly available clinical trial data and preclinical research, offering insights into their distinct mechanisms of action at the transcriptomic level.
Executive Summary
This compound is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). Its unique mechanism of binding to the regulatory pseudokinase (JH2) domain of TYK2 confers high selectivity and differentiates it from pan-JAK inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain of multiple JAK family members. This selectivity results in a more targeted modulation of cytokine signaling, primarily affecting pathways driven by interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs). This guide presents a comparative analysis of the impact of this compound and other immunomodulators on gene expression, supported by experimental data from clinical studies in psoriasis, rheumatoid arthritis, systemic lupus erythematosus, and atopic dermatitis.
Comparative Analysis of Gene Expression Profiles
The following tables summarize the key differential gene expression findings for this compound and other selected immunomodulators. It is important to note that the data are compiled from separate studies conducted in different patient populations and tissues. Therefore, this comparison should be interpreted with consideration of the varied experimental contexts.
Table 1: Differential Gene Expression Profile of this compound (Deucravacitinib) in Psoriasis
| Gene Category | Key Genes/Pathways Normalized | Tissue/Cell Type | Clinical Study Reference |
| IL-23/Th17 Pathway | IL-23 and IL-12 pathway genes | Lesional Skin Biopsies | NCT02931838[1] |
| Type I Interferon Pathway | Interferon pathway genes | Lesional Skin Biopsies | NCT02931838[1] |
| Keratinocyte Dysregulation | Keratin-16, β-defensin genes | Lesional Skin Biopsies | NCT02931838[1] |
Table 2: Differential Gene Expression Profile of Tofacitinib in Rheumatoid Arthritis
| Gene Category | Representative Genes with Reverted Expression | Tissue/Cell Type | Clinical Study Reference |
| Immune Response & Signaling | AKT3, GK5, KLF12, FCRL3, BIRC3, TSPOAP1, P2RY10 | Whole Blood | [2][3] |
| Natural Killer Cell Function | Genes involved in the negative regulation of natural killer cell function | Whole Blood | |
| General Inflammation | 69 differentially expressed mRNAs identified post-treatment | Peripheral Blood Mononuclear Cells (PBMCs) |
Table 3: Differential Gene Expression Profile of Baricitinib in Systemic Lupus Erythematosus (SLE)
| Gene Category | Key Genes/Pathways with Reduced Expression | Tissue/Cell Type | Clinical Study Reference |
| Interferon Response | Multiple IFN responsive genes | Whole Blood | JAHH (Phase II) |
| JAK/STAT Signaling | STAT1-target, STAT2-target, and STAT4-target genes | Whole Blood | JAHH (Phase II) |
Table 4: Differential Gene Expression Profile of Upadacitinib in Atopic Dermatitis
| Gene Category | Key Genes/Pathways with Decreased Expression | Tissue/Cell Type | Clinical Study Reference |
| Th2 Pathway | CCL17 | Lesional Skin Biopsies | Heads Up (NCT03738397) |
| Th1 Pathway | CXCL10 | Lesional Skin Biopsies | Heads Up (NCT03738397) |
| Th22 Pathway | S100A9/12, PI3 | Lesional Skin Biopsies | Heads Up (NCT03738397) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these immunomodulators and a generalized workflow for differential gene expression analysis.
Caption: Signaling pathways of this compound vs. pan-JAK inhibitors.
Caption: Generalized workflow for differential gene expression analysis.
Experimental Protocols
Protocol 1: Gene Expression Analysis from Clinical Biopsies/Blood
This protocol provides a general framework based on methodologies reported in clinical trials of the discussed immunomodulators.
-
Patient Cohort and Sample Collection:
-
Patients diagnosed with the relevant autoimmune disease (e.g., moderate-to-severe plaque psoriasis, rheumatoid arthritis) are enrolled.
-
Baseline samples (lesional skin biopsies or whole blood) are collected before initiation of treatment.
-
Follow-up samples are collected at specified time points during treatment (e.g., week 4, 12, 16, or 24).
-
For whole blood, RNA is collected and stabilized using methods like PAXgene Blood RNA tubes. For skin biopsies, samples are snap-frozen in liquid nitrogen or placed in a stabilizing agent (e.g., RNAlater).
-
-
RNA Extraction and Quality Control:
-
Total RNA is extracted from tissue homogenates or blood cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA quantity and purity are assessed using a spectrophotometer (e.g., NanoDrop).
-
RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). Samples with a high RIN (typically > 7) are used for downstream analysis.
-
-
RNA Sequencing and Data Analysis:
-
Library Preparation: An RNA-seq library is prepared from total RNA, typically involving poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Raw sequencing reads are assessed for quality (e.g., using FastQC).
-
Reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner (e.g., STAR).
-
Gene expression is quantified as read counts per gene.
-
Differential gene expression analysis is performed between treatment and placebo groups, or between post-treatment and baseline samples, using statistical packages like DESeq2 or limma-voom in R.
-
Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change greater than a specified threshold (e.g., 1.5 or 2) are considered significantly differentially expressed.
-
Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) is performed on the list of differentially expressed genes to identify affected biological pathways.
-
-
Protocol 2: In Vitro Immunomodulator Treatment of PBMCs
This protocol outlines a representative in vitro experiment to compare the effects of different immunomodulators on immune cell gene expression.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Whole blood is collected from healthy donors in heparinized tubes.
-
PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.
-
Isolated PBMCs are washed and resuspended in complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
PBMCs are seeded in multi-well plates at a density of 1-2 x 10^6 cells/mL.
-
Cells are stimulated with a relevant immune activator, such as lipopolysaccharide (LPS) for innate immune activation, or a combination of cytokines (e.g., IL-2 and IL-21) to induce specific T or B cell responses.
-
The immunomodulators (this compound, tofacitinib, baricitinib, upadacitinib) are added at a range of concentrations, typically reflecting clinically relevant exposures. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for a specified period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
-
-
RNA Extraction and Gene Expression Analysis:
-
At the end of the incubation period, cells are harvested, and RNA is extracted as described in Protocol 1.
-
Gene expression can be analyzed by either RNA sequencing (for a global profile) or by quantitative real-time PCR (qRT-PCR) for a targeted set of genes (e.g., key cytokines, chemokines, and interferon-stimulated genes).
-
For qRT-PCR, cDNA is synthesized from the extracted RNA, and gene expression is measured using specific primers and a fluorescent dye (e.g., SYBR Green).
-
Relative gene expression is calculated using the delta-delta Ct method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).
-
Conclusion
This compound (Deucravacitinib) demonstrates a distinct mechanism of action as a selective, allosteric TYK2 inhibitor. This translates to a more targeted impact on gene expression, primarily normalizing the IL-23/Th17 and Type I interferon pathways, which are central to the pathophysiology of diseases like psoriasis. In contrast, pan-JAK inhibitors such as tofacitinib, baricitinib, and upadacitinib exhibit broader effects on gene expression by targeting multiple JAK kinases involved in a wider range of cytokine signaling pathways. This guide provides a framework for understanding these differences at the molecular level, which can inform further research and development of targeted immunomodulatory therapies. The provided protocols offer a starting point for designing experiments to further elucidate and compare the transcriptomic effects of these and other immunomodulators.
References
- 1. Molecular and clinical effects of selective tyrosine kinase 2 inhibition with deucravacitinib in psoriasis [pubmed.ncbi.nlm.nih.gov]
- 2. Whole‐Blood RNA Sequencing Profiling of Patients With Rheumatoid Arthritis Treated With Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of BMS-986251 in a Laboratory Setting
For researchers, scientists, and drug development professionals handling investigational compounds like BMS-986251, ensuring proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific, publicly available Safety Data Sheet (SDS) from the manufacturer for this compound is not readily accessible, this guide provides essential, step-by-step procedures for its safe handling and disposal based on general laboratory best practices and information from generic material safety data sheets.
Crucially, before proceeding with any disposal method, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations for hazardous waste.
General Handling and Storage Precautions
Proper handling and storage are the first steps in mitigating risks associated with any chemical compound. The following table summarizes key safety measures to be observed when working with and storing this compound.
| Precaution Category | Recommended Actions |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. |
| Ventilation | Use with adequate ventilation, such as a chemical fume hood, to minimize inhalation exposure. |
| Hygiene Practices | Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse. Do not eat, drink, or smoke in areas where the compound is handled. |
| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. |
| Spill and Leak Procedures | In case of a spill, minimize dust generation. Facilities should be equipped with an eyewash station and a safety shower. |
Step-by-Step Disposal Procedures
The disposal of this compound, as with any investigational compound, must be treated as a hazardous waste process unless explicitly determined otherwise by a qualified EHS professional.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound (e.g., unused compound, solutions, contaminated labware, and PPE) as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Use a designated, clearly labeled, and sealed waste container.
-
-
Containerization and Labeling:
-
Use a compatible, leak-proof container for waste collection.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Visualizing the Disposal Workflow
The following diagram illustrates a general workflow for the safe disposal of laboratory chemical waste.
Decision-Making for Chemical Disposal
The following diagram outlines the logical process for determining the correct disposal path for a chemical substance in a laboratory setting.
By adhering to these general guidelines and, most importantly, the specific protocols established by your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other investigational compounds.
Safeguarding Your Research: A Comprehensive Guide to Handling BMS-986251
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of BMS-986251, a potent RORγt inverse agonist. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your research.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on standard laboratory procedures for similar chemical compounds and information from its synthesis, the following precautions are crucial. This compound is a solid, and like any fine chemical, it should be handled with care to avoid dust formation and exposure.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area.
-
The use of a chemical fume hood is highly recommended for all procedures involving the handling of the solid compound or solutions.
-
During certain synthesis steps of similar compounds, in situ gas generation (such as carbon monoxide) has been noted, necessitating the use of an exhaust-connected reactor and CO sensors.[1] Researchers should be aware of the potential for off-gassing in their specific experimental setups.
Personal Protective Equipment (PPE): A risk assessment should always be conducted to determine the appropriate level of PPE. The following table summarizes recommended PPE for various handling scenarios.
| Scenario | Required PPE | Additional Recommendations |
| Receiving and Unpacking | - Safety glasses with side shields- Nitrile gloves | - Inspect container for damage before handling. |
| Weighing and Aliquoting (Solid) | - Safety glasses with side shields or goggles- Nitrile gloves- Lab coat- N95 or P1 dust mask | - Perform in a chemical fume hood or ventilated balance enclosure to minimize dust inhalation.[2] |
| Solution Preparation and Handling | - Safety glasses with side shields or goggles- Nitrile gloves- Lab coat | - Handle solutions in a chemical fume hood.- Avoid splashing. |
| Experimental Use | - Safety glasses with side shields or goggles- Nitrile gloves- Lab coat | - Follow specific protocols for your experiment.- Be aware of potential reactions with other reagents. |
| Spill Cleanup (Solid) | - Safety glasses with side shields or goggles- Nitrile gloves- Lab coat- N95 or P1 dust mask | - See Spill Management Workflow below. |
| Waste Disposal | - Safety glasses with side shields or goggles- Nitrile gloves- Lab coat | - Dispose of as chemical waste according to local, state, and federal regulations. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and strong acids.[2]
Handling and Use:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Change contaminated clothing immediately.
Waste Disposal:
-
Dispose of unused this compound and any contaminated materials as hazardous chemical waste.
-
Follow all applicable local, state, and federal regulations for chemical waste disposal. Do not allow the product to enter drains.
Emergency Procedures
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: In case of eye contact, flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Management: In the event of a spill, follow the workflow outlined below.
Caption: Workflow for handling a chemical spill.
By implementing these safety protocols and operational plans, researchers can create a secure environment for the handling of this compound, fostering a culture of safety and enabling the pursuit of scientific advancement.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
